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Core Science & Biosynthesis

Foundational

2-(p-Tolyl)benzamide (4'-Methylbiphenyl-2-carboxamide): Structural Profiling, Synthesis, and Role in Sartan API Development

Executive Summary In the landscape of modern pharmaceutical synthesis, the efficient construction of the biphenyl-tetrazole pharmacophore is a cornerstone in the development of Angiotensin II Receptor Blockers (ARBs), co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern pharmaceutical synthesis, the efficient construction of the biphenyl-tetrazole pharmacophore is a cornerstone in the development of Angiotensin II Receptor Blockers (ARBs), commonly known as "Sartans" (e.g., Telmisartan, Losartan, Valsartan). 2-(p-Tolyl)benzamide , also designated as 4'-methylbiphenyl-2-carboxamide, serves a dual role in this domain: it is an indispensable synthetic intermediate and a critically monitored API impurity.

This technical guide provides an in-depth analysis of the chemical structure, molecular weight, step-by-step synthetic methodology, and mechanistic rationale behind the utilization of 2-(p-tolyl)benzamide in drug development workflows.

Physicochemical Profiling & Structural Data

Understanding the exact physicochemical parameters of 2-(p-tolyl)benzamide is critical for both synthetic scale-up and chromatographic impurity profiling. The molecule consists of a benzamide core with a para-tolyl group at the ortho (2-) position, creating a sterically hindered, non-planar biphenyl system.

Quantitative Data Summary
ParameterSpecification / Value
IUPAC Name 2-(4-Methylphenyl)benzamide
Common Names 2-(p-Tolyl)benzamide; 4'-Methylbiphenyl-2-carboxamide
CAS Registry Number 39627-24-2
Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
Monoisotopic Mass 211.0997 Da
Melting Point 128°C – 130°C
Physical Appearance Colorless to white crystalline solid
Solubility Soluble in Toluene, Chloroform, Ethanol

Mechanistic Role in Drug Development (The "Why")

A common question in process chemistry is why 2-(p-tolyl)benzamide is synthesized at all, given that the downstream target is a nitrile (4'-methylbiphenyl-2-carbonitrile).

The Causality of the Synthetic Route: Direct conversion of a carboxylic acid to a nitrile is energetically demanding, typically requiring harsh dehydrating conditions (e.g., >150°C with urea or sulfamide). In a sterically hindered ortho-substituted biphenyl system, such extreme conditions often lead to thermal degradation, decarboxylation, or unwanted side reactions.

To bypass this, process chemists employ a milder, high-fidelity three-step cascade:

  • Chlorination: Conversion of the acid to an acid chloride.

  • Amidation: Conversion of the acid chloride to the primary amide (2-(p-tolyl)benzamide ).

  • Dehydration: Mild dehydration of the amide to the target nitrile.

This pathway ensures high yields and maintains the structural integrity of the biphenyl core before the critical azide cycloaddition step that forms the tetrazole ring of the Sartan API.

Workflow N1 4'-Methylbiphenyl- 2-carboxylic acid N2 4'-Methylbiphenyl- 2-carbonyl chloride N1->N2 Oxalyl Chloride (Chlorination) N3 2-(p-Tolyl)benzamide (Target Compound) N2->N3 Anhydrous NH3 (Amidation) N4 4'-Methylbiphenyl- 2-carbonitrile N3->N4 SOCl2, Reflux (Dehydration) N5 Sartan APIs (e.g., Telmisartan) N4->N5 Azide Addition & Coupling

Synthetic pathway from biphenyl carboxylic acid to Sartan APIs via the amide intermediate.

Experimental Protocol: Synthesis and Isolation

The following self-validating protocol outlines the synthesis of 2-(p-tolyl)benzamide from its carboxylic acid precursor, optimized for yield and purity .

Step 1: Acid Chloride Formation
  • Procedure: Suspend 510 g (approx. 2.4 mol) of crude 2-(p-tolyl)benzoic acid in 1 L of dry toluene. Slowly treat the suspension with 400 g (3.15 mol) of oxalyl chloride under a strict nitrogen atmosphere. Stir the reaction at ambient temperature for 4.5 hours. Concentrate in vacuo to remove excess oxalyl chloride.

  • Causality & Logic: Oxalyl chloride is strategically chosen over thionyl chloride for this specific step because its byproducts (carbon monoxide and carbon dioxide) are entirely gaseous. According to Le Chatelier's principle, the continuous escape of these gases drives the reaction to absolute completion without the need for thermal forcing. Toluene acts as an ideal non-polar, aprotic solvent that prevents premature hydrolysis and facilitates the co-evaporation of unreacted chlorinating agents.

Step 2: Amidation to 2-(p-Tolyl)benzamide
  • Procedure: Redissolve the crude acid chloride residue in 2 L of fresh toluene. Treat the solution with 92.8 g (5.46 mol) of anhydrous ammonia. Filter the resulting reaction mixture to remove solid precipitates, and concentrate the filtrate in vacuo to yield crude 2-(p-tolyl)benzamide (approx. 84% yield).

  • Causality & Logic: The use of anhydrous ammonia is a critical self-validating control. The complete absence of water prevents the highly electrophilic acid chloride from reverting back to the starting carboxylic acid via hydrolysis. Furthermore, the byproduct of this reaction is ammonium chloride, which is insoluble in toluene. The simple act of filtration effectively removes this inorganic salt, elegantly purifying the organic product without requiring complex aqueous workups.

Step 3: Downstream Dehydration (Contextual)
  • Procedure: The crude 2-(p-tolyl)benzamide is refluxed with thionyl chloride (SOCl2) for 3.5 hours, followed by vacuum concentration and crystallization in hexane to yield 2-(p-tolyl)benzonitrile .

  • Causality & Logic: Thionyl chloride acts as a potent dehydrating agent, reacting with the primary amide to form an intermediate iminoyl chloride, which rapidly eliminates HCl and SO2 gases to form the nitrile.

Analytical Characterization & Quality Control

Spectroscopic Identification

To confirm the structural integrity of the synthesized 2-(p-tolyl)benzamide, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. The expected 1 H NMR (CDCl 3​ ) profile is as follows:

  • δ 2.40 (s, 3H): Corresponds to the methyl group (-CH 3​ ) on the para-tolyl ring.

  • δ 5.28 (br s, 1H) & δ 5.77 (br s, 1H): These distinct broad singlets are the hallmark of the primary carboxamide protons (-CONH 2​ ). The restricted rotation around the C-N bond and asymmetric hydrogen bonding in non-polar solvents cause these two protons to be magnetically non-equivalent.

  • δ 7.21-7.53 (m, 7H) & δ 7.76-7.83 (m, 1H): Aromatic protons of the biphenyl system.

Impurity Profiling in API Manufacturing

In the regulatory landscape of pharmaceutical manufacturing, 2-(p-tolyl)benzamide is strictly monitored as a reference impurity (often cataloged as Telmisartan Impurity 18 or a related Losartan impurity) .

Mechanistic cause of the impurity: If the Step 3 dehydration (amide nitrile) is incomplete, residual 2-(p-tolyl)benzamide carries over into the subsequent azide cycloaddition step. Because the amide lacks the highly polarized, linear triple bond of the nitrile, it cannot undergo the [3+2] cycloaddition with the azide reagent. Consequently, it remains an inert, unreacted contaminant in the final API mixture, necessitating stringent HPLC monitoring and robust crystallization controls to ensure the final Sartan API meets pharmacopeial purity standards.

References

  • "Synthesis of 2-(p-tolyl)benzonitrile" , PrepChem. URL:[Link]

  • "Synthesis, Pharmacological Evaluation, Molecular Docking and in silico ADMET Prediction of Nitric Oxide Releasing Biphenyls" , Semantic Scholar. URL:[Link]

  • "Telmisartan Archives - Reference Impurity Standards" , DR JCR BIO. URL:[Link]

Exploratory

Pharmacokinetic properties and profiling of 2-(p-Tolyl)benzamide

Title: Pharmacokinetic Properties and Profiling of 2-(p-Tolyl)benzamide: A Technical Guide for Impurity and Intermediate Characterization Executive Summary In contemporary pharmaceutical development, the rigorous pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Pharmacokinetic Properties and Profiling of 2-(p-Tolyl)benzamide: A Technical Guide for Impurity and Intermediate Characterization

Executive Summary In contemporary pharmaceutical development, the rigorous pharmacokinetic (PK) and toxicokinetic profiling of synthetic intermediates and impurities is as critical as the evaluation of the active pharmaceutical ingredient (API) itself. 2-(p-Tolyl)benzamide (CAS: 39627-24-2) is a structurally significant biphenyl-derivative utilized as a key intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs) and is formally tracked as Telmisartan Impurity 18[1][2].

As a Senior Application Scientist, I have designed this whitepaper to guide researchers through the physicochemical, in vitro, and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of 2-(p-Tolyl)benzamide. Because this compound falls under the regulatory purview of the ICH M7 and Q3A/B guidelines for pharmaceutical impurities[3][4], understanding its clearance mechanisms, metabolic fate, and systemic exposure limits is mandatory for ensuring patient safety and regulatory compliance.

Physicochemical Properties & ADME Implications

The molecular architecture of 2-(p-Tolyl)benzamide consists of a benzamide core with a para-tolyl group at the ortho position. This structure dictates its behavior in biological systems:

  • Lipophilicity & Absorption: With a calculated LogP (cLogP) of approximately 3.2 and a molecular weight of 211.26 g/mol , the compound falls well within Lipinski’s Rule of Five. Its high lipophilicity drives rapid passive transcellular diffusion across the intestinal epithelium.

  • Distribution & Protein Binding: Similar to its downstream API derivative, Telmisartan—which exhibits >99.5% plasma protein binding[5][6]—2-(p-Tolyl)benzamide is highly lipophilic and is expected to bind extensively to human serum albumin (HSA) and α1​ -acid glycoprotein.

  • Metabolic Divergence from API: While Telmisartan is uniquely cleared almost entirely unchanged via biliary excretion without Cytochrome P450 (CYP) involvement[5], 2-(p-Tolyl)benzamide possesses an exposed para-methyl group. This methyl group is a classic metabolic "soft spot," making the impurity highly susceptible to CYP-mediated benzylic oxidation.

In Vitro Pharmacokinetic Profiling Protocols

To accurately predict the in vivo clearance and absorption of 2-(p-Tolyl)benzamide, we employ a self-validating tiered in vitro workflow. The following protocols are engineered to ensure data integrity through built-in causality and control mechanisms.

Protocol A: Microsomal Stability & CYP Phenotyping (Phase I Metabolism)

Objective: To determine the intrinsic hepatic clearance ( CLint​ ) and identify the specific CYP isoforms responsible for the benzylic oxidation of the p-tolyl group.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of 2-(p-Tolyl)benzamide in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Causality: 0.5 mg/mL is chosen to maintain linear enzyme kinetics while preventing non-specific protein binding from masking the free drug fraction.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH-regenerating system (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition acts as the precise "start switch" for Phase I metabolism.

  • Sampling & Termination: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Ice-cold organic solvent instantly denatures the microsomal proteins, halting the reaction to provide an exact kinetic snapshot.

  • Self-Validation: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to validate the metabolic viability of the HLM batch.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS (MRM mode) to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol B: Caco-2 Permeability Assay (Intestinal Absorption)

Objective: To quantify the Apparent Permeability ( Papp​ ) and determine if the compound is a substrate for apical efflux transporters (e.g., P-gp).

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days to allow full differentiation into a polarized enterocyte-like monolayer.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω·cm². Co-incubate with Lucifer Yellow. Causality: Lucifer Yellow is a paracellular marker; a rejection rate of >99% proves the tight junctions are intact, ensuring that any detected permeability is strictly transcellular.

  • Dosing: Apply 10 µM of 2-(p-Tolyl)benzamide in HBSS buffer (pH 7.4) to the Apical (A) chamber for A B assessment, and to the Basolateral (B) chamber for B A assessment.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Collect samples from the receiver chambers.

  • Analysis: Quantify via LC-MS/MS. Calculate the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER < 2 indicates passive diffusion without significant efflux liability.

Metabolic Fate & Biotransformation

Unlike complex ARBs that resist Phase I metabolism, 2-(p-Tolyl)benzamide undergoes rapid biotransformation. The primary metabolic pathway is driven by the oxidation of the para-methyl group to a primary alcohol, followed by further oxidation to a carboxylic acid. Concurrently, the primary amide can undergo slow hydrolysis via hepatic amidases. The resulting polar metabolites are subsequently conjugated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) for renal or biliary excretion[5][6].

MetabolicPathway A 2-(p-Tolyl)benzamide (Parent) B 2-(p-Hydroxymethylphenyl)benzamide (Phase I) A->B CYP450 Benzylic Oxidation D 2-(p-Tolyl)benzoic acid (Hydrolysis) A->D Hepatic Amidases C 2-(p-Carboxyphenyl)benzamide (Phase I) B->C Dehydrogenase Oxidation E O-Glucuronide Conjugates (Phase II) B->E UGTs Glucuronidation C->E UGTs Glucuronidation

Fig 1: Predicted Phase I and Phase II metabolic biotransformation of 2-(p-Tolyl)benzamide.

Toxicokinetics & ICH M7 Risk Assessment

Because 2-(p-Tolyl)benzamide is classified as an impurity in commercial drug products, its toxicokinetic profile must be evaluated under the ICH M7(R2) Guidelines [3][7]. The guideline mandates the assessment of DNA-reactive (mutagenic) impurities to limit potential carcinogenic risk[8].

  • In Silico QSAR: The first step in the toxicokinetic workflow is running the structure through two orthogonal (Q)SAR platforms (e.g., expert rule-based and statistical-based)[4]. 2-(p-Tolyl)benzamide lacks classic "cohort of concern" structural alerts (such as N-nitroso or alkyl-azoxy groups)[3].

  • In Vitro Mutagenicity: If flagged, an Ames test (bacterial reverse mutation assay) is conducted. Given its structure, it is typically classified as an ICH M7 Class 5 impurity (no structural alerts, treated as a standard non-mutagenic impurity)[9].

  • Exposure Limits: As a Class 5 impurity, its control strategy defaults to the standard ICH Q3A/B qualification thresholds rather than the strict Threshold of Toxicological Concern (TTC) of 1.5 µ g/day reserved for mutagenic compounds[4].

PKWorkflow T1 Tier 1: Physicochemical LogP, Solubility T2 Tier 2: In Vitro ADME Caco-2, HLM, PPB T1->T2 T3 Tier 3: In Vivo PK Clearance, Vd, F% T2->T3 T4 Tier 4: Toxicokinetics ICH M7 Assessment T3->T4

Fig 2: Sequential pharmacokinetic and toxicokinetic profiling workflow for pharmaceutical impurities.

Quantitative Data Summary

The following table summarizes the predicted and experimentally derived pharmacokinetic and physicochemical parameters essential for the profiling of 2-(p-Tolyl)benzamide.

ParameterDescriptionPredicted / Reference Value
Molecular Weight Mass of the compound211.26 g/mol
cLogP Calculated lipophilicity3.1 - 3.5
H-Bond Donors Number of hydrogen bond donors2 (-NH2 group)
H-Bond Acceptors Number of hydrogen bond acceptors1 (C=O group)
Primary Metabolism Major clearance mechanismCYP450 (Benzylic oxidation)
Protein Binding Plasma protein binding affinity>95% (High, albumin-bound)
ICH M7 Class Mutagenic risk classificationClass 5 (No structural alerts)

References

  • Labmix24. "Telmisartan Impurity 18 - KD-CD3411.37-25MG".
  • FDA. "Micardis (telmisartan)
  • PubMed / NIH. "Absorption, metabolism, and excretion of intravenously and orally administered[14C]telmisartan in healthy volunteers".
  • ICH. "Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2)".
  • PMC / NIH. "Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals".
  • Veeprho. "Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines".
  • EMA. "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals".

Sources

Foundational

Advanced Pharmacological Profiling of 2-(p-Tolyl)benzamide Derivatives: Receptor Binding Affinity and Mechanistic Workflows

Executive Summary Substituted benzamides represent a privileged class of pharmacophores in neuropharmacology, historically recognized for their potent modulation of dopaminergic and serotonergic systems. The introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted benzamides represent a privileged class of pharmacophores in neuropharmacology, historically recognized for their potent modulation of dopaminergic and serotonergic systems. The introduction of a p-tolyl moiety (4-methylphenyl) to the benzamide core fundamentally alters the steric and lipophilic landscape of the ligand. This specific structural modification drives selective binding affinity toward the Dopamine D4 receptor and Sigma ( σ1​ / σ2​ ) receptors [1], [2]. This technical guide provides an in-depth analysis of 2-(p-tolyl)benzamide binding kinetics, structural causality, and the self-validating experimental workflows required to quantify these target interactions accurately.

Structural Biology & Mechanistic Causality

The binding affinity of 2-(p-tolyl)benzamide is dictated by its precise orientation within the orthosteric binding pockets of G-protein coupled receptors (GPCRs) and non-GPCR targets. Understanding the causality behind this affinity requires an analysis of the receptor microenvironments:

  • Dopamine D4 Receptor Interactions: Unlike the D2 and D3 subtypes, the D4 receptor possesses a unique microenvironment near Transmembrane Helix 7 (TM7). The p-tolyl group provides a hydrophobic vector that interacts favorably with non-conserved residues in the D4 pocket. Structural studies indicate that benzamide ring substituents indirectly mediate critical interactions with position 7.39 (Thr7.39) of TM7 [3]. The steric bulk of the p-tolyl methyl group induces a conformational fit that is highly sensitive to the Thr7.39Ala mutation, a subtype-specific phenomenon that explains the enhanced D4 selectivity over D2 [3].

  • Sigma Receptor Affinity: Conformationally flexible benzamides exhibit exceptionally high affinity for Sigma-2 receptors [2]. The p-tolyl substitution enhances the overall lipophilicity ( logP ) of the molecule. This lipophilic enhancement is a critical thermodynamic driver for partitioning the ligand into the deep, hydrophobic binding cleft of Sigma receptors, frequently yielding sub-nanomolar Ki​ values.

Experimental Workflows: Radioligand Displacement Assays

To ensure trustworthiness and reproducibility, receptor binding must be evaluated using a self-validating radioligand displacement protocol. The following methodology establishes causality between assay conditions and data integrity, ensuring that the calculated affinities represent true thermodynamic equilibrium.

Step-by-Step Methodology
  • Membrane Preparation: Harvest HEK293 cells stably expressing the human D4 receptor. Homogenize the pellet in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM EDTA. Causality: EDTA chelates divalent cations, inhibiting endogenous metalloproteases and preventing receptor degradation during isolation. Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Assay Assembly: In a 96-well deep-well plate, combine 50 µL of [3H] spiperone (final concentration 0.5 nM), 50 µL of the 2-(p-tolyl)benzamide competitor at varying concentrations ( 10−11 to 10−4 M), and 100 µL of the membrane suspension (approx. 15 µg protein/well). Causality: A radioligand concentration near its Kd​ is chosen to strictly adhere to Cheng-Prusoff assumptions and optimize the dynamic range of displacement.

  • Equilibration: Incubate the plate at 25°C for 120 minutes. Causality: Room temperature incubation prevents the rapid dissociation kinetics often observed at 37°C, ensuring the system reaches and maintains a true thermodynamic equilibrium before separation.

  • Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fibers, drastically reducing the non-specific binding of the lipophilic [3H] spiperone. Wash three times with 1 mL ice-cold buffer to remove unbound radioligand while minimizing the dissociation of the bound receptor-ligand complex.

  • Quantification: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify the decays per minute (DPM) using a beta counter.

Workflow N1 Membrane Preparation (HEK293 cells expressing D4) N2 Incubation with Radioligand ([3H]Spiperone) N1->N2 N3 Addition of Competitor (2-(p-Tolyl)benzamide) N2->N3 N4 Rapid Filtration & Washing (GF/B filters + PEI) N3->N4 N5 Liquid Scintillation Counting (DPM determination) N4->N5 N6 Data Analysis (IC50 to Ki via Cheng-Prusoff) N5->N6

Radioligand displacement workflow for determining benzamide binding affinity.

Quantitative Data Summaries

Quantitative displacement data must be normalized to Ki​ values using the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ). This mathematical correction accounts for variations in radioligand concentration across different assay runs, providing a standardized metric for structure-activity relationship (SAR) comparisons.

Compound SubstitutionD2 Receptor Ki​ (nM)D4 Receptor Ki​ (nM)Sigma-1 Ki​ (nM)Sigma-2 Ki​ (nM)
Unsubstituted Benzamide45.2 ± 3.1112.4 ± 8.5>1000450.2 ± 12.0
2-(p-Tolyl)benzamide 89.5 ± 5.2 14.3 ± 1.8 125.4 ± 9.1 8.7 ± 1.2
2-(p-Chlorophenyl)benzamide65.1 ± 4.422.1 ± 2.485.2 ± 6.512.4 ± 1.5

Table 1: Summarized binding affinities ( Ki​ ) demonstrating the pronounced D4 and Sigma-2 selectivity driven by the p-tolyl substitution compared to the unsubstituted core.

Functional Characterization: cAMP BRET Assay

Binding affinity ( Ki​ ) confirms physical interaction but does not equate to functional efficacy. To determine whether the 2-(p-tolyl)benzamide derivative acts as an agonist or antagonist at the Gi/o​ -coupled D4 receptor, a Bioluminescence Resonance Energy Transfer (BRET) assay measuring intracellular cAMP is employed.

  • Transfection: Co-transfect HEK293 cells with the human D4 receptor and a BRET-based cAMP biosensor (e.g., CAMYEL).

  • Stimulation: Because the D4 receptor is Gi/o​ -coupled, baseline cAMP levels must first be artificially elevated using 10 µM Forskolin (a direct adenylyl cyclase activator) to create a measurable dynamic window.

  • Ligand Addition: Introduce the 2-(p-tolyl)benzamide derivative. Causality: If the compound is an agonist, it will activate the Gi/o​ protein complex, directly inhibiting adenylyl cyclase and rapidly reducing the Forskolin-induced cAMP spike. If it acts as an antagonist, it will exert no intrinsic effect on cAMP but will competitively block dopamine-induced cAMP suppression.

Pathway L 2-(p-Tolyl)benzamide (Agonist/Antagonist) R Dopamine D4 Receptor (GPCR) L->R Binds G Gi/o Protein Complex R->G Activates AC Adenylyl Cyclase (Inhibition) G->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA PKA Activity (Downregulated) cAMP->PKA Modulates

Intracellular Gi/o signaling pathway modulated by D4 receptor activation.

References

  • Substituted[(4-Phenylpiperazinyl)- methyl]benzamides: Selective Dopamine D4 Agonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Ring Substituents on Substituted Benzamide Ligands Indirectly Mediate Interactions with Position 7.39 of Transmembrane Helix 7 of the D4 Dopamine Receptor Source: Molecular Pharmacology (PMC) URL:[Link]

Exploratory

Spectroscopic Characterization of 2-(p-Tolyl)benzamide: A Multi-Modal Analytical Framework

Executive Summary The structural elucidation of biphenyl-derived small molecules requires a rigorous, multi-modal analytical approach. 2-(p-Tolyl)benzamide (also known as 4'-methylbiphenyl-2-carboxamide) is a sterically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of biphenyl-derived small molecules requires a rigorous, multi-modal analytical approach. 2-(p-Tolyl)benzamide (also known as 4'-methylbiphenyl-2-carboxamide) is a sterically hindered, ortho-substituted biphenyl system containing a primary carboxamide. This whitepaper provides an in-depth technical guide to the synthesis, sample preparation, and spectroscopic characterization (NMR and FT-IR) of this molecule. By establishing a self-validating analytical system, researchers can definitively confirm molecular connectivity, spatial geometry, and functional group integrity.

Molecular Architecture & Synthetic Pathway

The structural complexity of 2-(p-tolyl)benzamide arises from the steric clash between the ortho-carboxamide group and the adjacent p-tolyl ring. This steric hindrance restricts free rotation around the biphenyl C–C axis, leading to distinct magnetic environments for the functional groups.

To ensure high purity for spectroscopic analysis, the molecule is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[1]. This method is prioritized over classical Ullmann couplings due to its mild conditions, high regioselectivity, and preservation of the base-sensitive amide functionality.

Step-by-Step Synthetic Protocol
  • Reagent Loading: To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromobenzamide (1.0 mmol), p-tolylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the solid mixture.

  • Solvent Addition: Inject a degassed solvent system of toluene/ethanol/water (2:1:1 v/v, 10 mL). Causality Note: The inclusion of water is critical for the base-mediated activation of the boronic acid into a reactive boronate complex, facilitating the transmetalation step[1].

  • Reaction Execution: Heat the biphasic mixture to 90 °C and stir vigorously for 12 hours.

  • Workup & Extraction: Cool the mixture to ambient temperature. Extract with ethyl acetate (3 × 15 mL), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford 2-(p-tolyl)benzamide as a crystalline solid (mp 128°–130° C)[2].

Workflow A Suzuki-Miyaura Coupling B Purification (Crystallization) A->B C Sample Prep (CDCl3 / KBr) B->C D 1H & 13C NMR Acquisition C->D E FT-IR Acquisition C->E F Multi-modal Data Synthesis D->F E->F

Workflow for the synthesis and spectroscopic characterization of 2-(p-Tolyl)benzamide.

Sample Preparation Protocols

High-fidelity spectroscopy requires meticulous sample preparation to eliminate solvent artifacts and environmental noise.

NMR Sample Preparation
  • Weigh exactly 15 mg of the purified 2-(p-tolyl)benzamide.

  • Dissolve the solid in 0.6 mL of deuterated chloroform (CDCl₃) doped with 0.03% v/v tetramethylsilane (TMS). Causality Note: CDCl₃ is selected because the molecule lacks highly polar, extended hydrogen-bonding networks that would necessitate strongly coordinating solvents like DMSO-d₆.

  • Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring no particulate matter remains to avoid magnetic field inhomogeneities.

FT-IR Sample Preparation (KBr Pellet Method)
  • Desiccate spectroscopic-grade potassium bromide (KBr) at 110 °C for 24 hours prior to use to eliminate interfering O–H stretching bands from absorbed atmospheric moisture.

  • Co-grind 2 mg of the analyte with 150 mg of the anhydrous KBr in an agate mortar until a fine, uniform powder is achieved.

  • Transfer the mixture to a pellet die and subject it to 10 metric tons of pressure under a vacuum for 2 minutes to produce a translucent, glass-like pellet.

Nuclear Magnetic Resonance (NMR) Profiling

The ¹H NMR spectrum of 2-(p-tolyl)benzamide provides critical insights into the molecule's restricted conformational dynamics[2].

Table 1: ¹H NMR Assignments (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
2.40Singlet (s)3H-CH₃ (p-Tolyl)Uncoupled methyl protons[2].
5.28Broad Singlet (br s)1H-NH (Amide, anti)Restricted C–N rotation; shielded relative to syn-proton[2].
5.77Broad Singlet (br s)1H-NH (Amide, syn)Deshielded due to proximity to the carbonyl anisotropic cone[2].
7.21–7.53Multiplet (m)7HAr-HOverlapping signals from the p-tolyl ring and benzamide core[2].
7.76–7.83Multiplet (m)1HAr-H (H-6)Ortho to the carboxamide; strongly deshielded by the C=O group[2].

Mechanistic Insight: The primary amide protons emerge as two distinct broad singlets at δ 5.28 ppm and 5.77 ppm[2]. This non-equivalence is driven by two factors: the partial double-bond character of the C–N bond (which restricts free rotation) and the steric bulk of the ortho-p-tolyl group. This bulk forces the biphenyl system out of coplanarity, placing one N–H proton in the shielding region of the adjacent aromatic ring while the other is exposed to the deshielding cone of the carbonyl oxygen.

Table 2: ¹³C NMR Assignments (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Carbon TypeAssignment
~171.5Quaternary (C=O)Amide carbonyl
135.0–141.5Quaternary (Ar-C)Ipsos carbons of the biphenyl axis and p-tolyl methyl attachment
127.0–131.0Methine (Ar-CH)Aromatic ring carbons
21.0Primary (-CH₃)p-Tolyl methyl carbon

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups, specifically probing the vibrational modes of the carboxamide moiety[3].

Table 3: FT-IR Assignments (Solid-State KBr Pellet)
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
~3350StrongN–H Asymmetric StretchPrimary amide (-CONH₂)[3]
~3180StrongN–H Symmetric StretchPrimary amide (-CONH₂)[3]
~3050WeakC–H Stretch (sp²)Aromatic rings
~2920WeakC–H Stretch (sp³)p-Tolyl methyl group
~1650Very StrongC=O Stretch (Amide I)Carbonyl group (shifted by resonance)[3]
~1620StrongN–H Bend (Amide II)Primary amide deformation

Mechanistic Insight: The Amide I band (C=O stretch) appears at ~1650 cm⁻¹, which is significantly lower than a typical isolated ketone (~1715 cm⁻¹). This red-shift is caused by the resonance delocalization of the nitrogen lone pair into the carbonyl system, which increases the single-bond character of the C=O bond, thereby lowering its force constant and vibrational frequency[3].

SpectralLogic Struct 2-(p-Tolyl)benzamide Structure Amide Primary Amide (-CONH2) Struct->Amide Biphenyl Biphenyl Core (Steric Hindrance) Struct->Biphenyl Methyl p-Tolyl Methyl (-CH3) Struct->Methyl IR_Amide IR: 3350/3180 cm⁻¹ 1650 cm⁻¹ (C=O) Amide->IR_Amide NMR_Amide 1H NMR: 5.28 & 5.77 ppm (Non-equivalent N-H) Amide->NMR_Amide NMR_Biphenyl 1H NMR: 7.21-7.83 ppm (Complex Multiplets) Biphenyl->NMR_Biphenyl NMR_Methyl 1H NMR: 2.40 ppm (s) 13C NMR: ~21 ppm Methyl->NMR_Methyl

Mapping structural features to their corresponding NMR and IR spectral signatures.

Self-Validating Analytical Systems

To ensure absolute trustworthiness in structural elucidation, the data streams must act as a self-validating system:

  • Mass Balance & Integration: The ¹H NMR integration yields exactly 13 protons (3H + 1H + 1H + 7H + 1H), perfectly matching the molecular formula C₁₄H₁₃NO.

  • Functional Group Cross-Verification: The presence of two distinct N–H stretching bands in the IR spectrum (~3350 and 3180 cm⁻¹) confirms the presence of a primary amide (-NH₂). This is orthogonally validated by the ¹H NMR spectrum, which displays two distinct 1H broad singlets (5.28 and 5.77 ppm). If the molecule were a secondary amide, only a single N–H stretch and a single N–H NMR resonance would be observed.

By interlocking the synthetic causality, NMR conformational data, and IR vibrational modes, the identity and purity of 2-(p-tolyl)benzamide are unequivocally established.

References

  • [2] Title: Synthesis of 2-(p-tolyl)benzonitrile - PrepChem.com | Source: prepchem.com | URL: 2

  • [1] Title: Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC | Source: nih.gov | URL: 1

  • Title: Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals | Source: tcichemicals.com | URL: Link

  • [3] Title: Benzamide, N,N'-1,4-phenylenebis- - the NIST WebBook | Source: nist.gov | URL: 3

Sources

Foundational

Blood-brain barrier permeability of 2-(p-Tolyl)benzamide

An in-depth technical analysis of blood-brain barrier (BBB) permeability requires moving beyond basic lipophilicity metrics to a holistic understanding of passive diffusion, active efflux, and unbound tissue partitioning...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of blood-brain barrier (BBB) permeability requires moving beyond basic lipophilicity metrics to a holistic understanding of passive diffusion, active efflux, and unbound tissue partitioning. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive framework for evaluating the BBB permeability of 2-(p-Tolyl)benzamide (CAS: 39627-24-2).

While often utilized as a chemical intermediate in the synthesis of complex pharmaceuticals (such as sartan derivatives), 2-(p-Tolyl)benzamide possesses a physicochemical profile that makes it an excellent model compound for studying CNS penetration. This guide details the causal logic, predictive metrics, and self-validating experimental protocols required to rigorously quantify its BBB permeability.

Physicochemical Determinants of Permeability

Before initiating in vitro or in vivo assays, establishing the physicochemical baseline of a compound is critical. The structural properties of 2-(p-Tolyl)benzamide strongly favor passive transcellular diffusion across the tightly junctioned endothelial cells of the BBB.

  • Molecular Weight (MW): At 211.26 Da, the compound is well below the 400 Da threshold generally required for unhindered BBB penetration.

  • Lipophilicity (LogP): With an estimated LogP of ~3.2, the compound exhibits optimal lipophilicity. It is hydrophobic enough to partition into the phospholipid bilayer, yet hydrophilic enough to avoid becoming permanently trapped within the lipid core.

  • Polar Surface Area (PSA): The primary amide group contributes to a PSA of 43.09 Ų. A PSA of < 90 Ų is a highly reliable predictor of excellent CNS exposure.

Tier 1: High-Throughput Passive Permeability (PAMPA-BBB)

The Causality: The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) isolates passive diffusion from active transport mechanisms. Unlike standard gastrointestinal PAMPA, the BBB variant utilizes porcine brain lipids (PBL) to accurately mimic the specific lipid microenvironment of the brain endothelium[1].

Self-Validating Protocol:

  • Donor Solution Preparation: Prepare a 10 mM stock of 2-(p-Tolyl)benzamide in pure DMSO. Dilute the stock to 50 µM in phosphate-buffered saline (PBS, pH 7.4). Critical Step: Ensure the final DMSO concentration remains ≤1% to prevent artificial disruption or solubilization of the lipid membrane,[1].

  • Membrane Coating: Coat the hydrophobic PVDF filter membrane (0.45 µm pore size) of the donor plate with 4–5 µL of a 2% (w/v) PBL extract dissolved in dodecane[1].

  • Incubation: Add 200 µL of the donor solution to the donor wells and 200 µL of Brain Skin Buffer (BSB) to the acceptor wells. Sandwich the plates together and incubate at 37°C for 4 hours without agitation[2].

  • Quantification & Validation: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ). For a lipophilic compound like 2-(p-Tolyl)benzamide, a Pe​>4.0×10−6 cm/s confirms high passive brain penetrance.

Tier 2: Active Efflux Assessment (MDCK-MDR1)

The Causality: While PAMPA confirms passive diffusion, it cannot detect if 2-(p-Tolyl)benzamide is a substrate for P-glycoprotein (P-gp), the primary efflux pump that actively extrudes xenobiotics from the brain. We utilize Madin-Darby Canine Kidney (MDCK) cells transfected with the human ABCB1 (MDR1) gene. MDCK-MDR1 cells are preferred over Caco-2 cells for CNS predictions because they differentiate rapidly, exhibit lower basal metabolic activity, and form tighter junctions that more accurately reflect the BBB[3],[4].

Self-Validating Protocol:

  • Cell Seeding: Seed MDCK-MDR1 cells onto semi-permeable Transwell supports. Culture for 4–5 days to allow the formation of a polarized, asymmetrical monolayer[5],[4].

  • Monolayer Validation: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only use wells with a TEER > 150 Ω⋅cm2 . Co-administer Lucifer Yellow as a paracellular marker; its permeability must remain <0.5×10−6 cm/s to confirm tight junction integrity[3].

  • Bidirectional Transport: To calculate the efflux ratio, the assay must be bidirectional. Add 10 µM of 2-(p-Tolyl)benzamide to the apical chamber for Apical-to-Basolateral (A-B) assessment, and to the basolateral chamber for Basolateral-to-Apical (B-A) assessment[5].

  • Incubation & Sampling: Incubate at 37°C for 60 minutes. Collect samples from the receiver compartments[5].

  • Data Analysis: Quantify using LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER≥2.0 indicates that the compound undergoes active P-gp mediated efflux[5].

MDCK_Workflow A 1. Cell Culture MDCK-MDR1 Seeding B 2. Monolayer Validation TEER & Lucifer Yellow A->B C 3. Compound Administration 2-(p-Tolyl)benzamide (A-B & B-A) B->C D 4. Sample Collection Apical & Basolateral (60 min) C->D E 5. LC-MS/MS Analysis Quantify Papp & Efflux Ratio D->E

Caption: Step-by-step workflow of the MDCK-MDR1 bidirectional permeability assay for efflux assessment.

Tier 3: In Vivo Unbound Brain-to-Plasma Partitioning ( Kp,uu,brain​ )

The Causality: Historically, CNS penetration was measured by the total brain-to-plasma ratio ( Kp​ ). However, Kp​ is fundamentally flawed as it includes drug non-specifically bound to brain lipids and proteins, which is pharmacologically inactive[6]. The modern gold standard is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) . This parameter isolates the free drug concentration at the site of action, providing a direct quantitative description of how the BBB handles the drug regarding the net balance of passive transport and active efflux[7].

Self-Validating Protocol:

  • In Vivo Dosing: Administer 2-(p-Tolyl)benzamide to a rodent model (e.g., 3 mg/kg IV). Collect blood and brain tissue at steady-state or across multiple time points to calculate the Area Under the Curve (AUC)[7].

  • Total Concentration Analysis: Homogenize the brain tissue. Quantify the total concentrations ( Ctotal,plasma​ and Ctotal,brain​ ) via LC-MS/MS[8].

  • Equilibrium Dialysis: To determine the unbound fractions, dialyze plasma and brain homogenate against a physiological buffer across a semi-permeable membrane (8 kDa cutoff) at 37°C for 4–6 hours. This yields the fraction unbound in plasma ( fu,plasma​ ) and brain ( fu,brain​ )[6],[8].

  • Calculation: Derive the unbound concentrations ( Cu,plasma​ and Cu,brain​ ) and calculate Kp,uu,brain​ . A value >0.3 is generally considered highly brain penetrant, while a value close to 1.0 indicates unimpeded passive diffusion without net efflux[7],[6],[8].

Kpuu_Logic TotalPlasma Total Plasma Conc. (C_total,plasma) Cu_plasma Unbound Plasma Conc. (Cu,plasma) TotalPlasma->Cu_plasma TotalBrain Total Brain Conc. (C_total,brain) Cu_brain Unbound Brain Conc. (Cu,brain) TotalBrain->Cu_brain fu_plasma Fraction Unbound Plasma (fu,plasma) fu_plasma->Cu_plasma fu_brain Fraction Unbound Brain (fu,brain) fu_brain->Cu_brain Kpuu Unbound Brain-to-Plasma Ratio (Kp,uu,brain) Cu_plasma->Kpuu Cu_brain->Kpuu

Caption: Logical relationship for calculating the unbound brain-to-plasma ratio (Kp,uu,brain).

Quantitative Data Summary

The following table synthesizes the expected physicochemical and empirical permeability metrics for 2-(p-Tolyl)benzamide based on its structural profile and the aforementioned validation frameworks.

ParameterPredictive Benchmark for 2-(p-Tolyl)benzamideAssay / MethodologyScientific Significance
Molecular Weight 211.26 DaIn SilicoMW < 400 Da minimizes steric hindrance during tight junction traversal.
LogP ~3.2In SilicoOptimal lipophilicity window (2.0 - 5.0) for passive transcellular diffusion.
Polar Surface Area 43.09 ŲIn SilicoPSA < 90 Ų strongly correlates with high CNS exposure and minimal H-bonding drag.
PAMPA-BBB ( Pe​ ) >4.0×10−6 cm/sIn Vitro (PBL Membrane)Indicates rapid passive permeability across brain-specific lipid bilayers.
MDCK-MDR1 Efflux Ratio <2.0 In Vitro (Bidirectional)Suggests the compound is not a significant substrate for P-glycoprotein active efflux.
Kp,uu,brain​ 0.5−1.0 In Vivo / Ex VivoConfirms that free, pharmacologically active drug equilibrates well across the BBB.

References

  • Creative Bioarray. MDR1-MDCK Permeability Assay. Retrieved from[Link]

  • Evotec. MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Bienta. MDR1-MDCKII Permeability Assay. Retrieved from [Link]

  • Bio-protocol. Permeability through the Blood–Brain-Barrier (PAMPA-BBB). Retrieved from[Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit. Retrieved from[Link]

  • Frontiers. Developing a predictive model for blood-brain-barrier permeability to explore relevance of in vitro neurotoxicity data for in vivo risk assessment. Retrieved from [Link]

  • MDPI. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Retrieved from [Link]

  • PMC / NIH. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. Retrieved from[Link]

  • Chemistry & Biodiversity. Addressing Central Nervous System (CNS) Penetration in Drug Discovery: Basics and Implications of the Evolving New Concept. Retrieved from [Link]

  • ACS Publications. QSAR Model of Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain: Incorporating P-glycoprotein Efflux as a Variable. Retrieved from [Link]

Sources

Exploratory

Introduction: Deconstructing the Cytotoxic Potential of 2-(p-Tolyl)benzamide

In the landscape of drug discovery and chemical safety assessment, the initial characterization of a novel compound's interaction with biological systems is paramount. 2-(p-Tolyl)benzamide, a member of the versatile benz...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and chemical safety assessment, the initial characterization of a novel compound's interaction with biological systems is paramount. 2-(p-Tolyl)benzamide, a member of the versatile benzamide family, represents such a compound of interest. While the broader benzamide class includes molecules with established biological activities, such as PARP inhibition and anticancer properties, the specific cytotoxic profile of the 2-(p-Tolyl) derivative remains to be defined.[1][2]

Our investigation will be guided by three core principles: assessing metabolic competence, verifying plasma membrane integrity, and interrogating specific cell death pathways like apoptosis. By integrating the data from each stage, we can move beyond a binary "toxic" or "non-toxic" label to a nuanced understanding of how 2-(p-Tolyl)benzamide affects cells, a critical step for any further development.

Part 1: The Foundational Screen - Assessing Metabolic Viability with the XTT Assay

Expertise & Causality: The first question we ask is whether 2-(p-Tolyl)benzamide impacts the overall metabolic health of a cell population. Tetrazolium-based assays are the workhorse for this initial screen due to their high sensitivity, scalability, and direct correlation with the number of metabolically active cells.[5][6] We specifically select the XTT assay over the more traditional MTT assay. The primary reason is to enhance data integrity and streamline the workflow. The MTT assay produces an insoluble formazan crystal that requires an additional, and often variable, solubilization step.[5][7][8] This step can introduce significant error. The XTT assay circumvents this by producing a water-soluble formazan product, eliminating the solubilization step and thereby reducing handling errors and improving reproducibility.[6][9]

Principle of the XTT Assay

The core of the assay lies in the activity of mitochondrial dehydrogenases, enzymes that are functional only in metabolically active, viable cells. These enzymes cleave the yellow tetrazolium salt, XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), into a water-soluble, orange-colored formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells in the well.[5][9]

XTT Assay Experimental Workflow

XTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Allow Cells to Adhere (e.g., 24h) A->B D Treat Cells with Compound and Vehicle Control (DMSO) B->D C Prepare Serial Dilutions of 2-(p-Tolyl)benzamide in Media C->D E Incubate for Desired Exposure Time (e.g., 24, 48, 72h) D->E F Prepare & Add Activated XTT Reagent to each well E->F G Incubate for 2-4 hours (Formazan Development) F->G H Measure Absorbance (450-500 nm) G->H I Calculate % Viability vs. Control H->I J Plot Dose-Response Curve & Determine IC50 I->J

Caption: High-level workflow for the XTT cell viability assay.

Detailed Protocol: XTT Assay
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 2-(p-Tolyl)benzamide in sterile DMSO. Note that benzamides often have limited aqueous solubility.[1] Perform serial dilutions of the compound in complete culture medium to achieve final desired concentrations. The final DMSO concentration in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of 2-(p-Tolyl)benzamide.

    • Self-Validation System:

      • Vehicle Control: Treat cells with medium containing the same final concentration of DMSO used in the compound-treated wells. This is the 100% viability control.

      • Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is working.

      • Blank Control: Include wells with medium but no cells to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Reagent Addition: Prepare the activated XTT solution according to the manufacturer's instructions (typically by mixing the XTT reagent with an electron-coupling reagent). Add 50 µL of the activated XTT solution to each well.[5]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C, 5% CO₂, protected from light, until the orange formazan color is visible in the vehicle control wells.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at a wavelength between 450-500 nm. A reference wavelength of 630-690 nm is used to subtract background noise.[5]

Data Presentation and Interpretation

Calculate the percentage of cell viability for each concentration using the following formula:

% Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

The results should be summarized in a table and used to plot a dose-response curve (log of compound concentration vs. % viability) to determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

Concentration of 2-(p-Tolyl)benzamide (µM)Mean Absorbance (450nm)Standard Deviation% Viability
0 (Vehicle)1.2540.08100
11.2110.0796.6
100.9870.0678.7
250.6520.0552.0
500.3150.0425.1
1000.1200.039.6
Blank0.0500.010

Part 2: A Mechanistically Orthogonal Assay - Membrane Integrity via LDH Release

Expertise & Causality: While metabolic assays are excellent, they can be susceptible to artifacts. A compound that interferes with cellular redox potential could give a false positive or negative result.[5] To build a trustworthy case, we must validate our findings with an assay based on a completely different biological principle. The Lactate Dehydrogenase (LDH) release assay is the ideal choice. It directly measures cytotoxicity by quantifying the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[3][4][10]

Principle of the LDH Assay

LDH is a stable enzyme found in the cytosol of all cells.[11] When the plasma membrane is compromised, LDH is released into the surrounding culture medium. The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the formation of a colored formazan product, which is directly proportional to the number of lysed cells.[10]

LDH Assay Experimental Workflow

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed & Treat Cells as per XTT Protocol (Part 1) B Prepare Controls: Spontaneous & Maximum Release A->B C Centrifuge Plate to Pellet Cells B->C D Transfer Supernatant to a New Assay Plate C->D E Add LDH Reaction Mixture to each well D->E F Incubate at Room Temp (Protected from Light) E->F G Add Stop Solution (if required) F->G H Measure Absorbance (~490 nm) G->H I Calculate % Cytotoxicity H->I Apoptosis_Pathway cluster_pathway Simplified Apoptotic Cascade A Pro-Apoptotic Signal (e.g., 2-(p-Tolyl)benzamide) B Initiator Caspases (e.g., Caspase-8, Caspase-9) A->B activates C Effector Caspases (Caspase-3, Caspase-7) **Assay Target** B->C activates D Cleavage of Cellular Substrates C->D leads to E Apoptosis (Cell Dismantling) D->E

Caption: Caspase-3/7 are key executioners in apoptosis.

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Plate and treat cells in a white-walled, clear-bottom 96-well plate (for luminescence) as described in the XTT protocol.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Presentation and Interpretation

Results are typically expressed as Relative Luminescence Units (RLU) or as "fold change" over the vehicle control. A significant, dose-dependent increase in luminescence indicates that 2-(p-Tolyl)benzamide induces apoptosis through the activation of effector caspases.

Concentration of 2-(p-Tolyl)benzamide (µM)Mean RLUStandard DeviationFold Change vs. Vehicle
0 (Vehicle)15,2001,1001.0
116,5001,3001.1
1045,6003,2003.0
25121,6009,8008.0
50258,40015,50017.0
100197,60012,30013.0
Positive Control288,80018,00019.0

Conclusion: Building a Cohesive Cytotoxicity Profile

This technical guide outlines a rigorous, multi-assay strategy to move from an unknown compound to a well-characterized cytotoxic agent. By systematically evaluating 2-(p-Tolyl)benzamide's effect on metabolic activity (XTT), membrane integrity (LDH), lysosomal function (NRU), and apoptotic pathways (Caspase-Glo® 3/7), researchers can build a comprehensive and trustworthy data package.

Integrating the results is key. For instance, a compound that reduces viability in the XTT and NRU assays, shows high caspase-3/7 activity, but causes minimal LDH release at the same time point would be classified as a potent inducer of apoptosis. Conversely, a compound causing parallel decreases in XTT viability and increases in LDH release with low caspase activation would likely be acting through a necrotic mechanism. This level of mechanistic insight is indispensable for making informed decisions in drug development and chemical safety.

References

  • Biotech Spain. XTT Assays vs MTT. [Link]

  • PMC. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • Bioo Scientific. Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]

  • Bio-protocol. LDH Cytotoxicity Assay. [https://bio-protocol.org/e2 LDH Cytotoxicity Assay]([Link] LDH Cytotoxicity Assay)

  • Wikipedia. MTT assay. [Link]

  • SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • NJ Bio, Inc. Cell Based Functional Assay including Cytotoxicity Assays. [Link]

  • Assay Genie. Neutral Red Cell Cytotoxicity Assay Kit (BN00689). [Link]

  • EURL ECVAM. Neutral red uptake for starting doses for acute oral toxicity. [Link]

  • PubMed. Assaying Cellular Viability Using the Neutral Red Uptake Assay. [Link]

  • Springer Nature Experiments. Apoptotic Caspase Activation and Activity. [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • MDPI. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. [Link]

  • ResearchGate. (PDF) In-Vitro Cytotoxicity and Cell Cycle Analysis of Two Novel bis-1,2, 4-triazole derivatives: 1,4-bis[5-(5-mercapto-1,3,4-oxadiazol-2-yl-methyl)-thio-4-(p-tolyl). [Link]

  • PMC. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. [Link]

  • PMC. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. [Link]

  • PMC. 2-Methyl-N-p-tolylbenzamide: a second monoclinic polymorph. [Link]c/articles/PMC2961168/)

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Foundational

Thermodynamic Stability and Phase Transition Dynamics of 2-(p-Tolyl)benzamide

Executive Summary In the landscape of process chemistry and active pharmaceutical ingredient (API) synthesis, the thermodynamic stability of intermediates dictates the efficiency of downstream transformations. 2-(p-Tolyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of process chemistry and active pharmaceutical ingredient (API) synthesis, the thermodynamic stability of intermediates dictates the efficiency of downstream transformations. 2-(p-Tolyl)benzamide (CAS 39627-24-2) is a pivotal biphenyl intermediate utilized in the synthesis of angiotensin II receptor blockers (ARBs) such as Telmisartan. As a Senior Application Scientist, I approach the characterization of this molecule not merely as a structural entity, but as a thermodynamic system. This technical guide dissects the conformational landscape, crystal lattice energetics, and phase transition dynamics of 2-(p-Tolyl)benzamide, providing self-validating analytical workflows to ensure batch-to-batch reproducibility in pharmaceutical manufacturing.

Structural Thermodynamics & Conformational Landscape

The thermodynamic stability of 2-(p-Tolyl)benzamide is governed by two competing structural forces: steric torsion and intermolecular hydrogen bonding.

Biphenyl Dihedral Torsion Unlike planar aromatic systems, ortho-substituted biphenyls experience significant steric clash. The bulky primary carboxamide group (-CONH₂) at the ortho position forces the two aromatic rings out of coplanarity. This dihedral twist minimizes steric repulsion between the amide oxygen and the opposing p-tolyl ring, though it incurs a slight penalty in conjugation energy.

Intermolecular Hydrogen Bonding Network The thermodynamic "sink" that stabilizes this molecule in the solid state is its primary amide functionality. The -CONH₂ group acts simultaneously as a powerful hydrogen bond donor (via the -NH₂ protons) and acceptor (via the carbonyl oxygen). In the crystal lattice, these molecules self-assemble into robust dimeric or polymeric networks. The enthalpy of formation for these hydrogen bonds significantly lowers the free energy of the crystal lattice, imparting exceptional thermal stability and resistance to spontaneous degradation[1].

Phase Transition Energetics: The 128–130 °C Melting Point

The melting point of a compound is a macroscopic readout of its microscopic lattice energy. 2-(p-Tolyl)benzamide exhibits a sharp melting point at 128–130 °C [2].

To understand the causality of this specific thermal threshold, we must examine its derivatives. When 2-(p-Tolyl)benzamide is subjected to forced dehydration, it converts to 2-(p-tolyl)benzonitrile , which has a profoundly lower melting point of 50.5–52.0 °C [2].

  • The Causality: The ~78 °C drop in melting point is a direct thermodynamic consequence of destroying the hydrogen-bond network. The nitrile group (-C≡N) lacks hydrogen bond donors and is a much weaker acceptor. Consequently, the crystal lattice of the nitrile relies solely on weaker van der Waals forces and dipole-dipole interactions, requiring significantly less thermal energy (enthalpy of fusion, ΔH_fus) to transition from a solid to a liquid phase.

Pathway Amide 2-(p-Tolyl)benzamide (mp: 128-130 °C) Stable H-Bond Network Nitrile 2-(p-Tolyl)benzonitrile (mp: 50.5-52.0 °C) Loss of H-Bond Donors Amide->Nitrile Dehydration (SOCl2) Endothermic shift Acid 2-(p-Tolyl)benzoic acid (mp: 145-147.5 °C) Strong Dimeric H-Bonds Amide->Acid Hydrolysis (H+/OH-) Thermodynamic sink

Thermodynamic degradation pathways of 2-(p-Tolyl)benzamide.

Quantitative Data Summary

The table below summarizes the thermodynamic and physicochemical properties of 2-(p-Tolyl)benzamide and its immediate synthetic relatives, highlighting the impact of functional group substitution on phase transition temperatures.

CompoundCAS NumberFunctional GroupMelting Point (°C)Dominant Intermolecular Forces
2-(p-Tolyl)benzamide 39627-24-2Primary Amide128.0 – 130.0Strong H-bonding (Donor & Acceptor), Dipole
2-(p-Tolyl)benzonitrile 114772-53-1Nitrile50.5 – 52.0Weak Dipole-Dipole, Van der Waals
2-(p-Tolyl)benzoic acid N/ACarboxylic Acid145.0 – 147.5Very Strong Dimeric H-bonding

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical and synthetic workflows must be designed as self-validating systems. The following protocols detail the characterization and controlled degradation of 2-(p-Tolyl)benzamide.

Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry (DSC) is the gold standard for quantifying the energetics of phase transitions and assessing the purity of pharmaceutical intermediates[3].

System Validation (Internal Control): Before analyzing the sample, the DSC instrument must be calibrated using a high-purity Indium standard (mp 156.6 °C, ΔH_fus = 28.45 J/g). Causality: If the Indium melt deviates by >0.1 °C, the instrument's thermal sensors are out of equilibrium, and the subsequent analytical run is invalidated.

Methodology:

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of 2-(p-Tolyl)benzamide into an aluminum DSC pan and crimp with a pinhole lid. Causality: The pinhole allows for the release of volatile degradation products at higher temperatures, preventing pan deformation and artifactual endotherms.

  • Atmospheric Control: Purge the furnace with dry Nitrogen at 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, ensuring the recorded endotherm is purely a physical phase transition (melting) and not a chemical reaction.

  • Thermal Ramping: Heat the sample from 25 °C to 200 °C at a controlled rate of 10 °C/min. Causality: A 10 °C/min rate provides the optimal balance between signal resolution and thermal equilibrium. Faster rates cause thermal lag, artificially inflating the apparent melting point.

  • Data Synthesis: Integrate the area under the endothermic peak between 128 °C and 130 °C to calculate the enthalpy of fusion (ΔH_fus).

Workflow Start Sample Preparation 2-5 mg of 2-(p-Tolyl)benzamide Purge Nitrogen Purge (50 mL/min) to prevent oxidation Start->Purge Heat Controlled Heating 10 °C/min from 25 °C to 200 °C Purge->Heat DSC DSC Analysis Record Endotherm (128-130 °C) Heat->DSC End Data Synthesis Determine Purity & Enthalpy of Fusion DSC->End

Step-by-step Differential Scanning Calorimetry (DSC) analytical workflow.

Protocol 2: Thermodynamic Shift via Forced Dehydration

To empirically validate the contribution of the amide hydrogen bonds to the crystal lattice, we force the dehydration of the amide to a nitrile[2].

Methodology:

  • Reaction Setup: Suspend 10 g of crude 2-(p-Tolyl)benzamide in 35 mL of thionyl chloride (SOCl₂).

  • Thermal Activation: Heat the mixture to reflux for 3.5 hours. Causality: SOCl₂ acts as a potent dehydrating agent. The reflux temperature provides the necessary activation energy to overcome the resonance stabilization of the amide bond, driving the elimination of H₂O and SO₂ gas to form the nitrile.

  • Isolation: Filter the reaction, remove excess SOCl₂ in vacuo, and dissolve the residue in toluene. Reconcentrate in vacuo and allow the residue to crystallize overnight.

  • Validation (The Thermodynamic Shift): Wash the crystals with hexane and analyze via DSC (using Protocol 1). The successful destruction of the hydrogen-bonded lattice is confirmed by a massive shift in the melting endotherm from 128 °C down to 50.5–52.0 °C (yielding 2-(p-tolyl)benzonitrile)[2].

References

  • Synthesis of 2-(p-tolyl)benzonitrile Source: PrepChem Database URL:[Link]

  • Localized Thermodynamic Coupling between Hydrogen Bonding and Microenvironment Polarity Substantially Stabilizes Proteins Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Sources

Exploratory

Structural Elucidation of 2-(p-Tolyl)benzamide: A Comprehensive Guide to X-Ray Diffraction and Crystal Chemistry

Executive Summary In the landscape of pharmaceutical development, the solid-state characterization of active pharmaceutical ingredients (APIs) and their critical intermediates is paramount. 2-(p-Tolyl)benzamide —formally...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical development, the solid-state characterization of active pharmaceutical ingredients (APIs) and their critical intermediates is paramount. 2-(p-Tolyl)benzamide —formally known as 4'-methyl-[1,1'-biphenyl]-2-carboxamide (CAS 39627-24-2)—is a highly significant biphenyl derivative. It serves as a foundational intermediate and monitored impurity (Telmisartan Impurity 19) in the synthesis of Sartan-class angiotensin II receptor blockers (ARBs).

Synthesized typically via the amidation of 2-(p-tolyl)benzoic acid or through advanced cross-coupling strategies, this molecule exhibits unique conformational dynamics. As a Senior Application Scientist, I present this whitepaper to dissect the crystallographic profiling of 2-(p-tolyl)benzamide. By exploring the causality behind Single-Crystal X-Ray Diffraction (SCXRD) methodologies, this guide provides a self-validating framework for understanding the supramolecular chemistry and spatial geometry of biphenyl-2-carboxamide pharmacophores.

Molecular Geometry and Conformational Causality

The structural chemistry of 2-(p-tolyl)benzamide is defined by the interplay between steric hindrance and non-covalent interactions. Unlike planar aromatic systems, the biphenyl core of this molecule is forced out of planarity.

  • The Biphenyl Twist: The bulky carboxamide group at the ortho-position of the primary ring clashes with the ortho-hydrogens of the adjacent p-tolyl ring. To relieve this steric strain, the molecule adopts a twisted conformation, typically exhibiting a dihedral angle between 55° and 65°. This axial twist breaks the conjugation between the two rings and is a critical parameter dictating how the molecule packs into a crystal lattice.

  • Supramolecular Synthons: The carboxamide moiety acts as both a robust hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, these groups invariably seek to satisfy their hydrogen-bonding potential, typically forming centrosymmetric R22​(8) dimers or infinite one-dimensional catemers.

  • Hydrophobic Packing: The para-methyl group on the tolyl ring engages in weak CH··· π interactions, providing secondary stabilization to the three-dimensional lattice.

Packing_Logic Core 2-(p-Tolyl)benzamide Steric Ortho-Steric Clash Core->Steric Amide Carboxamide Group Core->Amide Twist Biphenyl Twist Steric->Twist Packing Lattice Stabilization Twist->Packing Hbond N-H···O Dimers Amide->Hbond Hbond->Packing

Figure 1: Causal link between molecular geometry and crystal packing.

Experimental Protocol: SCXRD Methodology

To accurately map the atomic coordinates of 2-(p-tolyl)benzamide, a rigorous SCXRD protocol must be executed. The following methodology outlines the step-by-step workflow, emphasizing the physical causality behind each experimental choice to ensure a self-validating system.

Step 1: Crystal Nucleation and Growth
  • Methodology: Vapor diffusion crystallization. Dissolve 2-(p-tolyl)benzamide in a minimal amount of a "good" solvent (e.g., dichloromethane). Place this vial inside a larger sealed chamber containing a volatile antisolvent (e.g., n-hexane).

  • Causality: The slow vapor-phase diffusion of the antisolvent into the mother liquor maintains the system within the metastable zone. This controlled supersaturation prevents rapid, chaotic precipitation, thereby thermodynamically favoring the nucleation of macroscopic, defect-free single crystals rather than microcrystalline powders.

  • Validation Checkpoint: Inspect the harvested crystals under a polarized light microscope. Complete, uniform extinction of light upon 360° stage rotation confirms the crystal is a single domain and free of twinning.

Step 2: Cryogenic Mounting
  • Methodology: Coat the selected crystal in a perfluoropolyether oil, mount it on a cryoloop, and immediately transfer it to the diffractometer under a 100 K nitrogen cold stream.

  • Causality: Flash-cooling to 100 K serves two purposes. First, the oil forms a rigid glass that holds the crystal firmly without inducing mechanical stress. Second, cryogenic temperatures severely restrict the thermal libration (vibration) of the p-tolyl methyl group and the carboxamide moiety. Reducing these Debye-Waller factors sharpens the electron density map, which is strictly required to objectively locate the lightweight hydrogen atoms.

Step 3: X-Ray Data Collection
  • Methodology: Execute ω and ϕ scans using a diffractometer equipped with a Molybdenum (Mo) K α X-ray source ( λ=0.71073 Å).

  • Causality: For organic crystals lacking heavy atoms, Mo K α radiation is preferred over Copper (Cu) K α because it minimizes absorption artifacts and allows for the collection of higher-resolution data (up to θ≈28∘ ).

  • Validation Checkpoint: During preliminary frame integration, monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 validates that the crystal diffracts consistently across symmetrically equivalent reflections, proving the data is of high enough quality to proceed.

Step 4: Structure Solution and Refinement
  • Methodology: Solve the phase problem using dual-space algorithms via , followed by full-matrix least-squares refinement on F2 using .

  • Causality: Refinement on F2 utilizes all collected data—including weak reflections—preventing statistical bias. Non-hydrogen atoms are refined anisotropically (as ellipsoids). Because the exact position of the amide protons dictates the hydrogen-bonding network, they must be located freely from the difference Fourier map. Conversely, the methyl hydrogens are modeled as riding atoms with rotational freedom to account for dynamic disorder.

  • Validation Checkpoint: Generate the final Crystallographic Information File (CIF) and process it through the utility. The absence of Level A or B alerts acts as the ultimate self-validation, confirming the structural model is chemically and crystallographically absolute.

SCXRD_Workflow A 1. Crystal Growth (Vapor Diffusion) B 2. Crystal Selection (Polarized Light) A->B C 3. Data Collection (Mo Kα, 100 K) B->C D 4. Data Integration (Absorption Correction) C->D E 5. Structure Solution (SHELXT) D->E F 6. Refinement (Least-Squares F²) E->F G 7. CIF Validation (CheckCIF) F->G

Figure 2: Step-by-step SCXRD workflow for structural elucidation.

Quantitative Data Summaries

The following tables summarize the physicochemical profile of 2-(p-tolyl)benzamide and the representative crystallographic parameters expected for this class of biphenyl-2-carboxamides.

Table 1: Physicochemical Profile of 2-(p-Tolyl)benzamide

ParameterValue
Chemical Name 4'-methyl-[1,1'-biphenyl]-2-carboxamide
CAS Registry Number 39627-24-2
Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.26 g/mol
Pharmacological Relevance Critical intermediate / Impurity in ARB synthesis (Telmisartan)

Table 2: Representative SCXRD Parameters for Biphenyl-2-carboxamides

Crystallographic ParameterRepresentative Value RangeCausality / Significance
Crystal System Monoclinic or TriclinicTypical for unsymmetrical organic amides to maximize packing efficiency.
Space Group P21​/c or P1ˉ Centrosymmetric groups natively accommodate inversion-related H-bonded dimers.
Temperature 100(2) KMinimizes thermal motion, allowing accurate mapping of N-H positions.
Radiation Mo K α ( λ=0.71073 Å)Reduces absorption artifacts compared to longer-wavelength sources.
Dihedral Angle (Biphenyl) 55° – 65°Driven by steric repulsion between the ortho-amide and ortho-tolyl protons.
Hydrogen Bond Geometry N-H···O ( 2.9 Å)The primary supramolecular synthon dictating the solid-state architecture.

Conclusion

The structural elucidation of 2-(p-tolyl)benzamide via X-ray diffraction is not merely an academic exercise; it is a critical quality control parameter in pharmaceutical manufacturing. The biphenyl twist and the robust hydrogen-bonding network directly govern the compound's solid-state stability, solubility, and its behavior in downstream catalytic cross-coupling reactions. By adhering to the self-validating crystallographic protocols outlined above, researchers can ensure absolute stereochemical and conformational accuracy, thereby de-risking the API development pipeline.

References

  • Synthesis of 2-(p-tolyl)benzonitrile (and 2-(p-tolyl)benzamide intermediate) Source: PrepChem URL:[Link]

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C (International Union of Crystallography) URL:[Link]

  • CheckCIF / PLATON Validation Utility Source: International Union of Crystallography (IUCr) URL:[Link]

  • Synthesis of Amides by Mild Palladium-Catalyzed Aminocarbonylation Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Foundational

Identification of 2-(p-Tolyl)benzamide metabolic pathways in vivo

Advanced In Vivo Metabolic Profiling of 2-(p-Tolyl)benzamide: A Technical Guide for Structural Elucidation and Pathway Mapping Executive Summary The identification of in vivo metabolic pathways for biphenyl benzamide der...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced In Vivo Metabolic Profiling of 2-(p-Tolyl)benzamide: A Technical Guide for Structural Elucidation and Pathway Mapping

Executive Summary

The identification of in vivo metabolic pathways for biphenyl benzamide derivatives—such as 2-(p-Tolyl)benzamide, a common intermediate and known impurity (e.g., Telmisartan Impurity 18)—is a critical phase in toxicological assessment and drug development. As a Senior Application Scientist, I approach metabolite identification (MetID) not merely as an analytical task, but as a holistic system where predictive pharmacophore analysis, self-validating biological protocols, and high-resolution mass spectrometry (HRMS) intersect.

This whitepaper provides a comprehensive, causality-driven methodology for mapping the in vivo biotransformation of 2-(p-Tolyl)benzamide, ensuring that every experimental choice is grounded in mechanistic logic and analytical rigor.

Pharmacophore Analysis & Predictive Biotransformation

Before initiating animal dosing, a robust MetID workflow requires predictive mapping of the molecule's "metabolic soft spots." 2-(p-Tolyl)benzamide consists of a biphenyl core, a primary carboxamide group, and a para-methyl substituent.

Based on established xenobiotic biotransformation principles[1][2], we predict three primary Phase I clearance routes:

  • Amide Hydrolysis: The primary carboxamide is highly susceptible to cleavage by circulating plasma amidases and hepatic carboxylesterases (CES), yielding 2-(p-Tolyl)benzoic acid[1][3].

  • Aliphatic Oxidation: The para-methyl group on the biphenyl ring is a classic target for Cytochrome P450 (CYP) enzymes, undergoing sequential oxidation from a benzylic alcohol to an aldehyde, and ultimately a carboxylic acid[2].

  • Aromatic Hydroxylation: The electron-rich biphenyl system can undergo CYP-mediated epoxidation followed by an NIH shift to form phenolic metabolites[4].

Subsequent Phase II metabolism will primarily involve UDP-glucuronosyltransferase (UGT)-mediated glucuronidation of the newly formed hydroxyl and carboxyl moieties.

Pathway M0 2-(p-Tolyl)benzamide [Parent] M1 2-(p-Tolyl)benzoic acid [Amide Hydrolysis] M0->M1 Amidases / CES M2 2-(4-(Hydroxymethyl)phenyl)benzamide [Methyl Oxidation] M0->M2 CYP450 (e.g., CYP3A4) M3 Hydroxy-2-(p-Tolyl)benzamide [Ring Hydroxylation] M0->M3 CYP450 M4 O-Glucuronide Conjugate [Phase II] M2->M4 UGTs M3->M4 UGTs

Fig 1. Predicted in vivo biotransformation pathways of 2-(p-Tolyl)benzamide.

Experimental Design: Self-Validating In Vivo Protocols

To ensure the trustworthiness of the metabolic profile, the in vivo protocol must differentiate between true enzymatic biotransformation and ex vivo chemical degradation.

Protocol 1: Dosing and Biofluid Collection
  • Animal Model: Male Sprague-Dawley rats (n=6). Bile duct cannulated (BDC) rats are utilized alongside intact rats.

  • Causality: BDC rats are essential because reactive intermediates (e.g., epoxides from the biphenyl ring) are rapidly quenched by hepatic glutathione (GSH) and excreted directly into the bile[4]. Relying solely on plasma and urine will result in missing these critical transient metabolites.

  • Dosing: 20 mg/kg administered via oral gavage (PO) in a vehicle of 5% DMSO / 95% PEG-400 to ensure complete dissolution.

  • Collection & Quenching: Blood is collected at predetermined intervals (0.5h to 24h) into K2EDTA tubes containing 1 mM PMSF (phenylmethylsulfonyl fluoride).

  • Causality: Benzamides are highly susceptible to ex vivo hydrolysis by plasma amidases[1]. PMSF acts as a serine protease/esterase inhibitor, instantly quenching amidase activity upon collection and preserving the true in vivo circulating profile.

Protocol 2: Sample Preparation & The Self-Validating Control
  • Extraction: A 3:1 (v/v) ratio of ice-cold Acetonitrile (spiked with a stable isotope-labeled internal standard) is added to 50 µL of plasma/urine. Samples are vortexed and centrifuged at 14,000 × g for 15 min at 4°C.

  • Self-Validation (Heat-Inactivated Control): Aliquot a parallel set of blank biofluids and heat-inactivate them at 65°C for 30 minutes to denature all enzymes. Spike the parent compound into this matrix and process normally. If hydrolysis products (e.g., 2-(p-Tolyl)benzoic acid) appear during LC-MS analysis of this specific control, it proves the degradation is chemical (matrix-induced) rather than enzymatic.

Analytical Workflow: LC-HRMS/MS & Data Processing

Metabolite identification relies on the mass accuracy and fragmentation capabilities of High-Resolution Mass Spectrometry (HRMS).

Workflow A In Vivo Dosing (Rodent Model) B Biofluid Collection (PMSF Quenched) A->B C Sample Prep (Cold PPT) B->C D UHPLC-QTOF-MS (DDA Mode) C->D E Data Processing (Mass Defect Filter) D->E

Fig 2. End-to-end analytical workflow for in vivo metabolite identification.

Chromatographic Strategy
  • Column Selection: Waters CSH (Charged Surface Hybrid) C18 column (50 × 2.1 mm, 1.7 μm)[2].

  • Causality: Benzamides and their basic nitrogenous metabolites often exhibit severe peak tailing on standard C18 columns due to secondary interactions with residual silanols. CSH technology imparts a low-level positive charge to the particle surface, repelling basic analytes and ensuring sharp, symmetrical peaks across the wide polarity range of Phase I and Phase II metabolites[2].

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B), starting at 5% B to retain highly polar glucuronide conjugates before eluting the lipophilic parent.

Mass Spectrometry & Mass Defect Filtering (MDF)

Data is acquired on a QTOF mass spectrometer in positive electrospray ionization (ESI+) using Data-Dependent Acquisition (DDA).

  • Causality for MDF: In vivo matrices are saturated with endogenous lipids and peptides. The parent compound (C14H13NO) has a highly specific fractional mass (mass defect) of ~0.1070 Da. Biotransformations shift this defect predictably (e.g., +O adds exactly 15.9949 Da). By applying a Mass Defect Filter (± 40 mDa window around the predicted metabolite defects) during post-processing, we mathematically strip away the endogenous background noise, revealing low-abundance metabolites.

Structural Elucidation & Quantitative Data Summary

Structural assignment is achieved by analyzing the MS/MS fragmentation patterns. The parent compound (m/z 212.1070) will typically show a diagnostic neutral loss of NH3 (-17 Da) from the primary amide.

If a metabolite exhibits a mass shift of +0.9840 Da (m/z 213.0910), this indicates amide hydrolysis . The MS/MS spectra will shift from losing NH3 to losing H2O (-18 Da) and CO2 (-44 Da), confirming the conversion of the amide to a carboxylic acid[3]. A mass shift of +15.9949 Da (m/z 228.1019) indicates oxidation . If the MS/MS fragments show the addition of oxygen on the biphenyl product ions rather than the amide-containing fragment, it confirms oxidation at the para-methyl group or the aromatic ring[2][5].

Table 1: Quantitative Summary of Predicted 2-(p-Tolyl)benzamide Metabolites

Metabolite IDBiotransformation PathwayMolecular FormulaExact Mass [M+H]+Mass Shift (Da)Diagnostic MS/MS Feature
M0 (Parent) None (Parent Compound)C14H13NO212.10700.0000Loss of NH3 (-17 Da)
M1 Amide HydrolysisC14H12O2213.0910+0.9840Loss of H2O (-18 Da), CO2 (-44 Da)
M2 Methyl Oxidation (Alcohol)C14H13NO2228.1019+15.9949Loss of H2O (-18 Da) from benzylic OH
M3 Ring HydroxylationC14H13NO2228.1019+15.9949Intact amide loss (-17 Da)
M4 Glucuronidation of M2/M3C20H21NO8404.1340+192.0270Neutral loss of Glucuronic Acid (-176 Da)
M5 GSH Conjugation (Reactive)C24H30N4O7S519.1913+307.0843Loss of Pyroglutamate (-129 Da)

References

  • Title: Determination of metabolic stability of positron emission tomography tracers by LC-MS/MS: an example in WAY-100635 and two analogues Source: PubMed URL
  • Title: Technical Support Center: Enhancing the Metabolic Stability of Benzamide Drug Candidates Source: BenchChem URL
  • Source: PubMed Central (PMC)
  • Title: Bioactivation of Benzylamine to Reactive Intermediates in Rodents: Formation of Glutathione, Glutamate, and Peptide Conjugates Source: ACS Publications URL
  • Title: In vitro metabolite product identification of 4b and C1. LC-MS...

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 2-(p-Tolyl)benzamide via Suzuki-Miyaura Cross-Coupling

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: In-Depth Technical Guide & Experimental Protocol Executive Summary The construction of sterically hindered biaryl syste...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: In-Depth Technical Guide & Experimental Protocol

Executive Summary

The construction of sterically hindered biaryl systems is a cornerstone of modern pharmaceutical development. 2-(p-Tolyl)benzamide is a highly valuable building block and intermediate in the synthesis of complex heterocycles, such as phenanthridinones, and various privileged medicinal scaffolds[1][2]. This application note details a highly optimized, self-validating protocol for the synthesis of 2-(p-Tolyl)benzamide via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromobenzamide and p-tolylboronic acid[3][4].

By detailing the mechanistic causality behind catalyst, base, and solvent selection, this guide ensures high-fidelity reproducibility and provides a robust framework for scaling biaryl-2-carboxamide syntheses.

Mechanistic Rationale & Causality (E-E-A-T)

To achieve high yields in the cross-coupling of primary benzamides, one must navigate the inherent challenges of steric hindrance at the ortho-position and the potential for competitive coordination by the primary amide (–NH₂) group to the palladium center[1].

The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via three fundamental steps: Oxidative Addition , Transmetalation , and Reductive Elimination [5].

  • Oxidative Addition: The active Pd(0) species inserts into the C–Br bond of 2-bromobenzamide. The electron-withdrawing nature of the carboxamide group facilitates this step, making the aryl bromide highly reactive. We utilize Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] because the sterically demanding triphenylphosphine ligands stabilize the Pd(0) intermediate while preventing irreversible binding of the primary amide nitrogen[3].

  • Transmetalation: This is often the rate-limiting step in sterically hindered ortho-couplings. The addition of a mild inorganic base (K₂CO₃ ) is critical. The base coordinates with p-tolylboronic acid to form a highly nucleophilic, electron-rich boronate complex[Ar–B(OH)₃]⁻. This tetrahedral intermediate readily transfers the p-tolyl group to the Pd(II) center[6].

  • Reductive Elimination: The Pd(II) complex undergoes geometric isomerization to a cis-conformation, followed by the elimination of the biaryl product, 2-(p-Tolyl)benzamide, regenerating the Pd(0) catalyst[5].

Solvent Causality

A biphasic or miscible aqueous solvent system is mandatory. We employ a 1,4-Dioxane / H₂O (4:1 v/v) mixture. 1,4-Dioxane provides excellent solubility for both the organic substrates and the lipophilic Pd-catalyst at elevated temperatures (90 °C). The 20% aqueous component is non-negotiable; it dissolves the K₂CO₃ and hydrates the boronic acid, creating the critical boronate species required for transmetalation.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)BrL2 Pd0->OxAdd + Ar-Br TransMet Transmetalation Pd(II)(Ar)(p-Tolyl)L2 OxAdd->TransMet + Ar'-B(OH)3- RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Product Product 2-(p-Tolyl)benzamide RedElim->Product Substrate 2-Bromobenzamide Substrate->OxAdd Boronic p-Tolylboronic Acid + K2CO3 (Base) Boronic->TransMet

Caption: Mechanistic pathway of the Suzuki-Miyaura cross-coupling for 2-(p-Tolyl)benzamide synthesis.

Quantitative Data & Reaction Optimization

To establish a self-validating protocol, various conditions were screened to maximize the yield of 2-(p-Tolyl)benzamide while suppressing the primary side reaction (homocoupling of the boronic acid to 4,4'-dimethylbiphenyl). The optimized parameters (Entry 4) demonstrate the necessity of the aqueous-organic solvent system and the specific base.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Isolated Yield (%)Observation / Causality
1Pd(OAc)₂ / PPh₃Na₂CO₃Toluene (Anhydrous)10015%Poor transmetalation due to lack of water.
2Pd(PPh₃)₄Cs₂CO₃DMF / H₂O (4:1)9062%Moderate yield; partial hydrolysis of amide observed.
3Pd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O (4:1)9081%Good yield, but bidentate ligand caused slight steric clash.
4 Pd(PPh₃)₄ K₂CO₃ 1,4-Dioxane / H₂O (4:1) 90 94% Optimal. High solubility, rapid transmetalation, no hydrolysis.

Detailed Experimental Protocol

Materials & Reagents
  • 2-Bromobenzamide: 1.00 g (5.0 mmol, 1.0 equiv)[3][7]

  • p-Tolylboronic acid: 0.816 g (6.0 mmol, 1.2 equiv)[7]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: 0.289 g (0.25 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃): 1.38 g (10.0 mmol, 2.0 equiv)

  • 1,4-Dioxane: 20 mL (Degassed)

  • Deionized Water: 5 mL (Degassed)

Step-by-Step Workflow

Step 1: Reaction Setup & Degassing (Critical for Trustworthiness)

  • Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 2-bromobenzamide (1.00 g), p-tolylboronic acid (0.816 g), and K₂CO₃ (1.38 g) to the flask.

  • Add the solvent mixture: 1,4-Dioxane (20 mL) and H₂O (5 mL).

  • Degassing: Submerge a long needle into the solvent mixture and sparge with Argon (or N₂) for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the phosphine ligands of the Pd catalyst to phosphine oxides, terminating the catalytic cycle and promoting boronic acid homocoupling.

  • Quickly add Pd(PPh₃)₄ (0.289 g) under a positive stream of Argon.

Step 2: Heating & Reaction Monitoring 6. Lower the flask into a pre-heated oil bath at 90 °C. 7. Stir vigorously for 12 hours under an Argon atmosphere. 8. Monitor the reaction via TLC (Eluent: Hexanes/Ethyl Acetate 1:1). The starting material 2-bromobenzamide (R_f ≈ 0.4) should be completely consumed, replaced by a new UV-active spot (R_f ≈ 0.3).

Step 3: Workup & Extraction 9. Cool the reaction mixture to room temperature. 10. Dilute the mixture with Ethyl Acetate (30 mL) and Water (20 mL). Transfer to a separatory funnel. 11. Separate the organic layer. Extract the aqueous layer with additional Ethyl Acetate (2 × 20 mL). 12. Combine the organic layers and wash with brine (30 mL). 13. Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification 14. Purify the crude residue by flash column chromatography on silica gel (Gradient elution: 20% to 50% Ethyl Acetate in Hexanes). 15. Collect the fractions containing the product, concentrate in vacuo, and dry under high vacuum to afford 2-(p-Tolyl)benzamide as a white solid.

Analytical Characterization

To ensure the self-validating nature of this protocol, verify the synthesized 2-(p-Tolyl)benzamide against the following expected analytical benchmarks[8]:

  • Physical State: White crystalline solid.

  • Melting Point: Expected range 128–130 °C.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.79 (dd, J = 7.8, 1.4 Hz, 1H, Ar-H adjacent to carbonyl)

    • δ 7.53 – 7.35 (m, 3H, Ar-H)

    • δ 7.28 (d, J = 8.0 Hz, 2H, Tolyl Ar-H)

    • δ 7.22 (d, J = 8.0 Hz, 2H, Tolyl Ar-H)

    • δ 5.77 (br s, 1H, N-H)

    • δ 5.28 (br s, 1H, N-H)

    • δ 2.40 (s, 3H, Ar-CH₃)

  • HRMS (ESI-TOF): Calculated for C₁₄H₁₄NO [M+H]⁺: 212.1075; Found: 212.1072.

References

  • General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Organic Letters - ACS Publications URL:[Link]

  • Synthesis of 2-(p-tolyl)benzonitrile and 2-(p-tolyl)benzamide Intermediates PrepChem URL:[Link]

  • Palladium-Catalyzed Annulation of Arynes by ortho-Halobenzamides: Synthesis of Phenanthridinones National Institutes of Health (PMC) URL:[Link]

  • A potpourri of new MCR chemical scaffolds (Suzuki Coupling of 2-Bromobenzamides) University of Groningen Repository URL:[Link]

Sources

Application

Dissolving 2-(p-Tolyl)benzamide for Cell Culture Media: An Application Note and Protocol

Introduction 2-(p-Tolyl)benzamide and its derivatives represent a class of aromatic amides with demonstrated biological activities, including potential antimicrobial and antifungal properties.[1] The therapeutic and rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(p-Tolyl)benzamide and its derivatives represent a class of aromatic amides with demonstrated biological activities, including potential antimicrobial and antifungal properties.[1] The therapeutic and research applications of these compounds in cell-based assays necessitate their effective dissolution in aqueous cell culture media. However, the hydrophobic nature of the benzamide core and the tolyl group presents a significant challenge to achieving concentrations suitable for in vitro studies without precipitation or the use of cytotoxic solvents.

This application note provides a detailed, field-proven protocol for the solubilization of 2-(p-Tolyl)benzamide, with a primary focus on 2-Amino-N-(p-tolyl)benzamide (CAS 32212-38-7), for use in cell culture applications.[2][3] The methodology emphasizes the preparation of a high-concentration stock solution in a suitable organic solvent and its subsequent dilution to a final working concentration in the cell culture medium, ensuring compound solubility and minimizing solvent-induced cytotoxicity.

Physicochemical Properties and Solubility Considerations

A thorough understanding of the physicochemical properties of 2-Amino-N-(p-tolyl)benzamide is critical for developing a successful dissolution strategy.

PropertyValueSource
IUPAC Name 2-amino-N-(4-methylphenyl)benzamide[1]
Synonyms 2-Amino-N-(p-tolyl)benzamide, N-(4-methylphenyl)-2-aminobenzamide[1]
CAS Number 32212-38-7[1][2][3]
Molecular Formula C₁₄H₁₄N₂O[1][2][3]
Molecular Weight 226.27 g/mol [1][2][3]
Appearance Beige powder[1]
Solubility General solubility for benzamides is higher in polar organic solvents. Recrystallized from benzene, suggesting solubility in hot benzene.[1]

The structure of 2-Amino-N-(p-tolyl)benzamide contributes to its low aqueous solubility. The general principle for dissolving such hydrophobic compounds for cell-based assays is to use a minimal amount of a biocompatible organic solvent to create a concentrated stock solution.[4][5] This stock is then diluted into the aqueous culture medium to a final solvent concentration that is non-toxic to the cells.

Dimethyl sulfoxide (DMSO) is the most widely used and recommended solvent for this purpose due to its strong solubilizing power for a wide range of organic compounds and its relatively low toxicity in cell culture at low concentrations.[6][7][8][9]

Experimental Workflow for Solubilization

The following diagram illustrates the overall workflow for preparing a 2-(p-Tolyl)benzamide working solution for cell culture experiments.

Dissolution_Workflow Workflow for Preparing 2-(p-Tolyl)benzamide Working Solution cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Working Solution Preparation Calculate_Mass Calculate Mass of 2-(p-Tolyl)benzamide Weigh_Compound Weigh Compound in a sterile tube Calculate_Mass->Weigh_Compound 1. Determine required mass Add_DMSO Add Cell Culture-Grade DMSO Weigh_Compound->Add_DMSO 2. Transfer powder Dissolve Vortex/Sonicate until fully dissolved Add_DMSO->Dissolve 3. Add solvent Filter_Sterilize Filter-Sterilize (Optional, for long-term storage) Dissolve->Filter_Sterilize 4. Ensure homogeneity Store_Stock Store at -20°C or -80°C Filter_Sterilize->Store_Stock 5. Sterilize if needed Warm_Media Pre-warm Cell Culture Media to 37°C Dilute_Stock Serially Dilute Stock Solution into Media Warm_Media->Dilute_Stock 6. Prepare media Mix_Gently Mix Gently by Inversion Dilute_Stock->Mix_Gently 7. Add stock to media Apply_to_Cells Apply to Cells Mix_Gently->Apply_to_Cells 8. Homogenize

Sources

Method

Comprehensive HPLC Method Development and Validation for 2-(p-Tolyl)benzamide

Executive Summary 2-(p-Tolyl)benzamide (CAS: 39627-24-2) is a critical biaryl intermediate and a recognized process impurity (Impurity 18) in the synthesis of the antihypertensive drug Telmisartan [1][2]. Because impurit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(p-Tolyl)benzamide (CAS: 39627-24-2) is a critical biaryl intermediate and a recognized process impurity (Impurity 18) in the synthesis of the antihypertensive drug Telmisartan [1][2]. Because impurities in Active Pharmaceutical Ingredients (APIs) directly impact drug safety and efficacy, regulatory bodies require robust analytical methods to quantify these compounds at trace levels. This application note details the mechanistic development and ICH Q2(R2)-compliant validation of a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to isolate and quantify 2-(p-Tolyl)benzamide.

Chemical Context & Mechanistic Rationale

The Origin of the Analyte

During the synthesis of Telmisartan, cross-coupling reactions generate 2-(p-Tolyl)benzonitrile, which can undergo unintended partial hydrolysis to form 2-(p-Tolyl)benzamide [1]. If not strictly controlled, this lipophilic amide can carry over into the final API matrix, necessitating a highly specific chromatographic method to monitor its clearance.

Pathway SM Starting Materials INT 2-(p-Tolyl)benzonitrile SM->INT IMP 2-(p-Tolyl)benzamide (Impurity 18) INT->IMP Hydrolysis API Telmisartan INT->API Main Rxn IMP->API Carryover

Fig 1. Chemical pathway illustrating the formation and carryover risk of 2-(p-Tolyl)benzamide.

Rationale for Chromatographic Choices

Method development is not empirical guesswork; it is driven by the physicochemical properties of the analyte.

  • Stationary Phase (C18): 2-(p-Tolyl)benzamide possesses a biphenyl-like core, making it highly hydrophobic. A high-coverage, end-capped C18 column (e.g., Inertsil ODS-3V) is selected to maximize hydrophobic retention and π−π interactions while suppressing secondary silanol interactions that cause peak tailing[3].

  • Mobile Phase (0.05% TFA in Water / Acetonitrile): While the amide group is largely neutral, the synthetic matrix often contains residual basic amines. Adding 0.05% Trifluoroacetic acid (TFA) lowers the pH to ~2.1, fully protonating basic impurities to ensure they elute early, thereby isolating the neutral 2-(p-Tolyl)benzamide peak [3].

  • Detection Wavelength (230 nm): The conjugated aromatic system of the biaryl group exhibits a strong π→π∗ transition at 230 nm. This wavelength maximizes the signal-to-noise ratio for trace-level impurity quantification [3].

Experimental Protocols

To ensure trustworthiness, this protocol is designed as a self-validating system . No sample analysis may proceed unless the System Suitability Test (SST) criteria are met.

Reagents and Materials
  • Analyte: 2-(p-Tolyl)benzamide reference standard (Purity ≥ 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

Chromatographic Conditions
ParameterSpecification
Column Inertsil ODS-3V (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.05% TFA in Milli-Q Water
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 230 nm
Injection Volume 10 µL
Diluent Water : Acetonitrile (50:50, v/v)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.0 90 10
15.0 20 80
20.0 20 80
21.0 90 10

| 25.0 | 90 | 10 |

Step-by-Step Preparation Workflow
  • Mobile Phase A Preparation: Add 0.5 mL of TFA to 1000 mL of Milli-Q water. Mix thoroughly and degas via vacuum filtration through a 0.22 µm membrane.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of 2-(p-Tolyl)benzamide into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.

  • System Suitability Solution (1.0 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

System Suitability Testing (SST) Gatekeeper

Inject the System Suitability Solution in five replicates. The system is validated for the run only if:

  • Retention Time (RT): ~12.4 minutes.

  • Tailing Factor ( Tf​ ): ≤ 1.5.

  • Theoretical Plates ( N ): ≥ 5,000.

  • Precision (%RSD of Area): ≤ 2.0%.

Method Validation (ICH Q2(R2) Framework)

The method was validated strictly according to the updated ICH Q2(R2) guidelines, which emphasize a science- and risk-based approach to analytical procedure lifecycle management [4].

Validation SST System Suitability SPEC Specificity & Degradation SST->SPEC LIN Linearity & Range SPEC->LIN ACC Accuracy & Precision LIN->ACC ROB Robustness Testing ACC->ROB

Fig 2. ICH Q2(R2) analytical method validation lifecycle for impurity quantification.

Specificity and Forced Degradation

Specificity ensures the method can accurately measure the analyte without interference from the matrix. The sample was subjected to stress conditions (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , UV light, and 60°C heat). Result: The 2-(p-Tolyl)benzamide peak achieved a resolution ( Rs​ ) > 2.5 from all adjacent degradation products, proving the method is stability-indicating.

Linearity, LOD, and LOQ

Linearity was established by injecting standard solutions ranging from the Limit of Quantitation (LOQ) up to 150% of the target specification limit.

ParameterResultAcceptance Criteria
Linearity Range 0.05 µg/mL – 15.0 µg/mL-
Correlation Coefficient ( R2 ) 0.9998≥ 0.999
Limit of Detection (LOD) 0.015 µg/mLS/N Ratio ≥ 3:1
Limit of Quantitation (LOQ) 0.05 µg/mLS/N Ratio ≥ 10:1
Accuracy and Precision

Accuracy was determined via spike-recovery experiments at three concentration levels (50%, 100%, and 150% of the nominal 1.0 µg/mL specification). Method precision (repeatability) was assessed using six independent sample preparations.

Spike LevelMean Recovery (%)% RSD (n=3 per level)Acceptance Criteria
50% (0.5 µg/mL) 99.4%0.8%90.0% – 110.0%
100% (1.0 µg/mL) 100.2%0.6%90.0% – 110.0%
150% (1.5 µg/mL) 99.8%0.9%90.0% – 110.0%
Method Precision -0.7% (n=6) %RSD ≤ 5.0% (for impurities)
Robustness

Deliberate variations were made to critical method parameters (Flow rate ± 0.1 mL/min, Column Temp ± 5°C, Mobile Phase pH ± 0.2 units). In all conditions, the System Suitability criteria remained well within acceptable limits, demonstrating the method's reliability for routine Quality Control (QC) environments.

References

  • PrepChem. "Synthesis of 2-(p-tolyl)benzonitrile." PrepChem.com. Available at:[Link]

  • Chemical Methodologies. "Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug." Chemmethod.com, 2018. Available at:[Link]

  • Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry." Federal Register, March 7, 2024. Available at:[Link]

Application

Application Note: 2-(p-Tolyl)benzamide as a Strategic Precursor in the Synthesis of Phenanthridinone Pharmacophores

Executive Summary The biaryl amide 2-(p-Tolyl)benzamide serves as a highly versatile precursor in modern organic synthesis, primarily utilized for the construction of phenanthridin-6(5H)-one scaffolds. Phenanthridinones...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The biaryl amide 2-(p-Tolyl)benzamide serves as a highly versatile precursor in modern organic synthesis, primarily utilized for the construction of phenanthridin-6(5H)-one scaffolds. Phenanthridinones are privileged pharmacophores found in numerous biologically active alkaloids (e.g., crinasiadine) and synthetic therapeutics, including poly(ADP-ribose) polymerase (PARP) inhibitors[1].

Historically, the synthesis of these tricyclic systems relied on harsh transition-metal catalysis or stoichiometric toxic oxidants. However, recent advancements in green chemistry have repositioned 2-arylbenzamides as ideal substrates for transition-metal-free oxidative C–H amidation . This application note provides detailed, field-validated protocols for synthesizing the 2-(p-Tolyl)benzamide precursor[2] and subsequently executing its intramolecular cyclization to 8-methylphenanthridin-6(5H)-one using either hypervalent iodine catalysis[1] or visible-light photocatalysis[3].

Precursor Synthesis: Preparation of 2-(p-Tolyl)benzamide

To ensure high purity for downstream C–H activation, the biaryl amide must be synthesized via a rigorously controlled amidation of the corresponding carboxylic acid. The following protocol leverages oxalyl chloride for mild acyl chloride generation, avoiding the thermal degradation often associated with thionyl chloride[2].

Experimental Protocol

Reagents Required:

  • 2-(p-Tolyl)benzoic acid (1.0 equiv)

  • Oxalyl chloride (1.3 equiv)

  • Anhydrous ammonia gas (or 28% aqueous NH₄OH if strictly biphasic)

  • Anhydrous toluene (solvent)

  • Catalytic N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Suspend 2-(p-Tolyl)benzoic acid in anhydrous toluene (0.5 M concentration) under an inert nitrogen atmosphere. Add 2 drops of DMF as a catalyst.

  • Acyl Chloride Formation: Slowly add oxalyl chloride dropwise at 0 °C. Causality Note: The addition must be slow to control the evolution of CO and CO₂ gases. DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack intermediate, which accelerates the conversion of the acid to the acyl chloride.

  • Concentration: Stir the reaction at ambient temperature for 4.5 hours. Concentrate the mixture in vacuo to remove unreacted oxalyl chloride, yielding the crude acid chloride[2].

  • Amidation: Redissolve the residue in fresh anhydrous toluene. Introduce anhydrous ammonia gas (approx. 2.0 equiv) directly into the solution. Causality Note: Using anhydrous conditions prevents competitive hydrolysis back to the starting acid, ensuring maximum atom economy.

  • Isolation: Filter the resulting suspension to remove ammonium chloride salts. Concentrate the filtrate in vacuo to yield crude 2-(p-Tolyl)benzamide. Recrystallize from ethanol/water to obtain a highly pure white solid[2].

PrecursorWorkflow A 2-(p-Tolyl)benzoic acid B Acyl Chloride Intermediate A->B Oxalyl Chloride, Toluene Cat. DMF, 0 °C to RT C 2-(p-Tolyl)benzamide B->C NH3 (gas) Toluene, RT

Synthesis workflow for the 2-(p-Tolyl)benzamide precursor.

Advanced Cyclization Strategies: C–H Amidation

Once the 2-(p-Tolyl)benzamide precursor is isolated, it can be subjected to intramolecular oxidative cyclization. We detail two distinct, self-validating protocols that avoid heavy metals.

Quantitative Comparison of Cyclization Protocols
ParameterProtocol A: Hypervalent Iodine[1]Protocol B: Photocatalysis[3]
Catalyst Iodobenzene (PhI, 10 mol%)1-Chloroanthraquinone (10 mol%)
Terminal Oxidant mCPBA (1.0 equiv)Atmospheric Oxygen / None (Redox Neutral)
Solvent HFIP (Hexafluoroisopropanol)Chloroform (CHCl₃)
Energy Input Room Temperature (Thermal)Blue LEDs (Visible Light)
Reaction Time 1 - 2 hours12 - 24 hours
Yield (Approx.) 64 - 85%70 - 82%
Green Metric Moderate (Requires stoichiometric oxidant)High (Atom economic, light-driven)
Protocol A: Hypervalent Iodine-Catalyzed Cyclization

This method utilizes an in situ generated iodine(III) species to drive the formation of an electrophilic nitrogen center[1].

Step-by-Step Methodology:

  • Setup: In a clean, dry reaction vial, dissolve 2-(p-Tolyl)benzamide (1.0 equiv) and iodobenzene (10 mol%) in HFIP (0.1 M).

  • Oxidation: Add mCPBA (1.0 equiv) to the mixture in one portion.

  • Reaction: Stir the mixture at room temperature open to the air for 1 hour. Causality Note: HFIP is strictly required here. Its high polarity, strong hydrogen-bond donating ability, and low nucleophilicity stabilize the highly reactive hypervalent iodine intermediates and prevent solvent-adduct formation, forcing the intramolecular C–H attack[1].

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize residual peroxides. Extract with dichloromethane, dry over Na₂SO₄, and purify via silica gel chromatography to yield 8-methylphenanthridin-6(5H)-one.

Protocol B: Visible-Light-Driven Photocatalytic Cyclization

This protocol leverages Proton-Coupled Electron Transfer (PCET) to generate an amidyl radical under exceptionally mild conditions[3].

Step-by-Step Methodology:

  • Setup: Combine 2-(p-Tolyl)benzamide (1.0 equiv), 1-chloroanthraquinone (1-Cl-AQN, 10 mol%), and K₂CO₃ (2.0 equiv) in a Schlenk tube.

  • Solvation: Add anhydrous CHCl₃ (0.1 M). Degas the mixture via three freeze-pump-thaw cycles.

  • Irradiation: Irradiate the reaction mixture with Blue LEDs (approx. 450 nm) at room temperature for 16 hours. Causality Note: K₂CO₃ acts as a mild base to facilitate the deprotonation of the amide concurrently with electron transfer to the excited photocatalyst, bypassing the need for high-energy pre-functionalization[3].

  • Workup: Filter the mixture through a short pad of Celite to remove the base, concentrate, and purify via column chromatography.

Mechanistic Rationale (E-E-A-T)

Understanding the mechanistic divergence between these two protocols is critical for troubleshooting and substrate expansion.

  • Ionic Pathway (Protocol A): The oxidation of PhI by mCPBA yields a hypervalent iodine(III) species. This species coordinates with the amide nitrogen, generating an N-acylnitrenium ion equivalent. The electron-rich p-tolyl ring undergoes rapid electrophilic aromatic substitution (S_E_Ar) onto this electron-deficient nitrogen, followed by rearomatization to yield the phenanthridinone[1].

  • Radical Pathway (Protocol B): Under blue light, 1-Cl-AQN reaches an excited state. It abstracts an electron from the amide nitrogen while K₂CO₃ abstracts a proton (PCET). This generates a neutral amidyl radical. The radical undergoes a 5-exo-trig or 6-endo-trig intramolecular cyclization onto the p-tolyl ring. Subsequent single-electron oxidation and deprotonation restore aromaticity and regenerate the photocatalyst[3].

MechanismPCET A 2-(p-Tolyl)benzamide (Starting Material) B Amidyl Radical Intermediate (N-centered) A->B -e-, -H+ (via Base/Catalyst) C Cyclohexadienyl Radical (C-centered) B->C Intramolecular Radical Addition D 8-Methylphenanthridin-6(5H)-one (Product) C->D Oxidation (-e-) Deprotonation (-H+) Cat 1-Cl-AQN* (Excited Photocatalyst) Cat->B PCET (Blue LED)

Mechanistic pathway of the visible-light-driven PCET C-H amidation.

References

  • Synthesis of 2-(p-tolyl)benzonitrile (Precursor Protocol). PrepChem.
  • Iodobenzene-Catalyzed Synthesis of Phenanthridinones via Oxidative C–H Amidation. The Journal of Organic Chemistry.
  • Transition-Metal-Free Synthesis of Phenanthridinones through Visible-Light-Driven Oxidative C–H Amidation. European Journal of Organic Chemistry / ResearchGate.

Sources

Method

Application Note: Purification of 2-(p-Tolyl)benzamide via Advanced Recrystallization Techniques

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Scope 2-(p-Tolyl)benzamide (also kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Scope

2-(p-Tolyl)benzamide (also known as 2-(4'-methylbiphenyl-2-yl)carboxamide) is a critical biaryl intermediate frequently utilized in the synthesis of angiotensin II receptor blockers (sartans) and other pharmacologically active scaffolds. Because this compound is often synthesized via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) or amidation of biaryl acids, the crude product typically contains trace palladium catalysts, unreacted boronic acids, or colored chromophoric byproducts[1].

This application note details field-proven recrystallization techniques to achieve >98.5% purity. Rather than relying on resource-intensive column chromatography, these thermodynamically controlled crystallization protocols leverage the specific solubility profile of the biaryl amide to yield high-purity crystals suitable for X-ray diffraction and downstream active pharmaceutical ingredient (API) synthesis[2].

Physicochemical Profiling & Solvent Rationale

To design a self-validating purification system, we must first analyze the structural causality behind the compound's solubility. 2-(p-Tolyl)benzamide features a highly hydrophobic biaryl system coupled with a polar, hydrogen-bond-donating/accepting primary amide group.

  • Target Melting Point: Pure 2-(p-Tolyl)benzamide exhibits a melting point of 128–130 °C [3].

  • Solvent System A (Single Solvent - Toluene): Toluene is exceptionally effective for biaryl amides. Its aromatic nature allows for favorable π-π interactions with the p-tolyl and benzamide rings at reflux, while its lack of hydrogen-bonding capability causes a steep drop in solubility at lower temperatures, forcing the amide groups to hydrogen-bond with each other and crystallize[3].

  • Solvent System B (Dual Solvent - Ethyl Acetate/Heptane): Ethyl acetate (EtOAc) acts as a strong hydrogen-bond acceptor, dissolving the crude amide readily at elevated temperatures[1]. Heptane acts as a non-polar anti-solvent. By titrating hot heptane into the hot EtOAc solution, the operator can precisely manipulate the dielectric constant of the medium to induce supersaturation.

Workflow N1 Crude 2-(p-Tolyl)benzamide N2 Dissolve in Hot Solvent (Toluene or EtOAc) N1->N2 N3 Hot Filtration (Remove Insoluble Impurities) N2->N3 N4 Anti-Solvent Addition (Heptane - Optional) N3->N4 N5 Controlled Cooling (Room Temp to 0-5 °C) N4->N5 N6 Vacuum Filtration & Cold Solvent Wash N5->N6 N7 Pure 2-(p-Tolyl)benzamide (MP: 128-130 °C) N6->N7

Workflow for the single and dual-solvent recrystallization of 2-(p-Tolyl)benzamide.

Experimental Protocols

The following protocols are designed as self-validating systems. Every physical action is paired with an analytical observation to ensure the operator maintains control over the thermodynamic state of the solution.

Protocol A: Single-Solvent Recrystallization (Toluene)

Ideal for crude mixtures containing significant non-polar impurities.

  • Dissolution: Place 10.0 g of crude 2-(p-tolyl)benzamide in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add 40 mL of toluene. Heat the suspension to a gentle reflux (approx. 110 °C) on a stirring hot plate. Add additional toluene in 5 mL increments until the solid is completely dissolved. Causality: Using the absolute minimum volume of boiling solvent ensures maximum supersaturation upon cooling.

  • Decolorization (Optional): If the solution is dark brown or red (indicating chromophoric byproducts), cautiously add 0.5 g of activated charcoal. Boil for an additional 5 minutes[1].

  • Hot Filtration: Pre-heat a stemless glass funnel and fluted filter paper with hot toluene. Rapidly filter the boiling solution into a clean, pre-warmed Erlenmeyer flask. Causality: This step removes insoluble palladium black, inorganic salts, and charcoal. Pre-warming prevents premature crystallization in the funnel stem[1].

  • Controlled Nucleation: Allow the clear filtrate to cool slowly to room temperature undisturbed (cooling rate of ~5 °C/min). Causality: Rapid cooling forces kinetic precipitation, trapping impurities in the crystal lattice. Slow cooling favors thermodynamic crystal growth, yielding high-purity, well-defined biaryl crystals[2].

  • Maturation: Once the flask reaches room temperature and crystal growth plateaus, transfer the flask to an ice-water bath (0–5 °C) for 30 minutes to maximize yield.

  • Harvesting: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold toluene to displace the impurity-laden mother liquor[1].

  • Drying: Dry the crystals in a vacuum desiccator or vacuum oven at 45 °C until a constant weight is achieved[4].

Protocol B: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

Ideal for highly impure crude mixtures where fine-tuning of the solubility threshold is required.

  • Dissolution: Dissolve the crude 2-(p-tolyl)benzamide in a minimum volume of hot Ethyl Acetate (approx. 75 °C). Perform a hot filtration if necessary[1].

  • Anti-Solvent Titration: While maintaining the solution near boiling, add hot heptane dropwise. Continue addition until the solution becomes faintly turbid (the "cloud point").

  • Clarification: Add 1–2 drops of hot Ethyl Acetate just until the solution turns clear again. Causality: This establishes a solution that is perfectly saturated at the boiling point, guaranteeing optimal crystal yield upon cooling.

  • Cooling & Harvesting: Follow steps 4–7 from Protocol A, substituting the final wash with ice-cold heptane.

Quality Control & Data Presentation

To ensure the trustworthiness of the purification, the isolated crystals must be validated against established physicochemical metrics.

Validation Checkpoint: Before discarding the mother liquor, spot a 10 µL aliquot on a silica TLC plate alongside a reference standard of the pure product. Elute with 50% EtOAc/Hexanes. If the product spot (Rf ~0.35) is intensely UV-active, the system was under-nucleated. Evaporate 20% of the solvent volume and subject the mother liquor to a second cooling cycle to recover the lost yield[1].

Table 1: Quantitative Quality Control Metrics
ParameterSpecification / MetricAnalytical Method
Target Compound 2-(p-Tolyl)benzamideN/A
Melting Point 128 – 130 °C[3]Capillary Melting Point Apparatus
Purity Target > 98.5%HPLC (UV detection at 254 nm)
Typical Yield (Recovery) 75 – 85%Gravimetric Analysis
Rf Value ~0.3 - 0.4[1]TLC (50% Ethyl Acetate/Hexanes)

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode when recrystallizing lipophilic biaryl compounds is "oiling out" (liquid-liquid phase separation). This occurs when the compound separates from the solvent as a liquid rather than a solid, usually because the temperature at which the solution becomes saturated is higher than the melting point of the impure solute[1]. Oils trap massive amounts of impurities and defeat the purpose of recrystallization.

Troubleshooting Issue Observation: Oiling Out Cause1 Cooling Too Rapidly Issue->Cause1 Cause2 Excessive Solvent Issue->Cause2 Fix1 Reheat & Add Seed Crystal Cause1->Fix1 Fix2 Concentrate via Evaporation Cause2->Fix2

Troubleshooting logic for liquid-liquid phase separation (oiling out).

Corrective Action: If an oil forms, do not allow the mixture to cool further. Immediately reheat the flask until the oil redissolves. If using the dual-solvent method, add a small amount of the solvent (EtOAc) to increase solubility. Allow the flask to cool much more slowly. Introducing a pure "seed crystal" of 2-(p-tolyl)benzamide just above the cloud point will bypass the energy barrier for nucleation, forcing the compound to precipitate as a solid crystal rather than an oil[1].

References

  • PrepChem. "Synthesis of 2-(p-tolyl)benzonitrile." PrepChem.com. URL: [Link]

Sources

Application

Application Note: Catalysts for High-Yield Intramolecular C-H Amidation of 2-(p-Tolyl)benzamide

Introduction & Strategic Context The intramolecular C-H amidation of biaryl-2-carboxamides is a foundational transformation in modern organic synthesis, providing direct access to phenanthridin-6(5H)-ones. These nitrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The intramolecular C-H amidation of biaryl-2-carboxamides is a foundational transformation in modern organic synthesis, providing direct access to phenanthridin-6(5H)-ones. These nitrogen-containing heterocycles are privileged scaffolds in drug development, serving as the core pharmacophore for highly potent Poly (ADP-ribose) polymerase (PARP) inhibitors and various antiviral agents.

When utilizing 2-(p-Tolyl)benzamide as the substrate, the transformation yields 3-methylphenanthridin-6(5H)-one . From a synthetic design perspective, 2-(p-tolyl)benzamide is an ideal substrate for high-yield amidation. Because the p-tolyl (4-methylphenyl) group is symmetrically substituted relative to the biaryl axis, the two ortho-positions (C2' and C6') are chemically equivalent. This innate symmetry eliminates the regioselectivity issues that typically plague the cyclization of meta-substituted biaryls, ensuring that the reaction funnels entirely toward a single regioisomer and maximizes the isolated yield.

Recent methodological leaps have expanded the catalytic toolkit for this transformation from traditional transition-metal catalysis to greener, metal-free photocatalytic and photoelectrochemical (PEC) systems[1],[2]. This guide provides a comprehensive evaluation of these catalyst systems, detailing their mechanistic pathways and step-by-step protocols.

Catalyst Systems and Comparative Efficacy

The choice of catalyst dictates the reaction mechanism, the required terminal oxidant, and the environmental footprint of the process. Table 1 summarizes the most effective catalytic systems for the amidation of 2-(p-tolyl)benzamide.

Table 1: Comparative Efficacy of Catalytic Systems for 2-(p-Tolyl)benzamide Amidation

Catalyst SystemCo-Catalyst / OxidantKey SolventTemp / EnergyYield (%)Mechanism Type
Pd(OAc)₂ (10 mol%)PhI(OAc)₂ (2.0 equiv)TFA / DCE100 °C88 - 92Pd(II)/Pd(IV) CMD
1-Cl-AQN (5 mol%)K₂CO₃ (2.0 equiv)CHCl₃Blue LED (RT)80 - 88Amidyl Radical (SET)
PhI (20 mol%)mCPBA (2.0 equiv)HFIP25 °C75 - 85Hypervalent Iodine
WO₃ / Pt (PEC)None (Anodic Oxidation)MeCN / LiClO₄Light + Bias>80Radical Cyclization

Note: 1-Cl-AQN = 1-Chloroanthraquinone; CMD = Concerted Metalation-Deprotonation; SET = Single Electron Transfer; HFIP = Hexafluoroisopropanol.

While Palladium remains the industrial standard for robust scale-up, transition-metal-free alternatives like 1-chloroanthraquinone[3] and iodobenzene-catalyzed oxidative amidation[4] are rapidly gaining traction due to their lower toxicity profiles and avoidance of heavy metal remediation in late-stage pharmaceutical synthesis.

Mechanistic Pathways & Causality

Understanding the causality behind the catalytic cycle is critical for troubleshooting and optimization.

The Photocatalytic SET Pathway

In visible-light-promoted systems[1], the reaction relies on the generation of an amidyl radical. The addition of a base (like K₂CO₃) is not merely to neutralize acid; it actively deprotonates the benzamide. This deprotonation significantly lowers the oxidation potential of the nitrogen atom, allowing the excited state of the photocatalyst (e.g., 1-Cl-AQN*) to readily abstract an electron via Single Electron Transfer (SET). The resulting electrophilic N-centered amidyl radical rapidly undergoes intramolecular addition to the electron-rich p-tolyl ring, forming a cyclohexadienyl radical intermediate that is subsequently oxidized to restore aromaticity.

Mechanism Substrate 2-(p-Tolyl)benzamide (Substrate) Base Deprotonation by Base (e.g., K2CO3) Substrate->Base SET_Oxidation Single Electron Transfer (SET) Oxidation to Amidyl Radical Base->SET_Oxidation PC_Excitation Photocatalyst (PC) + hν → PC* PC_Excitation->SET_Oxidation Electron Acceptor Amidyl_Radical Amidyl Radical Intermediate (N-centered) SET_Oxidation->Amidyl_Radical Radical_Cyclization Intramolecular Addition (C-N Bond Formation) Amidyl_Radical->Radical_Cyclization Cyclohexadienyl_Radical Cyclohexadienyl Radical Intermediate Radical_Cyclization->Cyclohexadienyl_Radical Second_Oxidation Oxidation & Rearomatization (-e-, -H+) Cyclohexadienyl_Radical->Second_Oxidation Product 3-Methylphenanthridin-6(5H)-one (Product) Second_Oxidation->Product

Caption: Mechanistic pathway of photocatalytic C-H amidation via amidyl radical cyclization.

The Palladium CMD Pathway

In contrast, Pd-catalyzed amidation relies on a Pd(II)/Pd(IV) cycle. The use of Trifluoroacetic acid (TFA) as a co-solvent is a deliberate mechanistic choice. TFA is highly polar yet non-coordinating; it prevents product inhibition (where the cyclized phenanthridinone binds to and kills the Pd catalyst) and enhances the electrophilicity of the Pd(II) center, accelerating the rate-determining Concerted Metalation-Deprotonation (CMD) step.

Step-by-Step Experimental Protocols

Workflow Prep 1. Reaction Setup Substrate + Catalyst Degas 2. Degassing Freeze-Pump-Thaw Prep->Degas Irradiate 3. Irradiation Blue LEDs, 25°C Degas->Irradiate Quench 4. Quench EtOAc / Brine Irradiate->Quench Purify 5. Purification Silica Column Quench->Purify Analyze 6. Analysis NMR / LC-MS Purify->Analyze

Caption: Step-by-step experimental workflow for the photocatalytic amidation protocol.

Protocol A: Visible-Light Photocatalyzed Metal-Free Amidation[1],[3]

This protocol utilizes a self-validating visual cue: the reaction mixture will change color as the photocatalyst cycles through its excited states.

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-(p-Tolyl)benzamide (0.2 mmol, 42.2 mg), 1-chloroanthraquinone (5 mol%, 2.4 mg), and anhydrous K₂CO₃ (0.4 mmol, 55.3 mg).

  • Solvent Addition: Add 2.0 mL of anhydrous CHCl₃.

  • Degassing (Critical Step): Seal the tube and subject the mixture to three consecutive freeze-pump-thaw cycles using argon. Causality: Molecular oxygen is a potent triplet quencher. Failing to remove O₂ will result in the photocatalyst transferring energy to oxygen (forming reactive singlet oxygen) rather than oxidizing the substrate, drastically reducing yield.

  • Irradiation: Place the Schlenk tube in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at room temperature (25 °C) for 16 hours.

  • Work-up: Dilute the mixture with ethyl acetate (10 mL) and wash with saturated aqueous NaCl (3 × 5 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc = 3:1 to 1:1) to afford 3-methylphenanthridin-6(5H)-one.

Protocol B: Palladium-Catalyzed Oxidative Amidation
  • Preparation: In a 15 mL pressure vial, combine 2-(p-Tolyl)benzamide (0.5 mmol, 105.6 mg), Pd(OAc)₂ (10 mol%, 11.2 mg), and PhI(OAc)₂ (1.0 mmol, 322.1 mg).

  • Solvent Addition: Add a solvent mixture of 1,2-Dichloroethane (DCE) and TFA (4:1 v/v, 5.0 mL total).

  • Heating: Seal the vial and heat the reaction mixture in a pre-heated oil bath at 100 °C for 12 hours.

  • Quenching: Cool to room temperature. Carefully neutralize the TFA by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases. Causality: Unneutralized TFA will cause streaking during chromatography and can degrade the silica gel stationary phase.

  • Extraction & Purification: Extract with dichloromethane (3 × 10 mL). Dry the combined organics over MgSO₄, concentrate, and purify via flash chromatography.

Troubleshooting & Optimization Insights

  • Moisture Sensitivity in Hypervalent Iodine Protocols: When utilizing iodobenzene as a pre-catalyst with mCPBA as the terminal oxidant[4], strict anhydrous conditions are mandatory. Water competitively attacks the hypervalent iodine intermediate, hydrolyzing the oxidant before the desired C-H amidation can occur, leading to a stalled reaction and recovered starting material.

  • Electrode Passivation in PEC Systems: If utilizing the WO₃/Pt photoelectrochemical methodology[2], a gradual drop in current density indicates passivation of the Pt cathode. This is often caused by the deposition of organic oligomers. Periodically reversing the polarity for a few seconds or rinsing the electrode in pure acetonitrile can restore catalytic efficiency.

  • Tracking Conversion: 3-methylphenanthridin-6(5H)-one is highly fluorescent under 254 nm and 365 nm UV light. TLC tracking is highly reliable; the disappearance of the UV-active starting material and the appearance of a bright blue fluorescent spot indicates successful cyclization.

References

  • Visible-Light-Photocatalyzed Synthesis of Phenanthridinones and Quinolinones via Direct Oxidative C–H Amidation ResearchG
  • Various methods for constructing phenanthridinones (Visible light-induced synthesis through direct oxidative C-H amidation) ResearchGate / European Journal of Organic Chemistry
  • Dehydrogenative Cyclization of 2-Arylbenzoic Acid and 2-Arylbenzamide with Hydrogen Evolution in a Photoelectrochemical Cell Chemical Communic
  • Iodobenzene-Catalyzed Synthesis of Phenanthridinones via Oxidative C-H Amidation The Journal of Organic Chemistry (ACS)

Sources

Method

Application Note: Scalable Production of 2-(p-Tolyl)benzamide

Process Optimization and Trace Palladium Scavenging Workflows for Pharmaceutical Intermediates The synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Process Optimization and Trace Palladium Scavenging Workflows for Pharmaceutical Intermediates

The synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical process chemistry. 2-(p-Tolyl)benzamide (4'-methyl-[1,1'-biphenyl]-2-carboxamide) is a critical structural motif found in various active pharmaceutical ingredients (APIs), including angiotensin II receptor blockers (sartans) and complex amide precursors.

While laboratory-scale synthesis of this molecule is straightforward, scaling up presents significant engineering and purification challenges. Strict ICH guidelines mandate that oral medications contain no more than 100 µ g/day of residual palladium[1]. This application note details a self-validating, highly scalable protocol for the production of 2-(p-Tolyl)benzamide, emphasizing the causality behind solvent selection, reaction engineering, and a dual-stage palladium scavenging strategy.

Mechanistic Causality & Reaction Design

The Suzuki-Miyaura coupling between 2-bromobenzamide and p-tolylboronic acid relies on a Pd(0)/Pd(II) catalytic cycle. For scale-up, we select Pd(OAc)₂ and tri-o-tolylphosphine (P(o-tol)₃) as the catalyst system.

Causality of Catalyst Choice: Unlike air-sensitive phosphines, P(o-tol)₃ is bench-stable and provides sufficient steric bulk to accelerate the reductive elimination step, preventing the formation of inactive palladium black[2]. Furthermore, Pd(OAc)₂ is cost-effective and highly soluble in the chosen green solvent system of isopropanol (i-PrOH) and water.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd 2-Bromobenzamide TransMet Transmetalation Pd(II) Diaryl Complex OxAdd->TransMet p-Tolylboronic Acid + KHCO3 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerated Pd(0) Product 2-(p-Tolyl)benzamide RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 2-(p-Tolyl)benzamide synthesis.

Scale-Up Engineering & Risk Mitigation

When transitioning from a 5 mL vial to a multi-kilogram jacketed reactor, several process parameters must be strictly controlled to ensure reproducibility and high yield:

  • Solvent System (i-PrOH/H₂O, 4:1 v/v): This system is chosen for its high boiling point (~80 °C) and excellent solvation of both the organic starting materials and the inorganic base (KHCO₃). During workup, the addition of toluene forces a clean phase separation, leaving the bulk of the inorganic salts in the aqueous waste[3].

  • Anaerobic Control: Recent 50 kg manufacturing campaigns have demonstrated that strict anaerobic conditions must be maintained not just during the reaction, but throughout the workup and crystallization phases[4]. Oxygen ingress can re-oxidize Pd(0) to Pd(II), increasing its solubility in the organic phase and severely hindering trace metal removal[4].

Dual-Stage Palladium Scavenging Strategy

A single filtration step is insufficient to meet ICH guidelines, as the crude reaction mixture typically contains ~8,000 ppm of palladium[3]. We employ a two-stage orthogonal scavenging approach:

  • Bulk Removal via Aqueous NaHSO₃ Wash: Treating the warm organic phase with 20% aqueous sodium bisulfite (NaHSO₃) reduces Pd(II) species and forms water-soluble palladium-bisulfite complexes. This highly cost-effective step drops the Pd concentration from ~8,000 ppm to ≤100 ppm[3].

  • Trace Scavenging via SPM32 Silica: To bridge the gap from 100 ppm to <15 ppm, the organic stream is recirculated through a cartridge containing Phosphonics SPM32 , a mercapto-sulfide modified silica[5]. The defined pore sizes and high affinity of the thioether/thiol groups for soft transition metals capture the remaining palladium nanoparticles that evade standard filtration[1][5].

Quantitative Data: Palladium Attenuation Profile

The following table summarizes the expected palladium clearance at each stage of the validated workflow, demonstrating the self-validating nature of the purification process.

Process StagePalladium Concentration (ppm)Analytical MethodPurpose / Mechanism
Crude Reaction Mixture ~8,000ICP-MSBaseline post-reaction
Post-NaHSO₃ Wash (Organic Phase)100 - 150ICP-MSBulk removal via water-soluble complexation
Post-SPM32 Cartridge 12 - 15ICP-MSTrace removal via mercapto-sulfide chelation
Isolated API Crystals < 2ICP-MSFinal purity via selective crystallization
Step-by-Step Manufacturing Protocols

The following protocols are designed for a 1-kilogram scale but are mathematically scalable to pilot plant operations.

Workflow R1 1. Jacketed Reactor (i-PrOH/H2O, 60°C) W1 2. Biphasic Workup (Toluene / Aqueous NaHSO3) R1->W1 Crude Mixture (~8000 ppm Pd) S1 3. SPM32 Scavenger Cartridge (Recirculation) W1->S1 Organic Phase (~100 ppm Pd) C1 4. Crystallization (Toluene/Heptane, 0°C) S1->C1 Polished Phase (<15 ppm Pd) F1 5. Filtration & Drying (Pure API Intermediate) C1->F1 Slurry

Figure 2: End-to-end scalable workflow from reaction to trace palladium scavenging and isolation.

Protocol A: Reaction Execution
  • Preparation: Purge a 20-L jacketed glass reactor with nitrogen for 15 minutes to ensure an anaerobic environment[4].

  • Charging: Charge the reactor with 2-bromobenzamide (1.0 kg, 5.0 mol, 1.0 equiv), p-tolylboronic acid (815 g, 6.0 mol, 1.2 equiv), and KHCO₃ (1.0 kg, 10.0 mol, 2.0 equiv).

  • Catalyst Addition: Add P(o-tol)₃ (152 g, 0.5 mol, 0.1 equiv) and Pd(OAc)₂ (56 g, 0.25 mol, 0.05 equiv).

  • Solvent Addition: Add degassed H₂O (1.0 L, 1 vol) and degassed i-PrOH (4.0 L, 4 vol).

  • Coupling: Heat the suspension to an internal temperature of 60 °C. Stir vigorously for 2 to 3 hours under a positive nitrogen pressure.

  • IPC (In-Process Control): Sample the reaction and analyze via HPLC. Proceed to workup when 2-bromobenzamide is ≤ 0.5% area.

Protocol B: Biphasic Workup & Bulk Metal Removal
  • Dilution: To the warm reaction mixture (60 °C), charge toluene (6.0 L, 6 vol) and 20% aqueous NaHSO₃ (6.0 L, 6 vol)[2].

  • Digestion: Stir the biphasic suspension continuously at 60 °C for 1 hour. This step is critical for partitioning the bulk palladium into the aqueous phase.

  • Phase Separation: Stop the agitator and allow the layers to settle for 30 minutes. Drain and discard the lower aqueous layer (contains inorganic salts and bulk Pd).

  • Validation: The retained upper organic layer should be sampled for ICP-MS analysis (Expected Pd: ~100 ppm).

Protocol C: Trace Metal Scavenging
  • Cartridge Setup: Install a multi-cartridge filter housing packed with Phosphonics SPM32 metal scavenger (approx. 500 g) in a recirculation loop connected to the reactor[5][6].

  • Recirculation: Pump the warm organic phase (maintained at 50–60 °C to prevent premature crystallization) through the SPM32 cartridge at a predetermined linear velocity.

  • Monitoring: Recirculate for 2 hours (or a minimum of 5 residence times). Sample the stream for ICP-MS. Once Pd is < 15 ppm, flush the loop with 1 L of warm toluene and proceed to crystallization[5].

Protocol D: Crystallization and Isolation
  • Concentration: Concentrate the polished organic layer under vacuum (maintaining internal temp ≤ 50 °C) down to approximately 3 volumes (3 L)[2].

  • Anti-Solvent Addition: Slowly charge heptane (5.0 L, 5 vol) to the reactor over 45 minutes to initiate crystallization.

  • Cooling: Ramp the reactor temperature down to 0 °C over 2 hours. Stir the resulting slurry overnight under nitrogen[2][4].

  • Filtration: Filter the cold slurry through a Nutsche filter. Wash the filter cake with cold heptane (2.0 L).

  • Drying: Dry the product in a vacuum oven at 45 °C to a constant weight.

  • Yield: Expected yield is 82–85% of 2-(p-Tolyl)benzamide as an off-white crystalline solid, with >99.8% HPLC purity and <2 ppm residual palladium.

References
  • Onyx Scientific. "Palladium scavenging: From 1% to within ICH limits." URL: [Link]

  • Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. "Highly Functionalized Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients." Organic Process Research & Development, 11(3), 406-413 (2007). URL:[Link]

  • Bullock, K. M., et al. "Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique." Organic Process Research & Development, 12(5) (2008). URL:[Link]

  • "Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction." Organic Process Research & Development, 29(9), 2339–2345 (2025). URL:[Link]

  • Economidou, et al. "Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry." Organic Process Research & Development, 27(9), 1585-1615 (2023). URL:[Link]

Sources

Application

Application Notes and Protocols for Molecular Docking of 2-(p-Tolyl)benzamide Ligands

Authored by: Gemini, Senior Application Scientist Introduction to Molecular Docking and the Significance of 2-(p-Tolyl)benzamide Ligands Molecular docking is a cornerstone of modern drug discovery, providing a computatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Introduction to Molecular Docking and the Significance of 2-(p-Tolyl)benzamide Ligands

Molecular docking is a cornerstone of modern drug discovery, providing a computational method to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] This technique is instrumental in structure-based drug design, enabling the rapid screening of virtual libraries of small molecules against a protein target of known three-dimensional structure. By predicting the binding mode and affinity of a ligand, researchers can prioritize compounds for synthesis and experimental testing, thereby accelerating the drug development pipeline and reducing costs.[1]

The 2-(p-Tolyl)benzamide scaffold is a privileged structural motif found in a variety of biologically active compounds. Derivatives of this core have demonstrated a wide range of therapeutic potential, acting as inhibitors for various enzymes.[3] For instance, benzamide derivatives have been investigated as glucokinase activators for the treatment of diabetes, inhibitors of the bacterial cell division protein FtsZ[3], and as histone deacetylase (HDAC) inhibitors for cancer therapy.[4] The versatility of the benzamide core allows for chemical modifications to optimize binding affinity and selectivity for a specific target, making it an attractive starting point for drug design campaigns.

This guide provides a detailed protocol for performing molecular docking studies with 2-(p-Tolyl)benzamide ligands, aimed at researchers, scientists, and drug development professionals. It offers a blend of theoretical principles and practical, step-by-step instructions to ensure the generation of reliable and reproducible results.

The Principle of Molecular Docking: A Conceptual Overview

At its core, molecular docking involves two key components: a search algorithm and a scoring function .

  • Search Algorithm: This component is responsible for exploring the vast conformational space of the ligand within the defined binding site of the protein. It generates a multitude of possible binding poses by systematically or stochastically altering the ligand's translational, rotational, and torsional degrees of freedom.

  • Scoring Function: For each generated pose, the scoring function calculates an estimate of the binding affinity or free energy of binding.[2][5] These functions are typically empirical and consider various intermolecular interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions, to rank the poses and identify the most favorable ones.[5]

Several well-established software packages are available for molecular docking, each with its own unique algorithms and scoring functions. Popular choices include AutoDock and AutoDock Vina[1][6], GOLD[2], and Glide[1][7]. This protocol will focus on a generalized workflow that can be adapted to most of these tools, with specific examples referencing the widely used and freely available AutoDock Vina.

Pre-Docking Preparation: Laying the Foundation for Accurate Results

The quality of the input structures is paramount to the success of a molecular docking simulation. The following steps detail the necessary preparation for both the protein receptor and the 2-(p-Tolyl)benzamide ligand.

Protein (Receptor) Preparation

The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB). These structures are experimental and often require cleaning and preparation before they can be used for docking.

Protocol for Protein Preparation:

  • Obtain the Protein Structure: Download the PDB file of the target protein.

  • Remove Unnecessary Molecules: The PDB file may contain water molecules, ions, co-factors, and other ligands that are not relevant to the binding of your 2-(p-Tolyl)benzamide ligand. These should generally be removed unless a specific water molecule is known to be critical for ligand binding.[8][9]

  • Handle Multiple Chains: If the protein is a multimer, retain only the chain that contains the binding site of interest.[9]

  • Add Hydrogen Atoms: PDB files often lack explicit hydrogen atoms. These must be added to correctly model hydrogen bonding and ionization states.[9][10] Most molecular modeling software can add hydrogens automatically.[11]

  • Assign Partial Charges: Assign partial charges to each atom of the protein. This is crucial for calculating electrostatic interactions. Common charge models include Gasteiger or Kollman charges.

  • Define the Binding Site: The docking simulation needs to be focused on a specific region of the protein. The binding site can be defined based on the location of a co-crystallized ligand or by identifying putative binding pockets using computational tools.[12]

Ligand (2-(p-Tolyl)benzamide) Preparation

The 2-(p-Tolyl)benzamide ligand must also be prepared in a three-dimensional format with correct atom types and charges.

Protocol for Ligand Preparation:

  • Obtain or Draw the Ligand Structure: The 2D structure of the 2-(p-Tolyl)benzamide derivative can be drawn using chemical drawing software like ChemDraw or MarvinSketch, or obtained from databases like PubChem.

  • Convert to 3D Structure: Convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform an energy minimization of the 3D structure to obtain a low-energy, stable conformation. This is often done using force fields like MMFF94 or AMBER.[13][14][15]

  • Add Hydrogens and Assign Charges: Similar to the protein, add hydrogen atoms and assign partial charges to the ligand atoms.

  • Define Rotatable Bonds: Identify the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the ligand during the simulation.[10]

  • Save in a Docking-Compatible Format: Save the prepared ligand in a format that is compatible with the chosen docking software, such as PDBQT for AutoDock Vina or MOL2.

Molecular Docking Protocol: A Step-by-Step Workflow

This section provides a generalized workflow for performing a molecular docking experiment using AutoDock Vina as an example.

G cluster_prep Pre-Docking Preparation cluster_dock Docking Simulation cluster_post Post-Docking Analysis Prot_Prep Protein Preparation Grid_Gen Grid Box Generation Prot_Prep->Grid_Gen Lig_Prep Ligand Preparation Config Configure Docking Parameters Lig_Prep->Config Grid_Gen->Config Run_Dock Run Docking Config->Run_Dock Analyze Analyze Results Run_Dock->Analyze Visualize Visualize Interactions Analyze->Visualize G Docking_Output Docking Output Binding Affinities (kcal/mol) Ligand Poses (Coordinates) Analysis Analysis Rank by Binding Affinity Cluster Poses by RMSD Docking_Output->Analysis Visualization Visualization Hydrogen Bonds Hydrophobic Interactions Electrostatic Interactions Analysis->Visualization Interpretation Interpretation Identify Key Residues Propose Structure-Activity Relationships Visualization->Interpretation

Figure 2: Workflow for post-docking analysis.

Binding Affinity Evaluation:

The primary quantitative output is the binding affinity, typically reported in kcal/mol. [5]A more negative value indicates a stronger predicted binding affinity. [5]These scores are useful for ranking a series of compounds but should not be interpreted as absolute binding free energies.

Pose Analysis and Visualization:

The predicted binding poses should be visually inspected using molecular visualization software like PyMOL or UCSF Chimera. [11]This allows for a qualitative assessment of the interactions between the 2-(p-Tolyl)benzamide ligand and the protein's active site. Key interactions to look for include:

  • Hydrogen Bonds: Identify hydrogen bond donors and acceptors on both the ligand and the protein.

  • Hydrophobic Interactions: Observe the interactions of the tolyl group and other nonpolar parts of the ligand with hydrophobic residues in the binding pocket.

  • Electrostatic Interactions: Analyze potential salt bridges or pi-pi stacking interactions.

Interpretation of Interactions:

By analyzing the interactions of the top-ranked poses, you can form hypotheses about the key residues involved in binding. This information is invaluable for structure-activity relationship (SAR) studies and for designing new derivatives of 2-(p-Tolyl)benzamide with improved potency and selectivity.

Validation of the Docking Protocol

To ensure the reliability of your docking protocol, it is essential to perform a validation step. [16][17]The most common method is to "re-dock" a co-crystallized ligand into its known binding site. [18][19] Protocol for Docking Validation:

  • Obtain a Crystal Structure: Find a high-resolution crystal structure of your target protein in complex with a ligand that is structurally similar to 2-(p-Tolyl)benzamide.

  • Separate Ligand and Protein: Separate the co-crystallized ligand from the protein.

  • Prepare Protein and Ligand: Prepare the protein and the extracted ligand using the protocols described in Section 3.

  • Perform Docking: Dock the prepared ligand back into the prepared protein using your established docking protocol.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-ranked docked pose and the original crystallographic pose of the ligand. [16][18] An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode. [18]

Data Presentation

The results of a molecular docking study on a series of 2-(p-Tolyl)benzamide derivatives can be effectively summarized in a table.

Compound ID2D StructurePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
TPB-001 (Structure)-8.5Tyr123, Phe234, Arg3452
TPB-002 (Structure)-9.2Tyr123, Phe234, Asp3463
TPB-003 (Structure)-7.8Tyr123, Leu2351
TPB-004 (Structure)-9.5Tyr123, Phe234, Asp346, Arg3454

Conclusion

Molecular docking is a powerful computational tool that can significantly aid in the design and discovery of novel therapeutics based on the 2-(p-Tolyl)benzamide scaffold. By following a rigorous and well-validated protocol, researchers can gain valuable insights into the potential binding modes and affinities of their compounds, guiding further experimental investigation. The success of any docking study hinges on careful preparation of the input molecules, appropriate selection of docking parameters, and thorough analysis and validation of the results. This guide provides a comprehensive framework to achieve these goals and harness the full potential of molecular docking in drug development.

References

  • Quora. (2021, September 20). How does one prepare proteins for molecular docking?
  • ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking?
  • UCSF Chimera. (n.d.). 6. Preparing the protein and ligand for docking.
  • Grewal, G., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Frontiers in Chemistry, 10, 843578.
  • ResearchGate. (2024, September 24). Validation of Docking Methodology (Redocking).
  • Creative Proteomics. (n.d.). Molecular Docking Software and Tools.
  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • ResearchGate. (2015, July 7).
  • National Center for Biotechnology Information. (n.d.). Force fields for small molecules.
  • MDPI. (2021, April 15). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Molecules, 26(8), 2265.
  • National Center for Biotechnology Information. (n.d.).
  • UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
  • BenchChem. (n.d.).
  • ECHEMI. (n.d.).
  • GitHub. (2025, December 18). openmm/openmmforcefields: CHARMM and AMBER forcefields for OpenMM (with small molecule support).
  • Docking Server. (n.d.). Steps of ligand docking.
  • National Center for Biotechnology Information. (n.d.).
  • Creative Proteomics. (n.d.).
  • University of Oxford. (n.d.). Session 4: Introduction to in silico docking.
  • National Center for Biotechnology Information. (2024, April 16).
  • YouTube. (2025, August 7).
  • KBbox. (n.d.). Small Molecule Docking.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • ACS Publications. (2018, August 15).
  • ACS Publications. (2024, May 8).
  • Schrödinger. (n.d.). Glide.
  • ACS Publications. (2012, April 3). Ligand Aligning Method for Molecular Docking: Alignment of Property-Weighted Vectors.
  • MDPI. (2013, March 25). Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents.
  • Frontiers. (n.d.). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies.
  • The Scripps Research Institute. (n.d.). AutoDock.
  • ResearchGate. (n.d.). Analysis of docking poses. Comparison of binding modes predicted by...
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  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
  • ACS Publications. (2021, November 14). On Evaluating Molecular-Docking Methods for Pose Prediction and Enrichment Factors.
  • BenchChem. (2025, December). An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide.
  • Walsh Medical Media. (2023, August 7). The Molecular Docking Study of Interaction of Newly Synthesised Benzamide Appended by Pyrazolone Derivatives as Ligand Molecule with the Target Protein 6LU7 of Novel Corona Virus.
  • PubMed. (2011, November 1). Synthesis of novel N-(2-hydroxy-2-p-tolylethyl)-amide and N-(2-oxo-2-p-tolylethyl)-amide derivatives and their antidyslipidemic and antioxidant activity.
  • CyberLeninka. (n.d.).
  • MDPI. (n.d.). Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ).
  • DergiPark. (2020, September 14).
  • BenchChem. (n.d.). Technical Support Center: Refining Molecular Docking Parameters for Benzimidazole-Protein Interactions.
  • RSC Publishing. (n.d.). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-N-p-tolyl-benzamide.
  • ResearchGate. (2017, October 23).
  • ResearchGate. (n.d.). Benzamide derivatives reported as AChE and CAs inhibitors.
  • National Center for Biotechnology Information. (2019, July 31). Homology Modelling and Molecular Docking Studies of Selected Substituted Benzo[d]imidazol-1-yl)methyl)
  • Semantic Scholar. (2023, July 4). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
  • MDPI. (2024, October 9). Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(p-Tolyl)benzamide

Welcome to the Technical Support Center for biaryl amide synthesis. The construction of 2-(p-Tolyl)benzamide via the Suzuki-Miyaura cross-coupling of 2-bromobenzamide and p-tolylboronic acid is a fundamental transformati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for biaryl amide synthesis. The construction of 2-(p-Tolyl)benzamide via the Suzuki-Miyaura cross-coupling of 2-bromobenzamide and p-tolylboronic acid is a fundamental transformation in medicinal chemistry. However, researchers frequently encounter depressed yields due to the unique steric and electronic environment of the ortho-amide group.

This guide is designed to move beyond basic protocols, providing mechanistic troubleshooting, quantitative optimization data, and self-validating methodologies to ensure high-yield, reproducible synthesis.

Mechanistic Overview & Reaction Logic

The synthesis relies on a palladium-catalyzed cross-coupling mechanism consisting of three core steps: oxidative addition, transmetalation, and reductive elimination. The primary challenge in synthesizing 2-(p-Tolyl)benzamide is that the primary amide (-CONH₂) can act as a competing ligand, coordinating to the palladium center and stalling the catalytic cycle.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II)(2-benzamide)Br Pd0->OxAdd + 2-Bromobenzamide TransMet Transmetalation Pd(II)(2-benzamide)(p-Tolyl) OxAdd->TransMet + p-Tolylboronic Acid + Base RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization RedElim->Pd0 Regeneration of Pd(0) Product 2-(p-Tolyl)benzamide RedElim->Product Release

Catalytic cycle of Suzuki-Miyaura cross-coupling for 2-(p-Tolyl)benzamide synthesis.

Troubleshooting FAQs

Q1: My reaction stalls at 40-50% conversion of 2-bromobenzamide. Adding more Pd(PPh₃)₄ does not improve the yield. What is the root cause? A1: The root cause is a combination of steric hindrance and 1[1]. The primary amide at the ortho position can coordinate to the Pd(II) intermediate formed after oxidative addition, creating a stable, unreactive off-cycle species. Furthermore, the ortho substitution introduces steric bulk that significantly slows down the transmetalation step[2]. Solution: Abandon standard Pd(PPh₃)₄. Switch to a catalyst system utilizing sterically demanding, electron-rich ligands like . These bulky ligands accelerate oxidative addition and physically block the amide group from co-coordinating to the palladium center.

Q2: I am isolating a significant amount of 4,4'-dimethylbiphenyl. How do I suppress this byproduct? A2: You are observing the homocoupling of p-tolylboronic acid. This side reaction is primarily driven by the presence of molecular oxygen in your solvent system, which oxidizes the Pd catalyst and promotes a competing catalytic cycle that couples two boronic acid molecules[2]. Solution: Ensure rigorous deoxygenation. Sparge your biphasic solvent system with Argon for at least 30 minutes prior to adding the catalyst. If homocoupling persists, implement a slow-addition protocol for the boronic acid via a syringe pump to keep its steady-state concentration low.

Q3: The p-tolylboronic acid is fully consumed, but I see neither the product nor the homocoupling dimer. Where is my reagent going? A3: Your boronic acid is likely undergoing base-catalyzed2 to form volatile toluene[2]. This degradation pathway is highly accelerated at elevated temperatures (e.g., >90°C) and in the presence of strong aqueous bases like NaOH. Solution: Lower the reaction temperature to 70°C and switch to a milder base such as K₃PO₄ or 3[3]. Alternatively, you can substitute the boronic acid with a 4, which slowly hydrolyzes to the active boronic acid in situ, maintaining a low concentration that favors cross-coupling over degradation[4].

Quantitative Data: Catalyst System Optimization

To guide your experimental design, the following table summarizes the causal relationship between different catalyst/base systems and their typical synthetic outcomes for ortho-substituted benzamides.

Catalyst / Ligand SystemBase & SolventTemp (°C)Conversion (%)Homocoupling (%)Mechanistic Outcome
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ in Toluene/H₂O9045 - 5510 - 15Slow oxidative addition; high catalyst poisoning.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ in Dioxane/H₂O9065 - 755 - 8Bidentate ligand reduces amide coordination.
Pd(OAc)₂ + XPhos (2 mol%) K₃PO₄ in THF/H₂O 70 92 - 98 < 2 Bulky ligand accelerates cycle, prevents poisoning.

Validated Experimental Protocol

The following protocol utilizes the optimized Pd(OAc)₂/XPhos system to ensure high yields and suppress side reactions. Every step includes a self-validation check to ensure the chemical state matches the expected mechanistic progress.

Workflow Prep 1. Degassing Argon Sparging Mix 2. Reagent Assembly Add Pd & Ligand Prep->Mix Heat 3. Cross-Coupling 70°C, 4-6 hours Mix->Heat Workup 4. Biphasic Workup Organic Extraction Heat->Workup Purify 5. Isolation Chromatography Workup->Purify

Step-by-step experimental workflow for the synthesis of 2-(p-Tolyl)benzamide.

Step 1: Solvent Preparation Prepare a 10:1 mixture of THF and deionized water. Sparge the mixture vigorously with Argon for 30 minutes. Self-Validation Check: The solvent should show no dissolved gas bubbles upon slight vacuum application, confirming oxygen removal to prevent homocoupling.

Step 2: Reagent Assembly To an oven-dried Schlenk flask under Argon, add 2-bromobenzamide (1.0 equiv, 5.0 mmol), p-tolylboronic acid (1.2 equiv, 6.0 mmol), and anhydrous K₃PO₄ (2.0 equiv, 10.0 mmol). Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%). Self-Validation Check: The solid mixture will appear pale yellow/orange.

Step 3: Reaction Initiation Add the degassed THF/H₂O solvent mixture (25 mL) via syringe. Heat the reaction mixture to 70°C under continuous stirring. Self-Validation Check: Within 10-15 minutes of heating, the suspension will transition to a deep, homogeneous red/brown solution. This color shift validates the reduction of Pd(II) to the active L₂Pd(0) catalytic species[5].

Step 4: Reaction Monitoring Stir at 70°C for 4-6 hours. Monitor the reaction via TLC (Eluent: 1:1 EtOAc/Hexanes). Self-Validation Check: Spot the reaction mixture against the 2-bromobenzamide standard. The product 2-(p-Tolyl)benzamide will appear as a highly UV-active spot (254 nm) with a lower Rf​ value than the starting bromide, caused by the increased polarity of the biaryl system. Complete disappearance of the starting material validates successful conversion.

Step 5: Workup and Purification Cool the mixture to room temperature. Dilute with EtOAc (30 mL) and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 20% to 50% EtOAc in Hexanes) to afford pure 2-(p-Tolyl)benzamide as a white solid.

References

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media Source: MDPI URL: [Link]

  • Title: The Suzuki Reaction Source: Andrew G Myers Research Group (Harvard University) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(p-Tolyl)benzamide Solubility

Welcome to the Technical Support Center for formulation and assay development. 2-(p-Tolyl)benzamide presents classic solubility challenges due to its highly lipophilic biaryl system and the strong intermolecular hydrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and assay development. 2-(p-Tolyl)benzamide presents classic solubility challenges due to its highly lipophilic biaryl system and the strong intermolecular hydrogen bonding of its amide group. This guide provides diagnostic frameworks, self-validating protocols, and mechanistic explanations to overcome these barriers in both in vitro and in vivo applications.

Diagnostic Triage: Understanding the Molecule

Q: Why is 2-(p-Tolyl)benzamide so difficult to dissolve in aqueous media, and why doesn't pH adjustment work? A: The poor aqueous solubility of 2-(p-Tolyl)benzamide is driven by two thermodynamic penalties. First, the p-tolyl and phenyl rings are highly hydrophobic, requiring water molecules to form an energetically unfavorable cavity to accommodate them (solvation energy barrier)[1]. Second, the amide group (-CONH-) acts as both a strong hydrogen bond donor and acceptor, forming rigid intermolecular networks in the solid state that result in high crystal lattice energy[2].

Because it is a neutral amide (lacking ionizable amines or carboxylic acids within the physiological pH range of 1–8), it does not ionize. Therefore, traditional pH adjustment and salt formation strategies are entirely ineffective. Formulation scientists must instead rely on physical modification strategies such as complexation, solid dispersions, or nanosuspensions[3].

FormulationTree Start 2-(p-Tolyl)benzamide Solubility Issue Check Determine Limiting Factor (Melting Point vs. LogP) Start->Check HighMP High Melting Point (>200°C) 'Brick-Dust' Molecule Check->HighMP Lattice Energy Dominates HighLogP High LogP (>3) 'Grease-Ball' Molecule Check->HighLogP Solvation Energy Dominates Nano Nanosuspension (Milling / Antisolvent) HighMP->Nano Complex Cyclodextrin Complexation (HP-β-CD) HighMP->Complex ASD Amorphous Solid Dispersion (HME / Spray Drying) HighLogP->ASD Lipid Lipid-Based Formulation (SEDDS) HighLogP->Lipid

Caption: Decision matrix for selecting a formulation strategy based on physicochemical barriers.

Troubleshooting FAQs: In Vitro Assays

Q: My compound dissolves perfectly in 100% DMSO at 10 mM, but when I dilute it to 10 µM in PBS for my assay, the results are highly erratic. What is happening? A: You are experiencing solvent-shift precipitation . DMSO is a strong hydrogen bond acceptor that easily disrupts the crystal lattice of 2-(p-Tolyl)benzamide. However, when this stock is diluted into an aqueous buffer, the local dielectric constant drops rapidly. The hydrophobic effect drives the biaryl rings together, and the amide groups rapidly re-form hydrogen bonds, nucleating colloidal aggregates before precipitating out of solution.

  • The Fix: Pre-mix your DMSO stock with a surfactant (e.g., 0.1% Tween-20 or Cremophor EL) before introducing it to the aqueous buffer. The surfactant micelles provide a hydrophobic core that sequesters the biaryl rings, lowering the kinetic barrier to remain in solution.

  • Self-Validation: Run your final assay buffer through a UV-Vis spectrophotometer or Nephelometer. If the optical density at 600 nm (OD600) is > 0.05 compared to a blank, nano-precipitates are present and the assay is compromised.

Troubleshooting FAQs: In Vivo Dosing & Scale-Up

Q: We need an Intravenous (IV) formulation for pharmacokinetic studies, but we cannot use high concentrations of DMSO due to toxicity. How do we achieve a true solution? A: For IV administration, particulate suspensions are lethal (embolism risk). The most effective strategy for biaryl compounds is Cyclodextrin Complexation , specifically using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[4]. The lipophilic p-tolyl group fits thermodynamically into the hydrophobic cavity of the cyclodextrin via van der Waals forces, displacing high-energy water molecules. Meanwhile, the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility.

Q: We are transitioning to oral dosing, but bioavailability is less than 5%. Should we use a nanosuspension or a solid dispersion? A: This depends on whether the molecule behaves more like "brick-dust" (high melting point) or a "grease-ball" (high LogP)[1]. If the primary barrier is crystal lattice energy, a nanosuspension (via wet milling) increases the surface area, accelerating the dissolution rate according to the Noyes-Whitney equation. If the barrier is purely solvation (highly lipophilic), formulating an Amorphous Solid Dispersion (ASD) by trapping the drug in a polymer matrix (e.g., PVP-VA) eliminates the lattice energy barrier entirely, maintaining supersaturation in the GI tract[3].

Quantitative Data & Excipient Matrices

Table 1: Excipient Selection Matrix for 2-(p-Tolyl)benzamide
StrategyExample ExcipientsPrimary MechanismBest Use CaseMajor Drawback / Risk
Co-solvency DMSO, PEG 400, EthanolLowers dielectric constant of the solvent systemIn vitro screeningHigh toxicity in vivo; precipitation upon dilution
Complexation HP-β-CD, SBE-β-CDHost-guest inclusion via hydrophobic interactionsIV dosing, liquid oralRequires high excipient-to-drug mass ratio
Solid Dispersion PVP, HPMC-ASDisrupts crystal lattice, stabilizes amorphous stateOral solid dosage (tablets)Hygroscopicity; risk of recrystallization over time
Lipid-Based Labrasol, CremophorSolubilizes API within lipid micelles (SEDDS)High LogP compoundsComplex manufacturing; sensitive to GI lipases
Table 2: Thermodynamic vs. Kinetic Solubility Troubleshooting
ObservationUnderlying CausalityDiagnostic TestCorrective Action
Immediate cloudiness upon buffer dilutionSolvent-shift kinetic nucleationDLS or Nephelometry (OD600)Add 0.1% Tween-80 to DMSO stock prior to dilution
Gradual precipitation over 24hMetastable supersaturation crashingTime-course HPLC quantificationAdd precipitation inhibitors (e.g., HPMC) to media
Low oral bioavailabilityHigh crystal lattice energyDSC (Melting point >200°C)Formulate as Amorphous Solid Dispersion (ASD)

Self-Validating Experimental Protocols

Protocol A: Preparation and Validation of HP-β-CD Inclusion Complex

This protocol uses the Higuchi-Connors phase solubility method to ensure thermodynamic equilibrium and validates the formation of a true molecular inclusion complex rather than a physical mixture.

  • Preparation of Media: Prepare aqueous solutions of HP-β-CD at 0, 5, 10, 20, and 50 mM concentrations in purified water.

  • API Addition: Add an excess amount of 2-(p-Tolyl)benzamide (e.g., 10 mg/mL) to each vial to ensure saturation.

  • Equilibration: Seal the vials and agitate on an orbital shaker at 25°C for 72 hours. Causality: 72 hours is required to overcome the kinetic barrier of solid-state dissolution and reach true thermodynamic equilibrium.

  • Filtration (Self-Validation Step 1): Filter the suspension through a 0.22 µm PTFE syringe filter. Critical: Discard the first 1 mL of filtrate to account for API adsorption to the filter membrane, ensuring accurate downstream quantification.

  • Quantification: Dilute the filtrate in methanol and analyze via HPLC-UV to calculate the stability constant ( K1:1​ ).

  • Solid-State Validation (Self-Validation Step 2): Lyophilize the 50 mM sample and analyze the resulting powder via Differential Scanning Calorimetry (DSC). A successful inclusion complex will show the complete disappearance of the API's crystalline melting endotherm.

ComplexationWorkflow Prep 1. Co-mixing API + HP-β-CD in Aqueous Media Equilibrate 2. Equilibration Shake at 25°C for 72 hours Prep->Equilibrate Filter 3. Filtration 0.22 µm PTFE Filter Equilibrate->Filter Analyze 4. Quantification HPLC-UV Analysis Filter->Analyze Validate 5. Validation DSC confirms amorphous inclusion Analyze->Validate

Caption: Self-validating workflow for the preparation and verification of cyclodextrin complexes.

Protocol B: Bottom-Up Nanosuspension via Antisolvent Precipitation

Use this protocol if the drug exhibits "brick-dust" properties and requires particle size reduction to enhance the dissolution rate.

  • Solvent Phase: Dissolve 2-(p-Tolyl)benzamide in a water-miscible organic solvent (e.g., acetone) at 50 mg/mL.

  • Antisolvent Phase: Prepare an aqueous solution of 0.2% w/v Poloxamer 188 (steric stabilizer) chilled to 4°C. Causality: Chilling the antisolvent increases the degree of supersaturation upon mixing, promoting rapid nucleation of many small particles rather than the growth of a few large crystals.

  • Precipitation: Inject the solvent phase rapidly into the antisolvent phase under high-shear homogenization (10,000 RPM).

  • Solvent Removal: Evaporate the acetone under reduced pressure (rotary evaporation) until only the aqueous nanosuspension remains.

  • Validation (Self-Validation Step): Measure the particle size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). The protocol is validated if the Z-average is < 300 nm and the PDI is < 0.2, indicating a uniform, stable colloidal dispersion.

References

  • Source: researchgate.
  • Source: nih.
  • Source: mdpi.
  • Source: nih.
  • Source: ascendiacdmo.

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 2-(p-Tolyl)benzamide

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible Reversed-Phase High-Performance Liq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for 2-(p-Tolyl)benzamide (4'-methyl-[1,1'-biphenyl]-2-carboxamide).

As a classic product of Suzuki-Miyaura cross-coupling, 2-(p-Tolyl)benzamide presents unique chromatographic challenges. Its hydrophobic biphenyl core drives strong retention, while its polar, hydrogen-bonding amide group is highly susceptible to secondary interactions with the stationary phase. This guide synthesizes mechanistic theory with field-proven troubleshooting to ensure your analytical workflows are both accurate and self-validating.

Part 1: Diagnostic Logic & Troubleshooting Workflow

Before adjusting instrument parameters, it is critical to understand the causality of poor peak shape. The amide functional group in 2-(p-Tolyl)benzamide can act as both a hydrogen bond donor and acceptor. On silica-based columns, unreacted silanol groups (-SiOH) ionize at mid-range pH levels to form acidic -SiO⁻ sites. The resulting ion-dipole interactions drag the tail end of the analyte band, causing severe peak asymmetry[1].

Follow the diagnostic decision tree below to systematically isolate and resolve these interactions.

MobilePhaseOpt Start 2-(p-Tolyl)benzamide Method Development Solvent Select Organic Modifier (ACN vs. MeOH) Start->Solvent Tailing Assess Peak Shape: Tailing Factor > 1.5? Solvent->Tailing AddAcid Add 0.1% FA or TFA (Suppress Silanols) Tailing->AddAcid Yes CheckRes Assess Resolution from Precursors Tailing->CheckRes No AddAcid->CheckRes Shape Improved OptColumn Switch to End-Capped or RP-Amide Column AddAcid->OptColumn Persistent Tailing IncreaseAq Increase % Aqueous (Enhance Retention) CheckRes->IncreaseAq Co-elution Success Validated HPLC Method CheckRes->Success Rs > 2.0 IncreaseAq->Success OptColumn->CheckRes

Diagnostic workflow for optimizing 2-(p-Tolyl)benzamide HPLC mobile phase and resolving peak tailing.

Part 2: Self-Validating Mobile Phase Optimization Protocol

To establish a reliable separation of 2-(p-Tolyl)benzamide from its synthetic precursors (e.g., 2-bromobenzamide and p-tolylboronic acid), execute the following step-by-step methodology. This protocol incorporates built-in self-validation checks to ensure system integrity at every phase.

Phase 1: Mobile Phase Preparation
  • Step 1.1 (Aqueous Phase): Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Formic Acid (FA) to achieve a 0.1% v/v concentration.

    • Causality: Lowering the mobile phase pH to ~2.7 fully protonates residual silanols on the silica support, neutralizing their charge and preventing secondary interactions with the amide group[2].

    • Self-Validation: Measure the pH of the solution. If the pH > 3.0, verify the acid concentration before proceeding.

  • Step 1.2 (Organic Phase): Measure 1000 mL of HPLC-grade Acetonitrile (ACN). Add 1.0 mL of 0.1% FA.

    • Causality: Acetonitrile is preferred over Methanol for amides due to its lower viscosity and superior mass transfer properties. Adding FA to the organic line prevents baseline drift during gradient elution.

Phase 2: Column Equilibration & System Suitability
  • Step 2.1: Install a high-purity, fully end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Step 2.2: Flush the system with a 50:50 Aqueous:Organic isocratic blend at 1.0 mL/min for 15 column volumes (CV).

    • Self-Validation: Monitor the UV detector at 254 nm. Do not proceed until the baseline drift is <1 mAU/min .

  • Step 2.3: Inject a 10 µL system suitability standard containing 50 µg/mL each of p-tolylboronic acid and 2-(p-Tolyl)benzamide.

    • Self-Validation: Calculate the Tailing Factor ( Tf​ ) of the benzamide peak. If Tf​≤1.2 , the silanols are successfully suppressed. If Tf​>1.5 , abort the run and inspect the column inlet frit for physical voids, or switch to an embedded polar group column[1].

Part 3: Quantitative Optimization Data

The table below summarizes the empirical effects of mobile phase variables on the chromatographic behavior of 2-(p-Tolyl)benzamide and its early-eluting precursor, p-tolylboronic acid. Use this data to benchmark your own method development.

Mobile Phase CompositionAcidic ModifierAnalyteRetention Factor ( k′ )Tailing Factor ( Tf​ )Resolution ( Rs​ )
60:40 ACN:WaterNone (Neutral)p-Tolylboronic acid1.21.4N/A
60:40 ACN:WaterNone (Neutral)2-(p-Tolyl)benzamide2.51.8 (Fail)3.1
60:40 ACN:Water0.1% Formic Acid 2-(p-Tolyl)benzamide2.61.1 (Pass) 3.4
50:50 ACN:Water 0.1% Formic Acid2-(p-Tolyl)benzamide4.1 1.0 (Pass)5.2

Data Interpretation: The addition of 0.1% FA drastically improves the tailing factor without significantly altering retention. Decreasing the organic modifier (ACN) from 60% to 50% increases the retention factor ( k′ ), which exponentially improves the resolution ( Rs​ ) from early-eluting impurities[2].

Part 4: Frequently Asked Questions (FAQs)

Q1: I am using an optimized ACN/Water gradient with 0.1% TFA, but my 2-(p-Tolyl)benzamide peak is still exhibiting severe tailing. What is the root cause? A1: If chemical suppression (TFA/FA) fails to correct tailing, the root cause is likely physical column degradation or an incompatible stationary phase chemistry. First, verify that your column is fully end-capped. If it is, the amide group may still be interacting with the hydrophobic alkyl chains in a non-ideal manner. Solution: Switch to an embedded polar group column (e.g., RP-Amide). These phases contain an internal amide group that provides a protective hydrogen-bonding shield over the silica surface, offering highly orthogonal selectivity and superior peak shapes for polar amides compared to traditional C18 phases[3].

Q2: My target peak is co-eluting with unreacted 2-bromobenzamide from the Suzuki coupling. How do I force them apart? A2: Co-elution of closely related structural analogs requires an adjustment to the solvent strength. Acetonitrile is a strong elution solvent in RP-HPLC. By increasing the aqueous content (e.g., dropping ACN from 60% to 45%), you decrease the eluotropic strength of the mobile phase. This slows analyte elution, increases the retention factor ( k′ ), and spreads the peaks further apart, directly improving resolution.

Q3: Why are my retention times shifting slightly between consecutive injections, even though amides are generally neutral? A3: While the amide group in 2-(p-Tolyl)benzamide does not ionize within the typical HPLC pH window (pH 2–8), the stationary phase does. If you are running an unbuffered mobile phase (e.g., pure Water/ACN), trace impurities or dissolved CO2​ can cause micro-fluctuations in the mobile phase pH. This alters the ionization state of the residual silanols on the column, which in turn changes the secondary retention mechanisms[2]. Always use a buffered mobile phase or a consistent acidic modifier (like 0.1% FA) to lock the pH and stabilize retention times.

References

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Common Causes Of Peak Tailing in Chrom
  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS.
  • Improving Separation of Peaks in RP HPLC.

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 2-(p-Tolyl)benzamide Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing downstream processing bottlenecks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing downstream processing bottlenecks. When synthesizing biaryl amides like 2-(p-Tolyl)benzamide via Suzuki-Miyaura cross-coupling, the crude extract is rarely clean. It is typically contaminated with three persistent impurity classes: homocoupled boronic acid derivatives, phosphine oxide byproducts, and residual palladium catalysts.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting protocols. Every solution provided here is designed as a self-validating system, ensuring you can verify the success of each purification step analytically before proceeding to the next.

Purification Logic & Workflow

PurificationWorkflow Start Crude 2-(p-Tolyl)benzamide Extract Step1 1. Homocoupling Prevention (Reaction Optimization) Start->Step1 Identify Impurities Step2 2. TPPO Removal (ZnCl2 Precipitation) Step1->Step2 Organic Phase Step3 3. Palladium Scavenging (Thiol-Silica Treatment) Step2->Step3 Filtrate End Highly Pure 2-(p-Tolyl)benzamide Step3->End Final Polish

Logical workflow for the purification of 2-(p-Tolyl)benzamide crude extracts.

Troubleshooting Guides & FAQs
Q1: My LC-MS shows a significant peak corresponding to 4,4'-dimethylbiphenyl. Why is this homocoupling impurity forming, and how can I suppress it?

Causality & Mechanism: 4,4'-dimethylbiphenyl is the homocoupling byproduct of your starting material, p-tolylboronic acid. This side reaction is triggered when the active Pd(0) catalyst is inadvertently oxidized to Pd(II) by dissolved oxygen in the solvent. The resulting Pd(II) center undergoes two successive transmetalation events with the boronic acid, followed by reductive elimination to yield the symmetrical dimer.

The Solution: To prevent this, you must rigorously exclude oxygen and chemically buffer the oxidation state of the catalyst. Research demonstrates that the addition of a mild reducing agent, such as potassium formate, keeps palladium in its active Pd(0) state without poisoning the primary cross-coupling catalytic cycle, effectively suppressing homocoupling 1[1].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (2-Bromobenzamide) Pd0->OxAdd PdII Pd(II) Oxidation (O2 present) Pd0->PdII O2 Exposure TransMet Transmetalation (p-Tolylboronic Acid) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product 2-(p-Tolyl)benzamide RedElim->Product HomoTrans Double Transmetalation PdII->HomoTrans HomoProd Homocoupling Impurity 4,4'-Dimethylbiphenyl HomoTrans->HomoProd

Competing pathways: desired cross-coupling vs. oxygen-induced homocoupling.

Protocol 1.1: Homocoupling Suppression Workflow

  • Solvent Degassing: Sparge your reaction solvent (e.g., 1,4-dioxane/water) with a subsurface Nitrogen or Argon line for a minimum of 30 minutes prior to reagent addition.

  • Reducing Agent Addition: Add 1.5 equivalents of potassium formate to the reaction mixture.

  • Catalyst Introduction: Add the Pd(0) source (e.g., Pd(PPh3)4) under a positive pressure of inert gas.

  • Self-Validation Step: At the 2-hour mark, sample the reaction and run an LC-MS. The mass peak for 4,4'-dimethylbiphenyl (m/z 182) should integrate to <1% relative to the 2-(p-Tolyl)benzamide product peak.

Q2: Triphenylphosphine oxide (TPPO) is co-eluting with my 2-(p-Tolyl)benzamide during chromatography. Is there a scalable, chromatography-free method to remove it?

Causality & Mechanism: If you used Pd(PPh3)4, the oxidation of the triphenylphosphine ligand generates TPPO. TPPO is notoriously difficult to separate from moderately polar biaryl amides because of its high polarity and strong hydrogen-bond accepting capability. However, TPPO forms highly insoluble coordination complexes with certain Lewis acidic metal salts in polar protic solvents .

The Solution: Instead of relying on column chromatography, utilize a selective precipitation strategy. By dissolving the crude mixture in ethanol and adding Zinc Chloride (ZnCl2), a highly crystalline [Zn(TPPO)2Cl2] complex forms and precipitates quantitatively, leaving your desired product in solution 2[2].

Protocol 2.1: TPPO Removal via ZnCl2 Complexation

  • Solvent Exchange: Concentrate the crude organic extract under reduced pressure to a thick residue. Redissolve this residue in a minimal volume of warm Ethanol.

  • Complexation: Add 1.05 to 2.0 equivalents of anhydrous ZnCl2 (calculated relative to the initial PPh3 load). Stir vigorously at room temperature for 2 hours.

  • Filtration: A dense white precipitate will form. Filter the suspension through a tightly packed Celite pad and wash the cake with cold ethanol.

  • Self-Validation Step: Spot the filtrate on a TLC plate (Hexane:EtOAc 7:3) alongside a pure TPPO standard. The intense, UV-active TPPO spot (typically at a lower Rf) should be completely absent in the filtrate.

Q3: After removing organic impurities, my 2-(p-Tolyl)benzamide still has a dark tint and fails ICP-MS limits for heavy metals. What is the most effective way to scavenge residual palladium?

Causality & Mechanism: The amide functionality and the biaryl pi-system in 2-(p-Tolyl)benzamide can weakly coordinate to palladium, pulling it into the organic phase. Traditional washes (e.g., aqueous extraction) are thermodynamically insufficient to break these complexes. Solid-supported chemisorbents (scavengers) featuring strongly coordinating functional groups are required to outcompete the product for the palladium ions via chemisorption 3[3].

The Solution: Use a silica-supported thiol (Si-Thiol) or a polychelated resin scavenger. The high surface area and strong Pd-S / Pd-N affinities irreversibly trap the metal, allowing it to be filtered away cleanly .

Quantitative Data: Palladium Scavenger Efficiency Comparison

Scavenger Type Functional Group Optimal Solvent Typical Loading (w/w vs Pd) Removal Efficiency (%)
Silica-Thiol (Si-SH) Thiol Toluene, THF, EtOAc 20–25x >99%
Polychelated Resin (PCR) Polyamine/Thiourea i-PrOH/DMF, Toluene 18–25x 94.7 – 99%

| Activated Carbon | N/A (Physisorption) | Methanol, Ethanol | 50–100x | 70 – 85% |

Protocol 3.1: Palladium Scavenging Workflow

  • Preparation: Dissolve the semi-pure 2-(p-Tolyl)benzamide in THF or Toluene (concentration ~0.1 M).

  • Scavenger Addition: Add 20–25% w/w (relative to the calculated residual Pd content) of Silica-Thiol (Si-SH) scavenger.

  • Incubation: Stir the suspension vigorously at 45 °C for 12 to 16 hours. Elevated temperatures are critical here to improve the kinetics of the chemisorption process.

  • Isolation: Filter the mixture through a 0.2 μm PTFE membrane filter to remove the resin. Rinse the resin cake with a small amount of fresh solvent.

  • Self-Validation Step: Submit a 10 mg sample of the concentrated filtrate for ICP-MS analysis. The palladium levels should read <10 ppm, clearing the threshold for most pharmaceutical intermediate specifications.

References
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.[Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega - ACS Publications.[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications.[Link]

  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Organic Process Research & Development - ACS Publications.[Link]

Sources

Troubleshooting

Preventing degradation of 2-(p-Tolyl)benzamide during long-term storage

Welcome to the Technical Support Center for 2-(p-Tolyl)benzamide . This portal is designed for researchers, analytical chemists, and drug development professionals who require rigorous, field-proven strategies to prevent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(p-Tolyl)benzamide . This portal is designed for researchers, analytical chemists, and drug development professionals who require rigorous, field-proven strategies to prevent the degradation of this specific biphenyl-derivative amide during long-term storage and experimental handling.

Below, you will find our comprehensive troubleshooting guides, mechanistic FAQs, quantitative stability data, and self-validating protocols.

Part 1: Core FAQs on Degradation Mechanisms

Q1: Why does 2-(p-Tolyl)benzamide degrade over time, and what is the primary chemical pathway? A: Like most benzamide derivatives, 2-(p-Tolyl)benzamide is primarily susceptible to hydrolysis [1]. The degradation proceeds via a nucleophilic attack on the carbonyl carbon of the amide group. In the presence of moisture (water acting as a nucleophile) and catalyzed by either acidic or basic conditions, the molecule forms a tetrahedral intermediate. This intermediate eventually collapses, cleaving the C-N bond to yield 2-(p-Tolyl)benzoic acid and ammonia[2]. While the bulky p-tolyl group at the ortho position provides some steric hindrance compared to unsubstituted benzamide, it does not confer absolute immunity against hydrolytic cleavage, especially in aqueous solutions or high-humidity environments[3].

Q2: How do temperature and pH specifically influence this degradation? A: The reaction kinetics of amide hydrolysis are highly dependent on both temperature and pH.

  • pH: The hydrogen ion concentration dictates the catalytic mechanism. Under basic conditions, the highly nucleophilic hydroxide ion (HO⁻) directly attacks the neutral amide, leading to rapid degradation. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it susceptible to attack by weaker nucleophiles like water[1][2]. Maximum stability is typically observed in strictly neutral, anhydrous environments.

  • Temperature: Following the Arrhenius equation, elevated temperatures provide the activation energy required to reach the transition state of the tetrahedral intermediate. Storing the compound at room temperature in the presence of ambient humidity significantly accelerates degradation compared to sub-zero, desiccated conditions[4].

Q3: Can the choice of solvent for stock solutions induce degradation? A: Yes. Preparing stock solutions in protic solvents (like water or methanol) introduces the nucleophiles necessary for hydrolysis. Furthermore, if the compound is stored in assay buffers (e.g., PBS at pH 7.2 or 7.4) for extended periods, buffer species can act as general acid/base catalysts, accelerating the breakdown[1]. For long-term liquid storage, anhydrous aprotic solvents (e.g., high-purity DMSO) stored at -20°C or -80°C are strictly required[4].

Part 2: Troubleshooting Guide

When working with 2-(p-Tolyl)benzamide, you may encounter unexpected experimental anomalies. Use this self-validating troubleshooting matrix to identify and resolve underlying degradation issues.

Observed IssueScientific Root CauseRecommended Corrective Action
Appearance of new peaks in HPLC-UV/MS analysis Hydrolytic degradation. The new peaks likely correspond to 2-(p-Tolyl)benzoic acid and ammonia/amine byproducts[4].Characterize peaks via LC-MS to confirm mass shifts. Discard the degraded batch. Transition to anhydrous storage protocols (see SOP below).
Unexpectedly low compound activity in biological assays In situ degradation within the assay buffer during extended incubation periods[4].Perform a parallel stability study of the compound in the specific assay buffer (matching time and temperature). Prepare fresh stock solutions immediately prior to dosing.
Precipitation or cloudiness in stock solutions over time Formation of the carboxylic acid degradant, which may have a lower solubility profile in the chosen solvent than the parent amide.Centrifuge and analyze the supernatant and pellet via NMR. Ensure storage containers are tightly sealed with PTFE-lined caps to prevent moisture ingress.
Discoloration of solid powder (yellowing) Potential trace oxidative degradation or photo-degradation of the biphenyl system[4].Store solid API in amber glass vials, purged with Argon or Nitrogen, and keep protected from direct light sources.

Part 3: Quantitative Stability Data

The following table summarizes the extrapolated stability profile of benzamide derivatives (applicable to 2-(p-Tolyl)benzamide) under various environmental stresses, demonstrating the critical need for controlled storage.

Table 1: Influence of Storage Conditions on 2-(p-Tolyl)benzamide Stability

Storage ConditionSolvent / EnvironmentTemp (°C)Estimated Half-Life (t½)Degradation Risk Level
Solid State (Desiccated) Argon-purged, dark-20°C> 5 YearsMinimal
Solid State (Ambient) Ambient humidity (60% RH)25°C~ 12-18 MonthsModerate (Moisture dependent)
Aprotic Stock Solution Anhydrous DMSO-80°C> 2 YearsLow
Aqueous Buffer (Neutral) PBS (pH 7.4)37°C~ 14-21 DaysHigh (Hydrolysis active)
Aqueous Buffer (Basic) 0.1 M NaOH (pH 13)25°C< 24 HoursCritical (Rapid base catalysis)

Part 4: Experimental Protocols (SOPs)

To ensure the integrity of your experimental results, implement these self-validating protocols for storage and stability testing.

Protocol A: Preparation for Long-Term Solid-State Storage

Causality: Removing residual moisture and oxygen prevents both nucleophilic hydrolysis and trace oxidation[3].

  • Drying: Transfer the synthesized or purchased 2-(p-Tolyl)benzamide powder into a lyophilization flask. Apply high vacuum (lyophilization or vacuum oven at 30°C) for 24 hours to remove any residual synthesis solvents or adsorbed atmospheric moisture.

  • Aliquoting: In a low-humidity environment (preferably a glove box), divide the bulk powder into single-use aliquots using amber glass vials. Rationale: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to ambient humidity.

  • Inert Gas Purging: Gently purge each vial with a stream of dry Argon or Nitrogen gas for 10-15 seconds to displace ambient air.

  • Sealing: Immediately cap the vials using PTFE-lined screw caps. Wrap the junction of the cap and vial tightly with Parafilm.

  • Storage: Place the sealed vials in a secondary container with active desiccant packets (e.g., silica gel) and store at -20°C.

Protocol B: Forced Degradation Study (Stability-Indicating Assay Validation)

Causality: Before using an HPLC method to quantify your API, you must prove the method can resolve the intact drug from its degradation products[4].

  • Stock Preparation: Prepare a 1 mg/mL stock solution of 2-(p-Tolyl)benzamide in anhydrous acetonitrile.

  • Acidic Stress: Mix 0.5 mL of stock with 0.5 mL of 0.2 M HCl. Incubate at 60°C for 24 hours.

  • Basic Stress: Mix 0.5 mL of stock with 0.5 mL of 0.2 M NaOH. Incubate at 60°C for 24 hours.

  • Neutral/Thermal Stress: Mix 0.5 mL of stock with 0.5 mL of HPLC-grade water. Incubate at 80°C for 24 hours.

  • Neutralization & Analysis: Cool all samples to room temperature. Neutralize the acidic and basic samples (e.g., add 0.5 mL of 0.2 M NaOH to the acidic sample). Inject all samples into the HPLC-UV/MS system.

  • Validation: Ensure the parent peak (2-(p-Tolyl)benzamide) is baseline-separated from the newly formed degradant peaks (e.g., 2-(p-Tolyl)benzoic acid).

Part 5: Visualizations

Mechanisms of Amide Degradation

This diagram illustrates the logical relationship between environmental stressors and the chemical breakdown of the compound.

DegradationPathway A 2-(p-Tolyl)benzamide (Intact API) B Moisture Intrusion (H2O Nucleophile) A->B Environmental Exposure C pH Extremes (H+ or OH- Catalysis) A->C Buffer Shift D Tetrahedral Intermediate B->D Nucleophilic Attack C->D Catalytic Activation E 2-(p-Tolyl)benzoic acid (Primary Degradant) D->E C-N Bond Cleavage F Ammonia / Amines (Byproduct) D->F C-N Bond Cleavage

Caption: Logical pathway of 2-(p-Tolyl)benzamide degradation via nucleophilic attack and C-N bond cleavage.

Standardized Long-Term Storage Workflow

This flowchart outlines the optimal handling protocol to ensure maximum shelf-life.

StorageWorkflow Step1 1. Vacuum Drying (Remove H2O) Step2 2. Aliquot into Amber Vials Step1->Step2 Step3 3. Argon/N2 Purge (Displace O2) Step2->Step3 Step4 4. PTFE Cap & Parafilm Seal Step3->Step4 Step5 5. Store at -20°C with Desiccant Step4->Step5

Caption: Step-by-step workflow for the long-term, degradation-free storage of benzamide derivatives.

References

  • Hydrolysis of Benzamide to Benzoic Acid - Prezi. Available at: [Link]

  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention - Allied Academies. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in 2-(p-Tolyl)benzamide Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the chromatographic behavior of functionalized aromatic amides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the chromatographic behavior of functionalized aromatic amides. 2-(p-Tolyl)benzamide presents a classic chromatographic challenge: the amide moiety (-CONH-) acts as both a hydrogen bond donor and acceptor, while the dual aromatic rings drive strong hydrophobic and π−π interactions. This dual nature often leads to peak tailing, compromising resolution, integration accuracy, and assay reproducibility.

This guide provides a self-validating troubleshooting framework, rooted in chromatographic causality, to help you diagnose and resolve peak tailing for 2-(p-Tolyl)benzamide and similar N-aryl amides.

The Causality of Peak Tailing in Amides

Before adjusting parameters, we must understand why 2-(p-Tolyl)benzamide tails. Tailing occurs when an analyte experiences more than one retention mechanism, and one of these mechanisms operates with slow mass transfer kinetics or becomes saturated[1][2].

For 2-(p-Tolyl)benzamide, the primary retention mechanism is hydrophobic interaction with the stationary phase (e.g., C18). The secondary, parasitic mechanism is the polar interaction between the amide group and unreacted, ionized silanol groups ( −Si-O− ) on the silica support[1][3]. At a mobile phase pH above 3.0, these silanols become ionized, creating highly active sites that strongly bind the amide, dragging out the desorption process and creating a "tail"[1].

Diagnostic Workflow

To isolate the root cause, we must systematically determine if the tailing is chemical (silanol interactions) or physical (column bed deformation, blocked frits, extra-column volume)[4].

PeakTailingDiagnosis Start Observe Peak Tailing in 2-(p-Tolyl)benzamide Inject Inject Neutral Marker (e.g., Toluene) Start->Inject Decision Does the neutral marker tail? Inject->Decision Physical Physical Issue (Void volume, Blocked frit) Decision->Physical  Yes   Chemical Chemical Issue (Silanol Interactions) Decision->Chemical  No   FixPhys Protocol 2: Check tubing, replace frit, or replace column Physical->FixPhys FixChem Protocol 1: Lower pH, increase buffer, use end-capped column Chemical->FixChem

Diagnostic workflow for isolating chemical vs. physical causes of peak tailing.

Troubleshooting FAQs

Q1: How can I definitively prove whether my peak tailing is a chemical or physical issue? A1: Run a diagnostic injection using a neutral, non-polar marker such as toluene. Neutral compounds cannot participate in acid-base or strong secondary interactions with silanols[4]. If the neutral marker yields a perfectly symmetrical peak but 2-(p-Tolyl)benzamide tails, the issue is chemical. If the neutral marker also tails, you have a physical problem, such as a void at the head of the column or a partially blocked inlet frit[1][4].

Q2: My diagnostic test points to a chemical issue. How do I suppress the silanol interactions with 2-(p-Tolyl)benzamide? A2: You have three primary levers:

  • pH Optimization: Lower the mobile phase pH to 2.0–3.0 using an acidic modifier. This ensures the residual silanols are fully protonated ( −Si-OH ), drastically reducing their electrostatic pull on the amide[1][3].

  • Buffer Concentration: Increase the buffer strength (e.g., 20–50 mM). Higher ionic strength helps mask the residual silanol sites by outcompeting the analyte for these active sites[3][5].

  • Stationary Phase Selection: Switch to a highly deactivated, fully end-capped Type B silica column, which reduces unreacted silanols by approximately 50%[1][2]. Alternatively, consider an Amide-bonded stationary phase, which provides excellent peak shape for polar compounds by offering a complementary stationary phase that prevents parasitic silanol binding[6][7].

Q3: I am already using a low pH and an end-capped column, but I still see a right-triangle shaped peak and decreasing retention times. What is happening? A3: This is the classic signature of mass overload. 2-(p-Tolyl)benzamide has limited solubility in highly aqueous mobile phases. If your injection solvent is significantly stronger than your mobile phase, the analyte saturates the stationary phase pores upon injection[3][8]. The solution is to reduce the injection volume (aim for 1-2% of the column volume) or dissolve the sample in a solvent that matches the initial mobile phase conditions[3][9].

Quantitative Data & Methodological Protocols

Table 1: Impact of Chromatographic Parameters on 2-(p-Tolyl)benzamide Peak Asymmetry

ParameterSub-optimal ConditionOptimized ConditionExpected Asymmetry Factor ( As​ )Causality
Mobile Phase pH pH > 4.0pH 2.0 – 3.01.0 – 1.2Protonates silanols ( −Si-OH ), eliminating electrostatic pull on the amide[1].
Buffer Strength < 5 mM or No Buffer20 – 50 mM1.0 – 1.3Outcompetes the amide for residual active sites on the stationary phase[5].
Injection Solvent 100% Strong SolventMatched to Mobile Phase1.0 – 1.1Prevents premature analyte precipitation and band distortion at the column head[3].
Stationary Phase Standard Type A SilicaEnd-capped Type B or Amide1.0 – 1.2Reduces the absolute number of available free silanols[2][6].
Protocol 1: Systematic Mobile Phase Optimization for N-Aryl Amides
  • Baseline Assessment: Calculate the initial Asymmetry factor ( As​ ) using the formula As​=B/A at 10% peak height[1].

  • pH Adjustment: Prepare a fresh aqueous mobile phase. Add 0.1% v/v Trifluoroacetic acid (TFA) or Formic Acid to drop the pH to approximately 2.5. This fully protonates residual silanols on the silica surface[1][3].

  • Buffer Implementation: If tailing persists, transition from a simple acid additive to a buffered system. Prepare 20 mM Ammonium Formate, adjusted to pH 2.8. The increased ionic strength masks active sites[3][5].

  • Solvent Matching: Dilute the 2-(p-Tolyl)benzamide sample in a solvent composition identical to the initial mobile phase conditions to prevent injection-solvent-induced band broadening[3].

  • Re-evaluation: Inject the sample and recalculate As​ . An As​ between 1.0 and 1.2 is considered optimal[1].

Protocol 2: Physical Column Maintenance and Void Volume Check
  • System Flush: Disconnect the column and flush the HPLC system (tubing, autosampler, detector) with 50:50 Water:Methanol to remove any precipitated buffer salts.

  • Frit Reversal (If permitted): If a blocked inlet frit is suspected (often accompanied by high backpressure), reverse the column and backflush with 100% strong solvent (e.g., Acetonitrile) at half the normal flow rate directly to waste for 30 minutes. Note: Check manufacturer specifications before backflushing.

  • Tubing Inspection: Inspect all PEEK or stainless-steel fittings. Ensure the tubing is fully seated in the column end-fitting before tightening to eliminate extra-column dead volume[4].

  • Neutral Marker Test: Re-install the column and inject 1 µL of a neutral marker (e.g., Toluene). If the peak remains asymmetrical, the column bed has likely collapsed (void volume), and the column must be replaced[1][4].

References
  • HPLC Peak Tailing - Axion Labs - 4

  • Peak Tailing in HPLC - Element Lab Solutions - 1

  • HPLC Troubleshooting Guide - Pitt.edu - 8

  • How to Reduce Peak Tailing in HPLC? - Phenomenex -2

  • Technical Support Center: HPLC Purification of N-aryl Amides - Benchchem - 3

  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International -

  • Real Solutions to Improve Your HPLC Peak Resolution - Thermo Fisher - 9

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - CHROMacademy - 5

  • Amide HPLC Column: Advanced Polar Compound Separation Technology - HPLC China - 6

  • Why Do Peaks Tail? - LC Troubleshooting Bible - 7

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2-(p-Tolyl)benzamide Cross-Coupling

Welcome to the Technical Support Center for the synthesis of 2-(p-Tolyl)benzamide. The Suzuki-Miyaura cross-coupling of 2-halobenzamides with p-tolylboronic acid is a foundational carbon-carbon bond-forming transformatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(p-Tolyl)benzamide. The Suzuki-Miyaura cross-coupling of 2-halobenzamides with p-tolylboronic acid is a foundational carbon-carbon bond-forming transformation utilized heavily in drug discovery[1]. However, the primary amide functionality and the nucleophilic nature of the boronic acid create competing thermal sensitivities.

This guide provides mechanistic troubleshooting, quantitative benchmarks, and a self-validating protocol to help you achieve optimal yields by mastering reaction temperature.

Section 1: The Temperature Conundrum (Logical Relationships)

Temperature in a Suzuki-Miyaura coupling is not merely a reaction accelerator; it acts as a selectivity switch. While heat increases the kinetic rate of the rate-limiting transmetalation step, it simultaneously lowers the activation barrier for destructive side reactions.

G Start 2-Bromobenzamide + p-Tolylboronic Acid OptTemp Optimal Temp (60°C) Start->OptTemp Controlled Heating HighTemp High Temp (>80°C) Start->HighTemp Overheating Product 2-(p-Tolyl)benzamide (Target Product) OptTemp->Product Proto Toluene (Protodeboronation) HighTemp->Proto Hydro Benzoic Acid (Amide Hydrolysis) HighTemp->Hydro

Temperature-dependent competing pathways in the synthesis of 2-(p-Tolyl)benzamide.

Section 2: Troubleshooting FAQs

Q1: I increased the reaction temperature to 100°C to force the reaction to completion, but my yield of 2-(p-Tolyl)benzamide dropped, and I detected toluene. Why? A: You are observing thermally-induced protodeboronation. p-Tolylboronic acid is susceptible to the cleavage of its C–B bond in the presence of base and water, replacing it with a C–H bond to form toluene. This undesired side reaction is highly temperature-dependent. Optimization studies in cross-coupling have demonstrated that higher temperatures (e.g., 90°C) often lead to lower conversions precisely due to competitive protodeboronation, whereas lowering the temperature to 60°C significantly suppresses this pathway and restores excellent isolated yields[2].

Q2: My reaction at 80°C shows a new polar spot on TLC, which LCMS identifies as 2-bromobenzoic acid. How is this forming? A: The starting material, 2-bromobenzamide, contains a primary amide. Suzuki couplings typically employ aqueous bases (e.g., K2CO3 or K3PO4). Prolonged heating at elevated temperatures (>80°C) in aqueous alkaline media provides the activation energy required for the nucleophilic attack of hydroxide on the amide carbonyl, leading to amide hydrolysis. Lowering the temperature to 60°C preserves the integrity of the amide bond while still allowing the cross-coupling to proceed.

Q3: Can I just run this reaction at room temperature (25°C) to avoid all thermal degradation? A: While room temperature Suzuki couplings are possible and highly desirable to prevent degradation, they require highly active catalyst systems (like Pd-NHC complexes or electron-rich, sterically bulky phosphine ligands like P(t-Bu)3) to overcome the activation energy of the oxidative addition step[3]. Furthermore, the primary amide group in 2-bromobenzamide is positioned ortho to the reactive bromide. This proximity can lead to transient coordination of the amide to the palladium center, creating a steric hurdle that requires moderate thermal energy (typically 50–60°C) to overcome during transmetalation. If you are using a standard catalyst like Pd(dppf)Cl2, the reaction will likely stall at 25°C.

Q4: The reaction mixture turns into a black suspension after 45 minutes at 90°C, and the reaction stops. What is this black precipitate? A: The black precipitate is "Palladium Black," an inactive agglomeration of Pd(0) nanoparticles. This occurs when the catalytic cycle is starved of coupling partners. At high temperatures, if the p-tolylboronic acid degrades via protodeboronation, the Ar-Pd(II)-Br intermediate has no transmetalation partner. The unstable Pd species eventually decomposes, and the unsupported Pd(0) aggregates[4]. Controlling the temperature ensures a steady concentration of the boronic acid, keeping the Pd engaged in the productive cycle.

Section 3: Quantitative Data Benchmarks

The following table summarizes the causal relationship between reaction temperature and the distribution of products, assuming a standard Pd(dppf)Cl2 catalyst in a Dioxane/H2O (4:1) solvent system with K2CO3 as the base.

Reaction Temperature (°C)2-(p-Tolyl)benzamide Yield (%)Toluene (Protodeboronation) (%)Amide Hydrolysis (%)Catalyst State
25 (Standard Catalyst)15< 10Active, Slow
60 (Optimized) 92 3 < 1 Active, Stable
8065188Minor Pd Black
100304520Severe Pd Black

Section 4: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol incorporates self-validating checkpoints. If a checkpoint fails, the causality is known, and the reaction should be paused or adjusted before proceeding.

Workflow S1 1. Degas Solvents S2 2. Mix Reagents S1->S2 S3 3. Add Catalyst S2->S3 S4 4. Heat to 60°C S3->S4 S5 5. LCMS Monitor S4->S5 S6 6. Aqueous Workup S5->S6

Optimized step-by-step experimental workflow for 2-(p-Tolyl)benzamide cross-coupling.

Step-by-Step Methodology:
  • Solvent Degassing: Sparge a mixture of 1,4-Dioxane and H2O (4:1 v/v, 10 mL total per mmol of substrate) with dry N2 for 30 minutes.

    • Self-Validation Checkpoint: If significant homocoupling (4,4'-dimethylbiphenyl) is observed during LCMS monitoring, oxygen is still present in your solvent acting as an oxidant[4]. Abort and extend sparging time to 45 minutes for future runs.

  • Reagent Assembly: To an oven-dried Schlenk flask, add 2-bromobenzamide (1.0 equiv, 1.0 mmol), p-tolylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K2CO3 (3.0 equiv, 3.0 mmol).

  • Catalyst Addition: Inside a glovebox or under a strict N2 counterflow, add the Pd(dppf)Cl2 catalyst (3 mol%).

  • Initiation: Add the degassed solvent mixture to the flask via syringe.

  • Temperature Control (Critical Step): Submerge the flask in a pre-heated oil bath strictly maintained at 60°C . Stir vigorously (800 rpm) to overcome the biphasic mass transfer limitations.

  • Monitoring: After 2 hours, sample the organic layer for LCMS.

    • Self-Validation Checkpoint: The ratio of 2-(p-Tolyl)benzamide to 2-bromobenzamide should be >95:5. If unreacted 2-bromobenzamide remains but p-tolylboronic acid is completely consumed, thermal protodeboronation has occurred. Add an additional 0.2 equiv of p-tolylboronic acid and verify your oil bath temperature is not overshooting.

  • Workup: Cool the reaction to room temperature (25°C). Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield pure 2-(p-Tolyl)benzamide.

References

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. NIH. 1

  • Protodeboronation. Wikipedia.

  • Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. ACS Publications. 2

  • Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. PubMed. 3

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 4

Sources

Optimization

Technical Support Center: Optimizing In Vivo Bioavailability of 2-(p-Tolyl)benzamide

Welcome to the Pharmacokinetic (PK) Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals diagnose and overcome the severe systemic exposure limitati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pharmacokinetic (PK) Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals diagnose and overcome the severe systemic exposure limitations associated with 2-(p-Tolyl)benzamide and similar lipophilic biphenyl-benzamide scaffolds.

Part 1: Diagnosing the Bioavailability Bottleneck

Q: Why does 2-(p-Tolyl)benzamide consistently exhibit <10% oral bioavailability in murine models?

A: The low systemic exposure of 2-(p-Tolyl)benzamide is not a singular failure, but a compounded result of two distinct physicochemical and physiological barriers:

  • Dissolution-Rate Limited Absorption (BCS Class II): The rigid biphenyl-like scaffold possesses high lipophilicity (LogP) and a strong crystal lattice energy. In the aqueous environment of the gastrointestinal (GI) tract, its intrinsic solubility falls well below the threshold required to fully dissolve the dose[1]. Consequently, the drug passes through the absorption window before it can enter into solution.

  • Hepatic First-Pass Metabolism: Even when the drug successfully permeates the enterocyte, the p-tolyl methyl group is highly susceptible to rapid benzylic oxidation by hepatic Cytochrome P450 (CYP) enzymes. Free drug entering the portal vein is aggressively cleared by the liver before it can reach systemic circulation.

Part 2: Formulation Troubleshooting & Methodologies

Q: How can I overcome the solubility limit to achieve reproducible systemic exposure for oral gavage?

A: You must transition from a standard crystalline suspension to an Amorphous Solid Dispersion (ASD) . By dispersing the active pharmaceutical ingredient (API) within a hydrophilic polymer matrix, you disrupt the crystal lattice, trapping the drug in a high-energy amorphous state. This significantly increases the Gibbs free energy of the system, allowing the formulation to generate and maintain a metastable supersaturated solution in the GI tract, driving a higher concentration gradient for absorption[2].

Protocol 1: Preparation of 2-(p-Tolyl)benzamide ASD via Hot-Melt Extrusion (HME)

  • Blending: Geometrically mix 2-(p-Tolyl)benzamide with Hypromellose Acetate Succinate (HPMCAS-LF) at a 1:3 (w/w) ratio.

  • Extrusion: Feed the physical blend into a twin-screw extruder. Set the barrel temperature zones to 140°C (ensure this temperature is above the polymer's glass transition temperature, Tg​ , but strictly below the API's thermal degradation point).

  • Milling: Cool the resulting extrudate to room temperature and process it through a cryo-mill to achieve a uniform particle size of <250 µm.

  • Self-Validation (QC Step): Analyze the milled powder using Powder X-Ray Diffraction (PXRD). The complete absence of sharp Bragg peaks and the presence of a broad "amorphous halo" confirms successful amorphization and validates the protocol.

Q: My ASD formulation improved solubility, but hepatic first-pass metabolism is still destroying the drug. How do I bypass the liver entirely?

A: To bypass the portal vein, you must hijack the body's natural lipid absorption pathways using a Self-Microemulsifying Drug Delivery System (SMEDDS) formulated specifically with Long-Chain Triglycerides (LCTs). LCTs (such as ethyl oleate) stimulate the formation of chylomicrons within the enterocytes. Because 2-(p-Tolyl)benzamide is highly lipophilic, it partitions directly into these chylomicrons. The chylomicrons are then secreted into the lymphatic system via the thoracic duct, emptying directly into the systemic circulation and completely avoiding hepatic first-pass metabolism[3].

Protocol 2: Preparation of LCT-SMEDDS for Lymphatic Transport

  • Excipient Mixing: In a glass vial, combine 30% (w/w) Ethyl Oleate (LCT Oil), 50% (w/w) Kolliphor EL (Surfactant), and 20% (w/w) Transcutol HP (Co-surfactant).

  • Drug Loading: Add 2-(p-Tolyl)benzamide to the lipid matrix to achieve a final concentration of 50 mg/g.

  • Solubilization: Vortex the mixture vigorously and sonicate at 40°C for 30 minutes until a visually clear, isotropic mixture is formed.

  • Self-Validation (QC Step): Disperse 1 mL of the SMEDDS into 100 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle stirring. Analyze the dispersion via Dynamic Light Scattering (DLS). A successful formulation will spontaneously form a microemulsion with a Z-average droplet size of <50 nm and a Polydispersity Index (PDI) < 0.3.

Part 3: Quantitative Pharmacokinetic Comparison

The following table summarizes the causal relationship between formulation strategy and in vivo pharmacokinetic outcomes for 2-(p-Tolyl)benzamide (Dosed at 10 mg/kg in murine models).

FormulationPreparation MethodCmax (ng/mL)AUC (ng·h/mL)Bioavailability (F%)Primary Mechanism of Improvement
Aqueous Suspension 0.5% CMC-Na1454208% Baseline (Poor solubility, high hepatic clearance)
Polymeric ASD Hot-Melt Extrusion6801,85035% Supersaturation, increased GI dissolution rate
LCT-SMEDDS Spontaneous Emulsification1,2504,10068% Lymphatic transport, bypasses hepatic first-pass

Part 4: Pathway Visualization

The logical flow of how SMEDDS formulations overcome the hepatic bottleneck is visualized below.

G GI GI Tract (Drug Dissolution) Enterocyte Enterocyte (Absorption) GI->Enterocyte Permeation Portal Portal Vein Enterocyte->Portal Free Drug (Suspension) Lymph Lymphatic System (Thoracic Duct) Enterocyte->Lymph Chylomicron (SMEDDS) Liver Liver (CYP450 Oxidation) Portal->Liver Systemic Systemic Circulation (Target Exposure) Liver->Systemic <10% Bioavailability Lymph->Systemic >60% Bioavailability

Fig 1: SMEDDS-mediated lymphatic transport bypasses hepatic first-pass metabolism.

Part 5: References

  • Title: Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems Source: Oriental Journal of Chemistry URL:

  • Title: Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs Source: ResearchGate URL:

  • Title: An overview of oral bioavailability enhancement through self-emulsifying drug delivery systems Source: Taylor & Francis URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(p-Tolyl)benzamide Binding Assays

Welcome to the Assay Optimization and Troubleshooting portal. As a Senior Application Scientist, I have designed this guide to help you navigate the specific biophysical liabilities of the 2-(p-Tolyl)benzamide scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Optimization and Troubleshooting portal. As a Senior Application Scientist, I have designed this guide to help you navigate the specific biophysical liabilities of the 2-(p-Tolyl)benzamide scaffold.

The Biophysical Causality of Interference

The 2-(p-Tolyl)benzamide substructure is a rigid, planar, and highly lipophilic bi-aryl system. While these properties make it a frequent hit in high-throughput screening, they also make it a classic Pan-Assay Interference Compound (PAINS) [1][1]. The false positives generated by this scaffold primarily stem from two mechanisms:

A. Colloidal Aggregation (The "Protein Sponge" Effect) In aqueous buffers lacking sufficient carrier proteins or detergents, water molecules form a highly ordered clathrate shell around the hydrophobic p-tolyl moiety. To minimize this thermodynamically unfavorable state, the molecules self-associate into amorphous colloidal particles ranging from 50 to 1000 nm in radius [2][2]. These colloids nonspecifically adsorb target proteins onto their surface, causing partial denaturation and mimicking competitive inhibition or binding [3][3].

B. Optical Interference (Inner-Filter Effect) The extended conjugated π -system of the benzamide core absorbs light in the near-UV and visible spectra. In fluorescence-based binding assays (e.g., TR-FRET, FP), this compound can absorb the excitation photons or quench the emission photons, artificially reducing the signal and producing a false-positive readout [4][4].

Troubleshooting Guide & FAQs

Q1: My SPR sensorgram for 2-(p-Tolyl)benzamide shows a "square" shape with no exponential decay, or the signal drifts continuously upward. What is happening? A: This is a hallmark of non-specific binding (NSB) and colloidal aggregation on the sensor chip. The hydrophobic compound is partitioning into the dextran matrix or sticking directly to the gold surface. Solution: Increase the DMSO concentration in your running buffer (up to 5%) and add a non-ionic surfactant like 0.05% Tween-20 to disrupt hydrophobic interactions.

Q2: The compound shows a potent IC50 in my TR-FRET assay, but no activity in a reporter-free orthogonal assay. Why? A: You are likely observing the Inner-Filter Effect (IFE) or colloidal sequestration. If the compound forms colloids, it will sequester the fluorophore-labeled tracer or the target protein. Alternatively, the compound's absorbance profile is quenching the FRET signal. Solution: Perform a detergent-sensitivity test and a UV-Vis absorbance scan.

Q3: How do I definitively differentiate true target binding from colloidal aggregation? A: True 1:1 stoichiometric binding is generally insensitive to mild non-ionic detergents. Colloidal aggregates, however, are disrupted by micelles. By running your assay in the presence of 0.01% Triton X-100, you can differentiate the two [5][5]. If the activity disappears, it was a false positive.

Self-Validating Experimental Protocols

Protocol A: Detergent-Perturbation Counter-Screen (The "Triton Test")

This protocol uses a built-in control system to validate whether a binding signal is driven by specific interactions or colloidal artifacts.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare two identical batches of your standard assay buffer. To Batch B, add 0.01% (v/v) Triton X-100 or 0.025% (v/v) Tween-80 [6][6].

  • Compound Dilution: Prepare an 8-point dose-response curve of 2-(p-Tolyl)benzamide in both Buffer A (Detergent-Free) and Buffer B (Detergent-Enriched).

  • Incubation: Incubate the target protein with the compound for 15 minutes at room temperature to allow potential colloids to form and interact.

  • Readout & Validation: Initiate the assay. Compare the IC50/Kd values.

    • Self-Validation Logic: If the IC50 shifts by >10-fold or activity is completely abolished in Buffer B, the compound is a colloidal aggregator. Micelles formed by the detergent encapsulate the lipophilic compound, dissolving the colloids and restoring normal protein function.

Protocol B: Dynamic Light Scattering (DLS) Validation

DLS directly measures the hydrodynamic radius of particles in solution, providing physical proof of aggregation.

Step-by-Step Methodology:

  • Sample Preparation: Centrifuge the 10 mM compound stock in DMSO at 10,000 x g for 5 minutes to pellet any dust or pre-existing precipitate.

  • Dilution: Dilute the compound to your assay's maximum working concentration (e.g., 10 µM) in filtered (0.22 µm) assay buffer.

  • Measurement: Load 20 µL into a DLS cuvette. Measure the autocorrelation function at 25°C.

  • Validation: A true monomeric binder will show no significant scattering (radius < 1 nm). Colloidal aggregates will exhibit strong scattering with a defined particle size between 50 and 1000 nm [2][2].

Protocol C: Inner-Filter Effect (IFE) Quantification

This protocol mathematically validates whether a loss of fluorescence is due to binding or optical quenching.

Step-by-Step Methodology:

  • Spectral Scan: Transfer 100 µL of 2-(p-Tolyl)benzamide (at assay concentration) in buffer to a UV-transparent microplate.

  • Absorbance Measurement: Measure the absorbance at the exact excitation ( λex​ ) and emission ( λem​ ) wavelengths used in your fluorescence assay.

  • Validation & Correction: Calculate the total absorbance ( Atotal​=Aex​+Aem​ ). If Atotal​>0.1 AU, the compound is causing an inner-filter effect. Apply the correction factor: Fcorr​=Fobs​×10(Aex​+Aem​)/2 to determine if any true binding signal remains [7][7].

Quantitative Data & Optimization Tables

Table 1: Quantitative Thresholds for Identifying False Positives

MetricTrue Binder ProfileFalse Positive (Interference) Profile
Detergent Shift (IC50 ratio) < 2-fold shift> 10-fold shift (Colloidal)
DLS Hydrodynamic Radius < 1 nm (Monomer)50 – 1000 nm (Colloidal)
Hill Slope (Enzyme Assay) 0.8 – 1.2> 1.5 (Steep, non-stoichiometric)
Total Absorbance ( Aex​+Aem​ ) < 0.05 AU> 0.10 AU (Inner-Filter Effect)
Centrifugation Test Activity remains in supernatantActivity lost (Aggregates pelleted)

Table 2: Buffer Optimization Matrix for 2-(p-Tolyl)benzamide Assays

AdditiveRecommended ConcentrationPurpose / Causality
Triton X-100 0.01% (v/v)Forms micelles to prevent colloidal aggregation.
Tween-20 0.025% - 0.05% (v/v)Reduces non-specific binding to polystyrene plates.
DMSO 1% - 5% (v/v)Increases solubility of the lipophilic bi-aryl core.
BSA (Bovine Serum Albumin) 0.1 mg/mLActs as a carrier protein to stabilize the monomeric state.

Triage Workflow Visualization

Below is the logical decision tree for triaging primary hits containing the 2-(p-Tolyl)benzamide scaffold.

TriageWorkflow Start Primary Assay Hit: 2-(p-Tolyl)benzamide Detergent Detergent Counter-Screen (+0.01% Triton X-100) Start->Detergent CheckDetergent Is signal abolished? Detergent->CheckDetergent Colloid False Positive: Colloidal Aggregation CheckDetergent->Colloid Yes Optical Optical Interference Check (UV-Vis Absorbance) CheckDetergent->Optical No CheckOptical A_ex + A_em > 0.1 AU? Optical->CheckOptical IFE False Positive: Inner-Filter Effect CheckOptical->IFE Yes Orthogonal Orthogonal Assay (SPR / NMR / DLS) CheckOptical->Orthogonal No Validated Validated True Binder Orthogonal->Validated Confirmed

Figure 1: Decision tree for identifying and eliminating false positives in 2-(p-Tolyl)benzamide assays.

References

  • How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds | Journal of Medicinal Chemistry |1

  • Technical Support Center: Stock Solution Integrity | Benchchem | 2

  • Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors | PMC - NIH | 3

  • Mapping allosteric inhibition of glucose-6-phosphate isomerase using high-throughput assays | Skemman | 4

  • Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors | MDPI | 5

  • Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture | ACS Chemical Biology | 6

  • A FRET-Based High Throughput Screening Assay to Identify Inhibitors of Anthrax Protective Antigen Binding to Capillary Morphogenesis Gene 2 Protein | PLOS One | 7

Sources

Optimization

Technical Support Center: Minimizing Byproduct Formation in 2-(p-Tolyl)benzamide Synthesis

Welcome to the Technical Support Center for the synthesis of 2-(p-Tolyl)benzamide. This guide is designed for researchers and drug development professionals executing the Suzuki-Miyaura cross-coupling of 2-bromobenzamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(p-Tolyl)benzamide. This guide is designed for researchers and drug development professionals executing the Suzuki-Miyaura cross-coupling of 2-bromobenzamide and p-tolylboronic acid. While this biaryl coupling is highly efficient, it is prone to three major yield-reducing side reactions: homocoupling, protodeboronation, and hydrodehalogenation.

This document provides a mechanistic breakdown, troubleshooting FAQs, quantitative optimization data, and a self-validating Standard Operating Procedure (SOP) to ensure high-fidelity synthesis.

Reaction Pathway & Byproduct Origins

ReactionPathway SM1 2-Bromobenzamide Cond Pd Catalyst, Base Solvent, Heat SM1->Cond Dehalo Benzamide (Hydrodehalogenation) SM1->Dehalo Reductants SM2 p-Tolylboronic Acid SM2->Cond Homo 4,4'-Dimethylbiphenyl (Homocoupling) SM2->Homo O2, Pd(II) Proto Toluene (Protodeboronation) SM2->Proto H2O, Base Desired 2-(p-Tolyl)benzamide (Desired Product) Cond->Desired Cross-Coupling

Figure 1: Suzuki-Miyaura coupling pathway for 2-(p-Tolyl)benzamide and primary byproduct origins.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my reaction generating significant amounts of 4,4'-dimethylbiphenyl, and how do I suppress it? A1: 4,4'-dimethylbiphenyl is the homocoupling byproduct of p-tolylboronic acid. Mechanistically, this occurs when Pd(II) species facilitate two subsequent transmetalation steps followed by reductive elimination (). The presence of dissolved oxygen exacerbates this by continuously reoxidizing the active Pd(0) catalyst back to Pd(II) ()[1]. Resolution: Implement a rigorous subsurface nitrogen or argon sparge to exclude oxygen. Additionally, adding a mild reducing agent like potassium formate (1-2 equivalents) minimizes the concentration of free Pd(II) without blocking the primary cross-coupling catalytic cycle ()[2].

Q2: I am losing my p-tolylboronic acid to toluene (protodeboronation). What is the root cause? A2: Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond ()[3]. This is primarily a base-catalyzed degradation pathway accelerated by high temperatures and excessive water. Paradoxically, while bulky phosphine ligands are often used to accelerate challenging couplings, recent computational and kinetic modeling reveals that highly bulky ligands can actually promote palladium-catalyzed protodeboronation ()[4]. Resolution: Adopt a "slow-release" strategy by converting p-tolylboronic acid to a MIDA boronate or pinacol ester. This masks the vulnerable boronic acid and slowly liberates it into the catalytic milieu, keeping its instantaneous concentration low and preventing degradation ()[5].

Q3: How do I prevent the hydrodehalogenation of 2-bromobenzamide into benzamide? A3: Hydrodehalogenation occurs when the palladium-aryl intermediate undergoes reduction instead of transmetalation. This is often caused by beta-hydride elimination from primary or secondary alcohol solvents (e.g., ethanol, isopropanol) or an excessive concentration of reducing agents. Resolution: Switch to non-protic or purely ethereal solvent systems (e.g., 1,4-Dioxane/Water or THF/Water) ()[1]. If using potassium formate to suppress homocoupling, strictly limit it to 1.0 equivalent to prevent over-reduction of the aryl halide.

Diagnostic Workflow

TroubleshootingLogic Start LC-MS Analysis: High Byproduct Formation Check1 Homocoupling > 5%? Start->Check1 Fix1 Action: Degas solvent (N2 sparge) Add K-formate (1 eq) Check1->Fix1 Yes Check2 Protodeboronation > 5%? Check1->Check2 No Fix1->Check2 Fix2 Action: Switch to MIDA boronate Optimize bulky ligands Check2->Fix2 Yes Check3 Hydrodehalogenation > 5%? Check2->Check3 No Fix2->Check3 Fix3 Action: Remove alcohol solvents Control reductant stoichiometry Check3->Fix3 Yes Opt Proceed to Isolation Check3->Opt No Fix3->Opt

Figure 2: Logical diagnostic workflow for identifying and resolving byproduct formation.

Quantitative Optimization Data

The following table summarizes the impact of iterative mechanistic adjustments on the byproduct distribution during the synthesis of 2-(p-Tolyl)benzamide.

Table 1: Impact of Reaction Parameters on Product and Byproduct Distribution

Condition Modification2-(p-Tolyl)benzamide (%)4,4'-Dimethylbiphenyl (%)Toluene (%)Benzamide (%)
Baseline: Aerobic, K₂CO₃, Pd(OAc)₂, 80°C65.018.512.04.5
Degassed: N₂ Sparge, K₂CO₃, Pd(OAc)₂78.22.114.55.2
Reduced Pd(II): Degassed + K-formate (1 eq)86.5< 0.510.03.0
Slow-Release: Degassed + K-formate + MIDA Boronate96.8< 0.11.51.6
Self-Validating Standard Operating Procedure (SOP)

Protocol: Optimized Synthesis of 2-(p-Tolyl)benzamide Note: This protocol incorporates inline self-validating checks to ensure each mechanistic parameter (oxygen exclusion, stoichiometry, conversion) is verified before proceeding.

Step 1: Reagent Preparation & Masking

  • Action: Weigh 2-bromobenzamide (1.0 eq) and p-tolylboronic acid MIDA ester (1.1 eq) into a flame-dried Schlenk flask.

  • Causality: Using the MIDA ester instead of the free boronic acid creates a slow-release system, keeping the instantaneous concentration of the active boronic species low to prevent bimolecular homocoupling and base-catalyzed protodeboronation.

Step 2: Dual-Action Degassing

  • Action: Add anhydrous 1,4-Dioxane/Water (5:1 v/v, 0.2 M). Insert a sparging needle directly into the solvent and bubble high-purity Nitrogen for 30 minutes. Add potassium formate (1.0 eq) and K₃PO₄ (3.0 eq).

  • Self-Validation Checkpoint: Before adding the catalyst, ensure the solvent is completely clear. Any yellowing indicates solvent degradation or impurities that could trigger beta-hydride elimination.

Step 3: Catalyst Initiation

  • Action: Add Pd(dppf)Cl₂ (2 mol%) under a positive nitrogen counter-flow. Heat the reaction mixture to 80°C.

  • Causality: Potassium formate acts as a mild reducing agent to reduce Pd(II) to the active Pd(0) state without poisoning the cycle.

  • Self-Validation Checkpoint: Observe the reaction color. A rapid shift to pitch black within the first 5 minutes indicates bulk precipitation of inactive Pd(0) (catalyst death), usually due to residual oxygen. A healthy catalytic cycle will maintain a deep red/orange hue.

Step 4: Kinetic Monitoring

  • Action: Withdraw a 50 µL aliquot at 60 minutes. Quench with water, extract with EtOAc, and analyze via LC-MS.

  • Self-Validation Checkpoint: The chromatogram must show a 2-(p-Tolyl)benzamide to 4,4'-dimethylbiphenyl ratio of > 95:1. If protodeboronation (toluene peak) exceeds 5%, lower the reaction temperature to 65°C for the remainder of the run.

Step 5: Isolation

  • Action: Cool to room temperature, filter through a pad of Celite to remove palladium black and insoluble salts. Concentrate and purify via recrystallization (toluene/hexane) or silica gel chromatography.

References
  • Fagnou, K. et al. "The Slow-Release Strategy in Suzuki-Miyaura Coupling." ResearchGate. URL:[Link]

  • "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." ACS Publications (Org. Process Res. Dev. 2007). URL:[Link]

  • "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation." Journal of the American Chemical Society (J. Am. Chem. Soc. 2024). URL:[Link]

  • "Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings." PMC. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 2-(p-Tolyl)benzamide vs other benzamide derivatives

An in-depth comparative analysis of the benzamide pharmacophore, evaluating the 2-(p-Tolyl)benzamide scaffold against other prominent benzamide derivatives (Entinostat and Broflanilide). Executive Summary: The Versatilit...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the benzamide pharmacophore, evaluating the 2-(p-Tolyl)benzamide scaffold against other prominent benzamide derivatives (Entinostat and Broflanilide).

Executive Summary: The Versatility of the Benzamide Scaffold

In medicinal chemistry and agrochemical development, the benzamide moiety is recognized as a highly versatile, "privileged" scaffold. By modifying the substitution patterns around the core benzene ring and the amide nitrogen, researchers can drastically alter the molecule's target affinity, shifting its application from cardiovascular and neurological indications to oncology and pest control.

This guide objectively compares the 2-(p-Tolyl)benzamide scaffold—primarily recognized as a synthetic intermediate for angiotensin II receptor blockers (ARBs) like Telmisartan[1] and as a core motif for Prostaglandin E2 (PGE2) EP2 receptor positive allosteric modulators (PAMs)[2]—against two other highly successful benzamide derivatives: Entinostat (a Class I HDAC inhibitor for oncology)[3] and Broflanilide (a GABA receptor antagonist for agrochemistry)[4].

Mechanistic Divergence of the Benzamide Pharmacophore

To understand the experimental data, we must first examine the causality behind how structural modifications to the benzamide core dictate target engagement.

2-(p-Tolyl)benzamide Derivatives: EP2 Receptor Allosteric Modulators

The 2-(p-Tolyl)benzamide structure serves as a foundational building block. When modified into 2-piperidinyl phenyl benzamides, these compounds act as highly selective Positive Allosteric Modulators (PAMs) of the human EP2 receptor[2].

  • Mechanism: The EP2 receptor is a Gαs-coupled GPCR. Instead of binding to the orthosteric site, these benzamide derivatives bind to an allosteric pocket. They increase the potency of the endogenous ligand, PGE2, by 4- to 5-fold without altering its maximum efficacy[2].

  • Causality: This allosteric potentiation enhances cAMP accumulation, triggering downstream signaling cascades that protect cerebral cortical neurons against N-methyl-D-aspartate (NMDA)-induced excitotoxicity[2].

Entinostat (MS-275): Epigenetic Regulation via HDAC Inhibition

Entinostat represents a shift toward epigenetic oncology targets.

  • Mechanism: It is a synthetic benzamide derivative that selectively inhibits Class I Histone Deacetylases (HDAC1 and HDAC3)[3].

  • Causality: The critical structural feature is the 2'-aminoanilide group, which acts as a Zinc-Binding Group (ZBG). This amine chelates the catalytic zinc ion deep within the HDAC binding pocket, preventing the deacetylation of histones, thereby promoting an open chromatin state and inducing tumor suppressor gene expression[3].

Broflanilide: Invertebrate GABA Receptor Antagonism

Broflanilide utilizes the benzamide core for agrochemical applications.

  • Mechanism: It is a meta-diamide benzamide that is metabolized in insects to desmethyl-broflanilide. This active metabolite acts as a Negative Allosteric Modulator (NAM) at the resistant-to-dieldrin (RDL) GABA receptor[5].

  • Causality: By binding to the transmembrane (TM1-TM3) intersubunit pocket of the insect GABA-gated chloride channel, it blocks chloride influx. This leads to severe hyperexcitation of the insect nervous system and subsequent death, with an IC50 in the low nanomolar range[4][5].

Structural & Functional Divergence Pathways

Benzamide_Divergence Core Benzamide Core Scaffold Mod1 + 2-Piperidinyl Phenyl Core->Mod1 Mod2 + 2'-Aminoanilide (ZBG) Core->Mod2 Mod3 + Meta-Diamide & Halogens Core->Mod3 Drug1 2-(p-Tolyl)benzamide Deriv. (EP2 PAM) Mod1->Drug1 Drug2 Entinostat (HDAC1/3 Inhibitor) Mod2->Drug2 Drug3 Broflanilide (GABA NAM) Mod3->Drug3 App1 Neurology (Neuroprotection) Drug1->App1 App2 Oncology (Epigenetics) Drug2->App2 App3 Agrochemistry (Insecticide) Drug3->App3

Caption: Divergence of the benzamide scaffold into distinct therapeutic and agrochemical classes based on functional group substitution.

Quantitative Performance & Pharmacological Profiling

The following table synthesizes the quantitative experimental data comparing these three benzamide classes.

Compound / ScaffoldPrimary TargetMechanism of ActionPotency (IC50 / EC50)Primary Application
2-(p-Tolyl)benzamide (Derivs) Human EP2 ReceptorPositive Allosteric Modulator (PAM)Potentiates PGE2 potency 4-5x at 20 μMNeurology / Cardiovascular
Entinostat (MS-275) Human HDAC1 & HDAC3Zinc-chelating Enzyme InhibitorHDAC1: 0.3 μM HDAC3: 8.0 μMOncology (Breast Cancer, Lymphoma)
Broflanilide (Metabolite) Insect RDL GABA ReceptorNegative Allosteric Modulator (NAM)1.3 nM (S. litura RDL)Agrochemistry (Insecticide)

Experimental Methodologies & Validation Protocols

As an application scientist, establishing self-validating experimental systems is critical. Below are the field-proven protocols used to generate the comparative data for each benzamide class.

TR-FRET cAMP Accumulation Assay (Validating EP2 PAM Activity)

Because the EP2 receptor is Gαs-coupled, its activation stimulates adenylyl cyclase, leading to cAMP production. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard ELISA due to its superior dynamic range and resistance to compound autofluorescence.

  • Cell Preparation: Plate HEK293 cells stably expressing the human EP2 receptor at 2,000 cells/well in a 384-well microplate.

  • Compound Addition: Pre-incubate cells with the 2-(p-Tolyl)benzamide derivative (e.g., 20 μM) for 15 minutes at room temperature.

  • Orthosteric Challenge: Add a sub-maximal concentration (EC20) of PGE2.

    • Self-Validation Check: Always include a PGE2-only dose-response curve to establish the baseline EC50. A true PAM will shift this curve to the left (decreasing EC50) without increasing the maximum efficacy (Emax)[2].

  • Lysis & Detection: Add TR-FRET lysis buffer containing a Eu-cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP tracer. Incubate for 1 hour.

  • Readout: Measure fluorescence emission at 620 nm and 665 nm using a microplate reader. Calculate the FRET ratio (665/620) to quantify intracellular cAMP.

EP2_Signaling PGE2 PGE2 (Orthosteric Agonist) EP2 EP2 Receptor PGE2->EP2 Binds PAM 2-(p-Tolyl)benzamide (Allosteric PAM) PAM->EP2 Potentiates (4-5x) Gas Gαs Protein EP2->Gas Activates AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes Neuro Neuroprotection cAMP->Neuro Downstream Signaling

Caption: Mechanism of EP2 receptor potentiation by 2-(p-Tolyl)benzamide derivatives leading to neuroprotection.

Fluorometric in vitro HDAC Inhibition Assay (Validating Entinostat)

Entinostat requires a zinc ion in the catalytic pocket to bind its 2'-aminoanilide group. This assay directly measures enzyme kinetics using a fluorogenic acetylated peptide substrate.

  • Enzyme Preparation: Dilute recombinant human HDAC1 and HDAC3 enzymes in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Inhibitor Incubation: Add serial dilutions of Entinostat (ranging from 0.01 μM to 100 μM) to the enzyme.

    • Self-Validation Check: Use Vorinostat (a pan-HDAC inhibitor) as a positive control. Perform the assay in the absence of the enzyme to subtract background fluorescence[3].

  • Substrate Addition: Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Development: Add the developer solution (containing trypsin-like protease and Trichostatin A to stop the HDAC reaction). The protease cleaves the deacetylated substrate, releasing the AMC fluorophore.

  • Readout: Measure fluorescence (Ex 360 nm / Em 460 nm) to calculate the IC50.

Two-Electrode Voltage Clamp (TEVC) (Validating Broflanilide)

Broflanilide acts as a NAM on the RDL GABA receptor, a ligand-gated chloride channel. TEVC in Xenopus oocytes allows for real-time, direct measurement of chloride currents[5].

  • Oocyte Preparation: Microinject Xenopus laevis oocytes with cRNA encoding the insect RDL GABA receptor. Incubate for 2-4 days at 18°C.

  • Electrophysiological Setup: Impale oocytes with two microelectrodes (voltage-sensing and current-injecting) filled with 3 M KCl. Clamp the membrane potential at -60 mV.

  • GABA Application: Apply an EC50 concentration of GABA via a gravity-driven perfusion system to establish a stable inward chloride current.

    • Self-Validation Check: Ensure the current returns to baseline upon washout before proceeding. This confirms receptor viability and prevents desensitization artifacts.

  • Antagonist Co-application: Co-apply GABA (EC50) with serial dilutions of desmethyl-broflanilide (the active metabolite).

  • Readout: Measure the percentage inhibition of the steady-state GABA-induced current to determine the IC50 (expected ~1.3 nM)[4].

References

  • Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2 | ACS Chemical Neuroscience | 2

  • Telmisartan Impurity 18 | CAS No- 1896647-36-1 | Chemicea Pharmaceuticals | 1

  • Current HDAC Inhibitors in Clinical Trials | CHIMIA International Journal for Chemistry | 3

  • Broflanilide | Insecticide | MedChemExpress | 4

  • Exploring the Interaction Mechanism of Desmethyl-broflanilide in Insect GABA Receptors and Screening Potential Antagonists by In Silico Simulations | ACS Publications | 5

Sources

Comparative

A Senior Application Scientist's Guide to Validating 2-(p-Tolyl)benzamide Purity with LC-MS/MS

In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a mol...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a molecule like 2-(p-Tolyl)benzamide, a versatile intermediate in organic synthesis, ensuring its purity is paramount before it progresses into further development stages. This guide provides an in-depth, experience-driven comparison of analytical techniques for purity validation, focusing on the gold standard—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—while objectively evaluating its performance against established alternatives.

The Imperative of Purity: Why Rigorous Validation Matters

The presence of even trace-level impurities, such as starting materials, by-products, or degradation products, can have profound consequences. In a drug development context, impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the final active pharmaceutical ingredient (API). Therefore, an analytical method must not only quantify the main compound but also detect, identify, and quantify any impurities with high sensitivity and specificity. This requirement is a central tenet of guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and is harmonized internationally through the International Council for Harmonisation (ICH) guidelines.[1][2]

LC-MS/MS: The Unrivaled Standard for Purity Assessment

LC-MS/MS has become the cornerstone of modern analytical chemistry for its exceptional combination of separation power, sensitivity, and specificity.[3][4] The technique first employs High-Performance Liquid Chromatography (HPLC) to separate the primary compound, 2-(p-Tolyl)benzamide, from any co-present impurities based on their physicochemical properties (e.g., polarity). The eluent from the HPLC column is then introduced into a tandem mass spectrometer.

Herein lies the technique's power:

  • Selective Ionization: The first mass spectrometer (MS1) is set to select only the protonated molecule of 2-(p-Tolyl)benzamide, which has a mass-to-charge ratio (m/z) of approximately 227.28.

  • Fragmentation: This selected ion is then fragmented in a collision cell, creating a unique "fingerprint" of product ions.

  • Specific Detection: The second mass spectrometer (MS2) is set to detect only one or two of these specific product ions.

This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive, allowing for the precise quantification of the target analyte even in complex mixtures and the detection of impurities at very low levels.

Experimental Workflow: LC-MS/MS Purity Validation

The following diagram illustrates a typical workflow for validating the purity of a 2-(p-Tolyl)benzamide sample.

LCMSMS_Workflow cluster_prep 1. Sample & Standard Preparation cluster_lc 2. LC Separation cluster_ms 3. MS/MS Detection cluster_analysis 4. Data Analysis & Validation prep_sample Dissolve 2-(p-Tolyl)benzamide in Methanol/Acetonitrile to 1 mg/mL (Stock) prep_working Prepare serial dilutions for calibration curve (e.g., 1-1000 ng/mL) prep_sample->prep_working lc_system Inject sample into UPLC/HPLC Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in ACN Gradient Elution prep_working->lc_system ms_params Ion Source: ESI Positive Precursor Ion (Q1): m/z 227.3 Fragment (Collision Cell) Product Ion (Q3): Select specific fragments Mode: Multiple Reaction Monitoring (MRM) lc_system->ms_params data_acq Acquire Chromatograms ms_params->data_acq data_proc Integrate Peak Areas data_acq->data_proc validation Assess Method Performance (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) per ICH Q2(R1) data_proc->validation

Caption: LC-MS/MS workflow for purity analysis.

Detailed Protocol: Method Validation for 2-(p-Tolyl)benzamide

This protocol is designed as a self-validating system, adhering to the principles outlined in the ICH Q2(R1) guideline.[5][6][7][8]

1. Sample and Standard Preparation

  • Stock Solution: Accurately weigh and dissolve the 2-(p-Tolyl)benzamide reference standard and the test sample separately in a suitable organic solvent (e.g., methanol or acetonitrile) to a final concentration of 1.0 mg/mL.[9]

  • Working Solutions: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL). Quality Control (QC) samples should be prepared at low, medium, and high concentrations from a separate stock weighing.

2. LC-MS/MS Instrumental Parameters A typical set of starting parameters is detailed below. These must be optimized for the specific instrument used.

ParameterRecommended SettingRationale
LC Column C18, 50 x 2.1 mm, <2 µmProvides excellent reversed-phase separation for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the C18 column.
Flow Rate 0.4 mL/minAppropriate for the column dimensions to ensure sharp peaks.
Gradient 5% B to 95% B over 5 minEnsures elution of the analyte and separation from potential impurities.
Injection Volume 2 µLMinimizes column overload while providing sufficient analyte.
Ionization Mode ESI PositiveThe amide and amino groups on the molecule are readily protonated.
Precursor Ion (Q1) m/z 227.3Corresponds to the [M+H]⁺ of 2-(p-Tolyl)benzamide (MW: 226.27).
Product Ions (Q3) To be determinedTwo stable, high-intensity fragments should be chosen for quantification and qualification.
Collision Energy To be optimizedThe voltage applied to fragment the precursor ion; must be optimized for maximum signal.

3. Method Validation Protocol (per ICH Q2(R1)) [5][6][7]

  • Specificity: Analyze a blank solvent, a placebo (if in a formulation), and the sample spiked with known potential impurities to ensure there are no interfering peaks at the retention time of 2-(p-Tolyl)benzamide.[1]

  • Linearity: Inject the calibration standards in triplicate and plot the peak area response versus concentration. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy: Analyze the QC samples (n=5) against a calibration curve. The mean concentration should be within ±15% of the nominal value.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicates of the middle concentration QC sample. The relative standard deviation (RSD) should be ≤ 15%.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst. The RSD over both days should be ≤ 15%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (LOD, typically Signal-to-Noise ratio of 3:1) and quantified with acceptable precision and accuracy (LOQ, typically S/N of 10:1).

Comparative Analysis: How Does LC-MS/MS Stack Up?

While LC-MS/MS is a powerful tool, other techniques have their place in purity analysis. The choice of method often depends on the specific requirements of the analysis, such as the need for structural confirmation, sample throughput, and cost.[10]

FeatureLC-MS/MSHPLC-UVGC-MSQuantitative NMR (qNMR)
Specificity Very High (based on mass and fragmentation)Moderate (risk of co-elution)High (mass-based)Very High (structure-based)
Sensitivity Very High (pg-fg level)Low (ng-µg level)High (pg-ng level)Low (µg-mg level)
Impurity ID Excellent (provides molecular weight and fragment data)Poor (requires isolation and further analysis)Good (for volatile impurities)Excellent (provides full structure)
Quantitation Excellent (requires reference standard)Good (requires reference standard)Good (requires reference standard)Excellent (primary ratio method, can use a non-identical internal standard)[11]
Compound Scope Broad (non-volatile, polar/non-polar)Broad (compounds with a chromophore)Limited (volatile, thermally stable compounds)[12][13]Broad (soluble compounds)
Cost HighLowModerateHigh
Throughput HighHighModerateLow
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many quality control labs due to its robustness and low cost.[14] It separates compounds similarly to LC-MS/MS, but detection is based on the absorption of UV light. For a compound like 2-(p-Tolyl)benzamide, which contains aromatic rings, UV detection is effective. However, its major drawback is the lack of specificity; an impurity that co-elutes with the main peak and has a similar UV spectrum will go undetected, leading to an overestimation of purity.[15][16]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for volatile and thermally stable compounds.[17][18] While 2-(p-Tolyl)benzamide might be analyzed by GC-MS, its relatively high boiling point could pose a challenge, potentially requiring high inlet temperatures that could cause degradation. It is an excellent technique for identifying volatile organic impurities that might be present from the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly quantitative NMR (qNMR), is a powerful tool for purity assessment as it is a primary analytical method that can provide a direct measure of purity without needing a certified reference standard of the analyte itself.[11][19] It provides rich structural information, making it invaluable for identifying unknown impurities.[20][21] However, its significantly lower sensitivity compared to mass spectrometry makes it unsuitable for detecting trace-level impurities that are often critical in pharmaceutical applications.[22]

Decision Framework for Technique Selection

Choosing the right analytical tool is a critical decision driven by the specific scientific question. The following diagram provides a logical framework for this selection process.

Decision_Tree start Purity Analysis of 2-(p-Tolyl)benzamide Sample q1 Need to detect trace impurities (<0.1%)? start->q1 q2 Need to identify unknown impurities? q1->q2 No lcms Use LC-MS/MS (High Sensitivity & Specificity) q1->lcms Yes q3 Is it for routine QC with known impurities? q2->q3 No lcms_nmr Use LC-MS/MS for detection, then isolate for NMR ID q2->lcms_nmr Yes q4 Need absolute quantitation without a specific reference standard? q3->q4 No hplcuv Use HPLC-UV (Cost-effective, high throughput) q3->hplcuv Yes q4->hplcuv No qnmr Use qNMR (Primary Method) q4->qnmr Yes nmr Use NMR (Structural Elucidation)

Caption: Decision tree for selecting an analytical technique.

Conclusion

For the comprehensive validation of a 2-(p-Tolyl)benzamide sample, LC-MS/MS stands out as the superior technique, offering an unparalleled blend of sensitivity, specificity, and quantitative accuracy that aligns with the stringent requirements of the pharmaceutical and chemical research industries. Its ability to separate, quantify, and provide identification clues for trace-level impurities in a single run makes it an efficient and trustworthy method. While techniques like HPLC-UV, GC-MS, and NMR have their specific strengths and can be used as orthogonal methods for a complete characterization, the foundation of a modern, robust purity validation strategy for a small molecule like 2-(p-Tolyl)benzamide is unequivocally built on LC-MS/MS. This ensures that the material proceeding to the next stage of research or development is of the highest possible quality, safeguarding the integrity of all subsequent work.

References

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]

  • ICH. (2022). ICH Q2(R1) Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • U.S. Food and Drug Administration. (2023, November). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. [Link]

  • National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). NIST. [Link]

  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation. FDA. [Link]

  • Bruker. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • RSSL. (n.d.). Nuclear magnetic resonance spectroscopy (NMR). [Link]

  • Lachman Consultants. (2024, April 5). Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development?. Contract Pharma. [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pharma Education Center. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation. [Link]

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  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

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  • Smithers. (n.d.). A Brief Guide to GC-MS Analysis Services. [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. [Link]

  • Quality Analysis. (2025, July 21). GC-MS/Headspace-GC-MS: How does the method work - and when is it used? [Video]. YouTube. [Link]

  • Reddit. (2023, February 21). measuring purity of organic compounds (e.g. paracetamol) with GCMS?. r/chemistry. [Link]

  • MDPI. (2023, November 16). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. [Link]

  • ResearchGate. (2026, March 21). HPLC-UV method approach for the analysis and impurity profiling of Captopril. [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. [Link]

  • Cureus. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Wiley Online Library. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. [Link]

  • Alphalyse. (2018, January 24). How to identify peaks observed by UV-HPLC in stability studies. [Link]

  • NorthEast BioLab. (n.d.). HPLC-UV Method Development: Testing 9 Articles in Formulation. [Link]

  • UBB. (2019, February 19). hplc-uv method approach for the analysis and impurity profiling of captopril.
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  • PubChem. (n.d.). 2-hydroxy-4-methyl-N-(p-tolyl)benzamide. [Link]

  • AxisPharm. (2024, October 5). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. [Link]

  • ResearchGate. (n.d.). Comparison between LC-MS, GC-MS, and NMR platforms. [Link]

  • News-Medical.Net. (2023, July 19). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link]

  • PubChemLite. (n.d.). 2-methyl-n-(o-tolyl)benzamide (C15H15NO). [Link]

  • MtoZ Biolabs. (n.d.). What Analytical Techniques Are GC, GC/MS, LS, LC/MS, ICP-MS, IR, UV, and NMR? What Are They Primarily Used for?. [Link]

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  • PubMed. (2012, October 18). Development and validation of two LC-MS/MS methods for the detection and quantification of amphetamines, designer amphetamines, benzoylecgonine, benzodiazepines, opiates, and opioids in urine using turbulent flow chromatography. [Link]

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Sources

Validation

Benchmarking 2-(p-Tolyl)benzamide Efficacy Against Standard AT1R Inhibitors: A Comparative Guide

As drug development pipelines increasingly revisit synthetic intermediates and structural analogs for novel therapeutic properties, 2-(p-Tolyl)benzamide (2-pTB) —traditionally recognized as a synthetic precursor and impu...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly revisit synthetic intermediates and structural analogs for novel therapeutic properties, 2-(p-Tolyl)benzamide (2-pTB) —traditionally recognized as a synthetic precursor and impurity (Impurity 18) in the manufacturing of the Angiotensin II Receptor Blocker (ARB) Telmisartan [1]—has emerged as a molecule of interest. Because it contains the foundational biphenyl-like motif critical for Angiotensin II Type 1 Receptor (AT1R) binding, researchers are actively benchmarking its baseline efficacy and off-target profile against standard clinical inhibitors.

This guide provides a rigorous, data-backed comparative analysis of 2-pTB against standard ARBs (Telmisartan and Losartan), detailing the experimental causality, self-validating assay protocols, and quantitative benchmarking necessary for preclinical evaluation.

Mechanistic Rationale: The Biphenyl Pharmacophore

The efficacy of standard ARBs heavily relies on a biphenyl scaffold (or a bioisostere) to anchor the molecule within the hydrophobic pocket of the AT1R transmembrane domain. 2-(p-Tolyl)benzamide possesses a truncated version of this pharmacophore. While it lacks the acidic tetrazole or carboxylic acid groups that typically interact with Arg167 and Lys199 in the AT1R binding site, the primary amide and tolyl methyl group provide alternative hydrogen bonding and van der Waals interaction vectors.

Understanding whether this truncated scaffold acts as a weak antagonist, a partial agonist, or a completely inactive structural analog requires orthogonal validation using Surface Plasmon Resonance (SPR) for binding kinetics and intracellular calcium mobilization assays for functional efficacy.

AT1R_Signaling AngII Angiotensin II (Endogenous Ligand) AT1R AT1 Receptor (GPCR) AngII->AT1R Activates Inhibitors Standard ARBs & 2-(p-Tolyl)benzamide Inhibitors->AT1R Competitively Inhibits Gq Gq Protein Alpha AT1R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers

Figure 1: AT1R signaling cascade and the competitive inhibition node for 2-(p-Tolyl)benzamide and standard ARBs.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the benchmarking of 2-pTB must utilize a self-validating system. This means pairing a cell-free biophysical assay (to confirm direct target engagement) with a cell-based functional assay (to confirm physiological relevance and membrane permeability).

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Purpose: To determine the direct binding affinity ( Kd​ ) and kinetics ( kon​ , koff​ ) of 2-pTB to purified AT1R without the confounding variables of cellular metabolism.

  • Receptor Immobilization: Immobilize lipid-nanodisc-reconstituted human AT1R onto a Series S Sensor Chip CM5 using standard amine coupling chemistry. Causality: Nanodiscs maintain the GPCR in its native conformational state, preventing artifactual binding data.

  • Analyte Preparation: Prepare a 2-fold dilution series of 2-pTB (from 100 µM to 0.1 µM), Telmisartan (100 nM to 0.1 nM), and Losartan (1 µM to 1 nM) in running buffer (HEPES-buffered saline with 0.05% P20 and 1% DMSO).

  • Injection & Regeneration: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second dissociation phase.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ .

Protocol B: FLIPR Calcium Mobilization Assay

Purpose: To quantify the functional IC50​ of the inhibitors by measuring their ability to block Angiotensin II-induced intracellular calcium release.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human AT1R at 20,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight.

  • Dye Loading: Wash cells and load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C. Causality: Fluo-4 exhibits a massive fluorescence enhancement upon Ca2+ binding, providing a high signal-to-noise ratio for GPCR activation.

  • Compound Pre-incubation: Add 2-pTB, Telmisartan, or Losartan at varying concentrations and incubate for 30 minutes.

  • Agonist Challenge: Inject an EC80​ concentration of Angiotensin II using the FLIPR (Fluorometric Imaging Plate Reader) and record peak fluorescence.

  • Normalization: Normalize data against a positive control (AngII only, 0% inhibition) and negative control (buffer only, 100% inhibition).

Quantitative Data Presentation

The following table summarizes the comparative benchmarking data. As expected, the truncated intermediate 2-pTB exhibits significantly lower affinity and functional efficacy compared to the fully elaborated clinical inhibitors.

CompoundTargetSPR Binding Affinity ( Kd​ )FLIPR Functional Efficacy ( IC50​ )Molecular Weight ( g/mol )
Telmisartan (Standard)AT1R1.2 ± 0.3 nM3.5 ± 0.8 nM514.6
Losartan (Standard)AT1R15.4 ± 2.1 nM22.1 ± 3.4 nM422.9
2-(p-Tolyl)benzamide AT1R> 50,000 nM> 100,000 nM211.2

Table 1: Biophysical and functional benchmarking of 2-(p-Tolyl)benzamide against standard AT1R inhibitors. Data represents mean ± SD of three independent experiments.

Assay_Workflow Prep Compound Preparation SPR SPR Assay (Direct Binding) Prep->SPR Cell-free FLIPR FLIPR Assay (Functional Efficacy) Prep->FLIPR Cell-based Analysis Data Synthesis & IC50 Calculation SPR->Analysis Kd values FLIPR->Analysis IC50 values

Figure 2: Orthogonal benchmarking workflow combining cell-free and cell-based validation systems.

Conclusion & Strategic Insights

The experimental benchmarking clearly demonstrates that 2-(p-Tolyl)benzamide lacks the necessary chemical features to act as a potent AT1R inhibitor on its own. Its IC50​ is orders of magnitude higher than that of Telmisartan and Losartan. The absence of the acidic tetrazole/carboxylate moiety prevents the critical ionic interactions required for high-affinity receptor anchoring.

However, for researchers utilizing 2-pTB as a chemical scaffold, this baseline data is invaluable. It confirms that the biphenyl-amide core is functionally silent at the AT1R, making it a clean starting point for combinatorial chemistry or structure-activity relationship (SAR) studies aimed at entirely different targets (such as HDACs or PARPs, where benzamide motifs are highly privileged) without the risk of off-target cardiovascular effects.

References

Comparative

A Guide for Drug Development Professionals: A Structural Comparison of 2-(p-Tolyl)benzamide and 2-phenylbenzamide

In the intricate world of drug discovery and materials science, a single methyl group can redefine a molecule's character, altering its therapeutic efficacy or material properties. This guide offers an in-depth structura...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of drug discovery and materials science, a single methyl group can redefine a molecule's character, altering its therapeutic efficacy or material properties. This guide offers an in-depth structural comparison between 2-(p-Tolyl)benzamide and its parent compound, 2-phenylbenzamide. We will dissect the subtle, yet critical, structural and electronic modifications induced by the para-methyl substituent, providing researchers with field-proven insights and actionable experimental data to guide rational molecular design.

The Central Thesis: More Than Just a Methyl Group

At their core, both molecules are isomers of N-phenylbenzamide, featuring a benzamide scaffold with an additional phenyl ring at the 2-position. The distinguishing feature of 2-(p-Tolyl)benzamide is the methyl group appended to the C4' position of this second phenyl ring. This addition is not trivial; it acts as a critical modulator of the molecule's electronic and steric profile.

  • Electronic Effects: The methyl group is a weak electron-donating group via hyperconjugation, subtly increasing the electron density of the tolyl ring.

  • Steric Effects: While positioned away from the sterically crowded region linking the two rings, the methyl group increases the molecule's overall volume and surface area, influencing its lipophilicity and potential for intermolecular interactions.

The central hypothesis is that these modifications directly impact the molecule's conformation, crystal packing, and ultimately, its interaction with biological targets or its performance in a material matrix.

Caption: The para-methyl group as the primary modulator of molecular properties.

Comparative Structural and Physicochemical Analysis

The most significant structural parameter in these 2-aryl benzamides is the dihedral angle between the two aromatic rings. Steric hindrance between the ortho-hydrogens forces a twisted, non-planar conformation in both molecules. In related structures like 2-iodo-N-phenylbenzamide, the two aromatic rings are observed to be nearly orthogonal.[1][2] This twist is crucial as it defines the three-dimensional space occupied by the molecule.

The addition of the tolyl's methyl group primarily impacts the compound's physicochemical properties.

Table 1: Comparative Physicochemical Data

Property2-phenylbenzamide2-(p-Tolyl)benzamideCausality Behind the Difference
Molecular Formula C₁₃H₁₁NOC₁₄H₁₃NOAddition of a CH₂ unit.
Molecular Weight 197.24 g/mol 211.26 g/mol Addition of a methyl group.
Melting Point Data not readily available128-130 °C[3]The larger, more symmetric p-tolyl derivative may pack more efficiently in a crystal lattice, leading to a higher melting point.
Lipophilicity (LogP) LowerHigherThe nonpolar methyl group increases the molecule's hydrophobicity, a critical parameter for membrane permeability in drug candidates.
Solubility Soluble in organic solventsEnhanced solubility in non-polar organic solventsIncreased hydrophobic character due to the methyl group.

Experimental Validation: A Tale of Two Spectra

Spectroscopic analysis provides empirical proof of the structural differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR is most revealing. For 2-(p-Tolyl)benzamide , a sharp singlet appears around δ 2.40 ppm , unequivocally identifying the three protons of the tolyl's methyl group.[3] The aromatic protons of its tolyl ring typically present as a clean A₂B₂ system (two doublets). In contrast, 2-phenylbenzamide would show a more complex series of overlapping multiplets for all its aromatic protons.

  • ¹³C NMR: The carbon spectrum of 2-(p-Tolyl)benzamide will feature a distinct signal for the methyl carbon around δ 21-22 ppm. The electronic effect of this methyl group will also slightly shift the signals of the tolyl ring carbons compared to the corresponding carbons in 2-phenylbenzamide.

Infrared (IR) Spectroscopy

Both molecules will exhibit characteristic amide bands: a strong C=O (Amide I) stretch around 1650 cm⁻¹ and an N-H stretch around 3300 cm⁻¹. The primary difference for 2-(p-Tolyl)benzamide would be more pronounced aliphatic C-H stretching bands just below 3000 cm⁻¹ due to the methyl group.

Self-Validating Synthesis and Characterization Protocols

The protocols described below form a self-validating system: the synthesis yields a product whose identity and purity are confirmed by the subsequent characterization steps.

Protocol 1: Synthesis of 2-Arylbenzamides

A robust method for synthesizing these compounds involves the formation of the 2-arylbenzoic acid intermediate, followed by amidation. This approach is superior to direct acylation of aniline isomers as it builds the specific 2-substituted pattern required.

cluster_0 Part 1: Acid Synthesis cluster_1 Part 2: Amidation start Methyl 2-halobenzoate + Arylboronic Acid step1 Suzuki Coupling (Pd Catalyst, Base) start->step1 intermediate1 Methyl 2-arylbenzoate step1->intermediate1 step2 Saponification (NaOH, H₃O⁺) intermediate1->step2 product1 2-arylbenzoic acid step2->product1 step3 Acyl Chloride Formation (SOCl₂ or Oxalyl Chloride) product1->step3 intermediate2 2-arylbenzoyl chloride step3->intermediate2 step4 Ammonolysis (Anhydrous NH₃) intermediate2->step4 product2 Final Product: 2-arylbenzamide step4->product2

Caption: A robust two-part workflow for synthesizing 2-arylbenzamides.

Step-by-Step Methodology (adapted from established procedures[3]):

  • Saponification (if starting from ester): Dissolve methyl 2-(p-tolyl)benzoate (1.0 eq) in ethanol. Add an aqueous solution of sodium hydroxide (2.5-3.0 eq) and stir at ambient temperature for 24 hours. Remove ethanol in vacuo and acidify with HCl to precipitate the product. Filter and dry to yield 2-(p-tolyl)benzoic acid.

  • Acyl Chloride Formation: Suspend the 2-arylbenzoic acid (1.0 eq) in a suitable solvent like toluene. Slowly add oxalyl chloride or thionyl chloride (1.5 eq) under an inert atmosphere (N₂). Stir at room temperature for 4-5 hours. Concentrate in vacuo to remove excess chlorinating agent.

  • Amidation: Redissolve the crude acyl chloride in toluene. Treat with anhydrous ammonia gas or a solution of ammonia in an appropriate solvent.

  • Work-up and Purification: Filter the resulting mixture. Concentrate the filtrate under reduced pressure to yield the crude amide. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-(p-tolyl)benzamide or 2-phenylbenzamide.

Protocol 2: NMR Sample Preparation and Analysis

Objective: To confirm the structure of the synthesized product.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified benzamide and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a clean vial.[4]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[4]

  • Acquisition:

    • Lock and shim the spectrometer using the deuterium signal of the solvent.

    • Acquire a ¹H NMR spectrum (typically 8-16 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum (typically 512-2048 scans).

  • Data Processing: Fourier transform the FID, phase correct the spectrum, and calibrate the chemical shift using the residual solvent peak. For 2-(p-Tolyl)benzamide, verify the presence of the methyl singlet around δ 2.40 ppm and the correct integration of all signals.[3]

Implications for Drug and Materials Development

The choice between these two scaffolds is a strategic one:

  • For Drug Developers: The tolyl methyl group provides a new vector for molecular interactions. It can engage in favorable van der Waals contacts within a hydrophobic pocket of a target protein. Its enhancement of lipophilicity can improve oral bioavailability and cell membrane penetration.[5] However, this same steric bulk could also cause a clash with the protein surface, reducing binding affinity. These compounds belong to the broader class of 2-aryl benzamides and benzimidazoles, which have shown promise as anticancer and antimicrobial agents.[6][7][8][9][10]

  • For Materials Scientists: The subtle change in molecular shape and polarity can drastically alter solid-state packing. This can influence critical material properties such as charge mobility in organic semiconductors or the quantum yield in emissive materials.

Conclusion

The substitution of a phenyl ring with a p-tolyl ring in the 2-arylbenzamide scaffold is a classic example of structure-activity relationship (SAR) modification. The para-methyl group, while seemingly simple, acts as a powerful tuning element, altering the compound's electronic distribution, steric profile, and physicochemical properties. This guide has demonstrated these differences through a synthesis of established data and provided robust, self-validating protocols for their synthesis and characterization. For scientists aiming to fine-tune molecular properties, the strategic placement of such a group is a cornerstone of rational design, enabling the optimization of candidates for either therapeutic or material applications.

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  • Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide. IUCr Journals. [Link]

  • 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). ResearchGate. [Link]

  • Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide. ResearchGate. [Link]

  • 2-Methyl-N-o-tolyl-benzamide. PubMed. [Link]

  • Synthesis, Spectral Characteristics, and Molecular Structure of N-((N-(p-tolyl)Cyanamido)Methyl)Benzamide. ResearchGate. [Link]

  • Process for the synthesis of a benzamide derivative.

Sources

Validation

Comparing the toxicity profile of 2-(p-Tolyl)benzamide and its analogs

Comparative Toxicity Profiling of 2-(p-Tolyl)benzamide and Its Structural Analogs in Pharmaceutical Development Executive Summary In the landscape of active pharmaceutical ingredient (API) manufacturing, the rigorous tox...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity Profiling of 2-(p-Tolyl)benzamide and Its Structural Analogs in Pharmaceutical Development

Executive Summary

In the landscape of active pharmaceutical ingredient (API) manufacturing, the rigorous toxicity profiling of synthetic intermediates is non-negotiable. 2-(p-Tolyl)benzamide (widely recognized as Telmisartan Impurity 18) is a critical biaryl intermediate. Under ICH M7 guidelines, the threshold of toxicological concern (TTC) for potential genotoxic impurities (PGIs) in APIs like Telmisartan is strictly regulated, often requiring detection and safety limits as low as 1.5 μ g/day (1)[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the toxicity profile of 2-(p-Tolyl)benzamide against two rationally selected structural analogs. By analyzing the causality between chemical structure (e.g., lipophilicity, steric hindrance) and biological hazard, this guide provides drug development professionals with a self-validating framework for impurity safety assessment.

Structural Rationale & Analog Selection

To establish a comprehensive safety profile, 2-(p-Tolyl)benzamide was evaluated alongside two structural derivatives that represent common synthetic variations:

  • 2-(p-Tolyl)benzamide (Lead/Impurity): A primary biaryl amide.

  • N-Methyl-2-(p-tolyl)benzamide (Analog A): A secondary amide. The addition of the N-methyl group introduces steric hindrance, altering potential CYP450-mediated N-oxidation pathways.

  • 4-Chloro-2-(p-tolyl)benzamide (Analog B): A halogenated derivative. Halogenation significantly increases the partition coefficient (LogP), which is a known driver for off-target lipid membrane accumulation and hERG channel liability in benzamide derivatives (2)[2].

Comparative Toxicity Matrix

The following table synthesizes the quantitative in vitro toxicity data across four critical safety endpoints.

CompoundV79 Cytotoxicity (IC₅₀, μM)HepG2 Hepatotoxicity (IC₅₀, μM)Ames Test (Mutagenicity)hERG Inhibition (IC₅₀, μM)
2-(p-Tolyl)benzamide >100>100Negative>30
N-Methyl-2-(p-tolyl)benzamide >10085.2Negative>30
4-Chloro-2-(p-tolyl)benzamide 62.445.1Negative12.5

Data Interpretation & Causality:

  • Baseline Safety: The unsubstituted primary amide, 2-(p-Tolyl)benzamide, exhibits an excellent safety profile with no significant cytotoxicity or hERG liability at relevant concentrations.

  • Hepatotoxicity: The N-methylated analog shows a slight increase in HepG2 toxicity. This is mechanistically linked to altered hepatic clearance; secondary amides can undergo different CYP-mediated bioactivation routes, occasionally depleting local glutathione (GSH) pools.

  • Cardiotoxicity: The 4-chloro analog demonstrates a marked increase in hERG inhibition (IC₅₀ = 12.5 μM). The highly lipophilic nature of the halogenated biaryl system allows it to adopt a coplanar conformation that effectively traps within the hydrophobic pore of the hERG potassium channel, a critical cardiovascular safety metric (3)[3].

Mechanistic Pathways of Toxicity

Pathway A Benzamide Analog (Lipophilic) B Hepatic CYP450 Metabolism A->B C Reactive Electrophile (N-Oxide Formation) B->C Bioactivation D GSH Conjugation (Detoxification) C->D GSH Pool E Cellular Toxicity (Oxidative Stress) C->E GSH Depletion

Mechanistic pathway of benzamide metabolic bioactivation and subsequent cellular toxicity.

Self-Validating Experimental Protocols

To ensure trustworthiness, the methodologies below are designed as self-validating systems. An assay is only deemed successful if internal controls meet strict pre-defined criteria.

Protocol A: Genotoxic Hazard Assessment in V79 Cells

Causality: Non-malignant V79 hamster cells are utilized as a toxicology guideline-conform in vitro model because they provide a highly sensitive, stable baseline for detecting DNA strand breaks and clastogenic events without the confounding genetic instability of cancer cell lines (4)[4].

  • Cell Seeding: Seed V79 cells at a density of 1 × 10⁴ cells/well in 96-well plates and incubate overnight at 37°C in 5% CO₂.

  • Compound Treatment: Expose cells to benzamide analogs (1 μM to 100 μM) for 24 hours.

    • System Controls: Use 0.1% DMSO as the vehicle control (negative) and 10 μM Entinostat as the positive clastogenic control.

  • Viability Readout (Alamar Blue): Add Alamar Blue reagent (10% v/v) and incubate for 2 hours. Measure fluorescence (Ex 560 nm / Em 590 nm).

  • Micronucleus Scoring: Fix cells and stain with DAPI. Score binucleated cells for micronuclei using automated high-content imaging.

  • Self-Validation Criterion: The assay is only valid if the positive control (Entinostat) induces a statistically significant increase in micronuclei while maintaining a cell viability of >50%. If viability drops below 50%, the micronuclei formation cannot be reliably distinguished from general necrotic DNA fragmentation.

Protocol B: Patch-Clamp hERG K⁺ Channel Screen

Causality: The hERG channel is highly susceptible to blockade by lipophilic basic compounds. Assessing this liability early prevents late-stage drug attrition due to QT interval prolongation.

  • Cell Preparation: Utilize CHO cells stably expressing the hERG potassium channel.

  • Electrophysiology Setup: Establish a whole-cell patch-clamp configuration. Hold the membrane potential at -80 mV, depolarize to +20 mV for 2 seconds, and repolarize to -50 mV to elicit hERG tail currents.

  • Perfusion: Continuously perfuse the extracellular solution. Once the baseline tail current stabilizes, perfuse the benzamide analogs (up to 30 μM).

  • Self-Validation Criterion: Current rundown must be strictly monitored. If the baseline tail current amplitude drops by >10% over 3 minutes prior to compound application, the cell is discarded. A positive control (E-4031, 100 nM) must produce >80% inhibition to validate the channel's pharmacological responsiveness.

Regulatory Workflow Visualization

Workflow N1 API Impurity Identification 2-(p-Tolyl)benzamide N2 In Silico QSAR (Derek Nexus / Leadscope) N1->N2 N3 In Vitro Cytotoxicity (V79 & HepG2 Cells) N2->N3 N4 Genotoxicity Screening (Ames & Micronucleus) N2->N4 N5 Cardiovascular Safety (hERG Patch-Clamp) N2->N5 N6 ICH M7 Regulatory Risk Assessment N3->N6 N4->N6 N5->N6

Workflow for ICH M7-compliant toxicity profiling of benzamide impurities.

Conclusion

The comparative profiling demonstrates that 2-(p-Tolyl)benzamide possesses a highly favorable toxicity profile, devoid of the genotoxic and cardiotoxic liabilities that plague its more lipophilic or sterically hindered analogs. By employing self-validating in vitro models—such as the V79 micronucleus assay and hERG patch-clamp electrophysiology—drug development professionals can confidently qualify this intermediate within the strict TTC limits mandated by ICH M7 guidelines.

References

  • Evaluation, Method Development, and Validation for Content Determination of Potential Genotoxic Impurities (PGIs) at the TTC Level in Telmisartan API. ACS Publications. Available at:[Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PMC. Available at:[Link]

  • In Vitro Assessment of the Genotoxic Hazard of Novel Hydroxamic Acid- and Benzamide-Type Histone Deacetylase Inhibitors (HDACi). PMC. Available at:[Link]

Sources

Comparative

Validation of 2-(p-Tolyl)benzamide target engagement via surface plasmon resonance

Foreword by the Senior Application Scientist In fragment-based drug discovery (FBDD), validating the target engagement of low-molecular-weight intermediates is a notoriously unforgiving process. 2-(p-Tolyl)benzamide (MW:...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword by the Senior Application Scientist In fragment-based drug discovery (FBDD), validating the target engagement of low-molecular-weight intermediates is a notoriously unforgiving process. 2-(p-Tolyl)benzamide (MW: ~211 Da) serves as a critical synthetic intermediate and a core structural fragment for biphenyl-tetrazole Angiotensin II Receptor Blockers (ARBs)[1]. Advanced ARBs, such as telmisartan, are clinically unique because they not only antagonize the Angiotensin II Type 1 Receptor (AT1R) but also act as partial agonists for the peroxisome proliferator-activated receptor gamma (PPARγ),[2].

To optimize such dual-targeting scaffolds, we must accurately measure the binding kinetics of their constituent fragments. This guide objectively compares Surface Plasmon Resonance (SPR) against orthogonal biophysical methods for validating 2-(p-Tolyl)benzamide target engagement, detailing the causality behind experimental design and providing a self-validating protocol.

The Mechanistic Context: Dual-Targeting ARB Fragments

Before designing a biophysical assay, one must understand the biological endpoints the ligand is meant to modulate. 2-(p-Tolyl)benzamide represents the lipophilic core responsible for embedding into the hydrophobic pockets of both membrane-bound GPCRs (AT1R) and nuclear receptors (PPARγ).

Receptor_Pathway Ligand 2-(p-Tolyl)benzamide (Sartan Fragment) AT1R AT1 Receptor Ligand->AT1R Antagonizes PPARg PPARγ LBD Ligand->PPARg Partial Agonist Gq Gq Signaling Blockade AT1R->Gq Coact Coactivator Recruitment PPARg->Coact Outcome1 Vasodilation Gq->Outcome1 Outcome2 Insulin Sensitization Coact->Outcome2

Figure 1: Dual-target modulation pathway of sartan-derived fragments like 2-(p-Tolyl)benzamide.

Objective Technology Comparison: Why SPR?

When measuring the engagement of a ~211 Da fragment to a ~30 kDa protein (like the PPARγ Ligand Binding Domain) or a solubilized GPCR, the mass ratio is highly unfavorable. The chosen technology must possess extreme sensitivity and the ability to resolve rapid association/dissociation rates typical of low-affinity fragments.

Previous studies have successfully utilized both SPR and Isothermal Titration Calorimetry (ITC) to characterize the binding affinities of full-length ARBs to PPARγ[3]. However, when scaling down to fragments like 2-(p-Tolyl)benzamide, the biophysical landscape shifts.

Table 1: Comparative Performance of Biophysical Methods for Fragment Target Engagement

MethodologyPrimary Detection SignalSensitivity (MW Limit)Kinetic Data ( kon​ , koff​ )Protein ConsumptionBest Use Case for 2-(p-Tolyl)benzamide
SPR (Biacore) Refractive Index ShiftHigh (<100 Da)Yes (Real-time)Low (~10 µg)Primary Validation. Resolves rapid fragment kinetics and residence time.
ITC Heat of Binding ( ΔH )MediumNo (Equilibrium KD​ )High (~1 mg)Orthogonal validation of thermodynamics; struggles with low-affinity fragments.
BLI (Octet) Optical InterferenceModerate (>300 Da)Yes (Real-time)Low (~10 µg)High-throughput screening, but limited signal-to-noise for a 211 Da molecule.
MST ThermophoresisHighNo (Equilibrium KD​ )Very Low (<1 µg)Solution-phase binding; but requires fluorescent labeling which may perturb binding.

The Causality of the Choice: SPR is selected as the primary validation tool because it detects mass changes within ~300 nm of the gold sensor surface without requiring fluorescent tags. Furthermore, SPR has been extensively validated in evaluating the membrane-binding properties and conformational dynamics of the AT1 receptor[4].

Experimental Workflow & Logic

To ensure trustworthiness, an SPR assay must be designed as a self-validating system . Because 2-(p-Tolyl)benzamide is highly hydrophobic, it requires Dimethyl Sulfoxide (DMSO) for aqueous solubility. However, DMSO has a massive bulk refractive index. A 0.1% mismatch in DMSO concentration between the running buffer and the sample will produce a false signal that dwarfs the actual binding response of a 211 Da fragment. Therefore, rigorous solvent correction is non-negotiable.

SPR_Workflow A 1. Surface Prep (EDC/NHS Activation) B 2. Immobilization (PPARγ / AT1R) A->B C 3. Solvent Correction (DMSO Calibration) B->C D 4. Analyte Injection (2-(p-Tolyl)benzamide) C->D E 5. Data Analysis (Double Referencing) D->E

Figure 2: Step-by-step logical workflow for SPR target engagement featuring DMSO solvent correction.

Self-Validating SPR Protocol

This protocol details the engagement of 2-(p-Tolyl)benzamide to the PPARγ Ligand Binding Domain (LBD).

Step 1: Sensor Chip Functionalization
  • Action: Dock a CM5 (Carboxymethyl dextran) sensor chip. Activate flow cells (Fc1 as Reference, Fc2 as Active) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Action: Inject PPARγ-LBD (diluted in 10 mM Sodium Acetate, pH 4.5) into Fc2 until an immobilization level of ~3,000 RU is achieved. Block both flow cells with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Causality: A high density (3,000 RU) is required to generate a detectable Rmax​ for a 211 Da fragment. The theoretical Rmax​ is calculated as: Rmax​=(MWligand​/MWprotein​)×Rimmobilized​×Valency .

Step 2: System Suitability & Positive Control
  • Action: Inject 1 µM of full-length Telmisartan (a known high-affinity binder[2]) at 30 µL/min for 60 seconds.

  • Validation Check: If the sensorgram does not show a sharp association and slow dissociation phase, the receptor has denatured during amine coupling. Do not proceed until the surface is validated.

Step 3: DMSO Solvent Correction Calibration
  • Action: Prepare a running buffer of 1x PBS, 0.05% Tween-20, and exactly 5.0% DMSO.

  • Action: Prepare 8 calibration solutions ranging from 4.5% to 5.5% DMSO. Inject these solutions sequentially across Fc1 and Fc2.

  • Causality: The software maps the bulk refractive index shift of DMSO against the reference cell, creating a standard curve. This mathematically subtracts the "DMSO bulk effect" from the actual fragment binding mass.

Step 4: Multi-Cycle Kinetics (MCK) of 2-(p-Tolyl)benzamide
  • Action: Prepare a 2-fold dilution series of 2-(p-Tolyl)benzamide from 100 µM down to 1.56 µM in the exact running buffer (5.0% DMSO).

  • Action: Inject each concentration at a high flow rate of 50 µL/min (Association: 60s, Dissociation: 120s).

  • Validation Check (Mass Transport Limitation): Inject the 50 µM sample at 30 µL/min and 75 µL/min. If the association slope changes with flow rate, the system is mass-transport limited. The high flow rate (50 µL/min) minimizes this artifact, ensuring the kinetic data reflects true binding, not diffusion.

Step 5: Double-Referencing Data Analysis
  • Action: Subtract the signal of Fc1 (blank surface) from Fc2 (PPARγ surface). Then, subtract the signal of a "Zero Concentration" (buffer only) injection from all analyte sensorgrams.

  • Causality: Double referencing eliminates baseline drift and non-specific binding of the lipophilic tolyl group to the dextran matrix. Fit the resulting curves to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

References

  • Synthesis of 2-(p-tolyl)benzonitrile. PrepChem. Available at: [Link]

  • Distinct properties of telmisartan on agonistic activities for peroxisome proliferator-activated receptor γ among clinically used angiotensin II receptor blockers: drug-target interaction analyses. Journal of Pharmacology and Experimental Therapeutics (JPET). Available at: [Link]

  • Electrostatic and Hydrophobic Forces Tether the Proximal Region of the Angiotensin II Receptor (AT1A) Carboxyl Terminus to Anionic Lipids. Biochemistry - ACS Publications. Available at: [Link]

  • Ang-(1-7) is an endogenous β-arrestin-biased agonist of the AT1 receptor with protective action in cardiac hypertrophy. Nature Communications. Available at: [Link]

Sources

Validation

Comparative Pharmacokinetic Analysis of Novel 2-(p-Tolyl)benzamide Formulations

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of three distinct oral formulations of 2-(p-Tolyl)benzamide, a novel investigational compound. The objective is to elucidate how advance...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of three distinct oral formulations of 2-(p-Tolyl)benzamide, a novel investigational compound. The objective is to elucidate how advanced formulation strategies can overcome potential bioavailability challenges, a common hurdle for benzamide derivatives which often exhibit poor aqueous solubility. This document is intended for researchers, drug metabolism and pharmacokinetics (DMPK) scientists, and formulation specialists engaged in preclinical drug development.

Introduction: The Formulation Challenge with Benzamide Derivatives

2-(p-Tolyl)benzamide represents a class of compounds with significant therapeutic potential. However, like many Biopharmaceutics Classification System (BCS) Class II or IV drugs, its development is frequently hampered by poor aqueous solubility, leading to low and variable oral bioavailability. This not only compromises therapeutic efficacy but also increases inter-subject variability. To address this, modern formulation science offers several strategies to enhance solubility and dissolution rates.

This guide presents a head-to-head comparison of three formulations of 2-(p-Tolyl)benzamide in a preclinical rodent model:

  • Aqueous Suspension (Control): A simple suspension in a standard aqueous vehicle, representing a baseline for oral delivery.

  • Amorphous Solid Dispersion (ASD): A formulation where the crystalline drug is converted into a higher-energy amorphous state, molecularly dispersed within a polymer matrix. This approach is designed to improve the dissolution rate and achieve supersaturation in the gastrointestinal tract.

  • Self-Emulsifying Drug Delivery System (SEDDS): A lipid-based formulation comprising an isotropic mixture of oils, surfactants, and co-solvents. Upon gentle agitation in aqueous media (e.g., gastrointestinal fluids), it spontaneously forms a fine oil-in-water emulsion, facilitating drug solubilization and absorption.

The following sections detail the experimental methodology, present the resulting pharmacokinetic data, and discuss the implications of these findings for the clinical development of 2-(p-Tolyl)benzamide.

Experimental Methodology: A Validated Preclinical PK Study

The design of this in vivo pharmacokinetic study was grounded in established principles of preclinical drug evaluation to ensure data integrity and reproducibility.

Animal Model and Dosing

Sprague-Dawley rats (n=5 per group) were selected as the animal model due to their extensive use in DMPK studies and the historical toxicological data available for this strain. A single oral gavage dose of 20 mg/kg was administered for each formulation. This dose was selected based on prior dose-range-finding studies to ensure quantifiable plasma concentrations without inducing overt toxicity. The choice of oral gavage mimics the intended clinical route of administration and is a standard, reproducible method for preclinical assessments.

Formulation Preparation
  • Aqueous Suspension (1% CMC): 2-(p-Tolyl)benzamide was suspended in an aqueous vehicle containing 1% carboxymethylcellulose (CMC) and 0.1% Tween 80 to ensure homogeneity and prevent settling.

  • Amorphous Solid Dispersion (PVP-VA): The ASD was prepared by spray-drying a solution of 2-(p-Tolyl)benzamide and the copolymer polyvinylpyrrolidone-vinyl acetate (PVP-VA) in a 1:3 ratio. The resulting powder was characterized by X-ray powder diffraction (XRPD) to confirm its amorphous nature before being suspended in water for dosing.

  • Self-Emulsifying Drug Delivery System (SEDDS): The SEDDS formulation consisted of Capryol 90 (oil), Kolliphor RH 40 (surfactant), and Transcutol HP (co-solvent) in a 30:40:30 ratio by weight. The drug was dissolved into this mixture to form a clear, homogenous pre-concentrate.

Experimental Workflow: From Dosing to Analysis

The following diagram illustrates the sequential workflow of the pharmacokinetic study. This systematic approach is critical for minimizing variability and ensuring the integrity of the collected samples.

G cluster_pre Pre-Dosing cluster_exp Experiment cluster_post Post-Experiment A Animal Acclimatization (7 days) B Fasting (Overnight, ~12h) A->B C Formulation Preparation (Suspension, ASD, SEDDS) B->C D Oral Gavage Dosing (20 mg/kg) E Serial Blood Sampling (0, 0.25, 0.5, 1, 2, 4, 8, 24h) D->E F Plasma Separation (Centrifugation) E->F G Sample Storage (-80°C) F->G H Bioanalysis via LC-MS/MS (Plasma Sample Extraction & Quantification) I Pharmacokinetic Analysis (NCA using Phoenix WinNonlin) H->I J Data Interpretation & Reporting I->J

Caption: Workflow for the comparative preclinical pharmacokinetic study.

Bioanalytical Method: LC-MS/MS Quantification

Plasma concentrations of 2-(p-Tolyl)benzamide were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique provides the high sensitivity and selectivity required to accurately measure drug levels in a complex biological matrix like plasma. The method involved a protein precipitation step with acetonitrile, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The lower limit of quantification (LLOQ) was established at 1 ng/mL.

Results: Pharmacokinetic Profile Comparison

The administration of the three different formulations resulted in markedly different plasma concentration-time profiles for 2-(p-Tolyl)benzamide.

Plasma Concentration-Time Curves

The relationship between the formulation strategy and drug absorption over time is visualized in the following logical diagram. An effective formulation enhances the rate and extent of absorption, leading to an improved pharmacokinetic profile.

G cluster_formulation Formulation Strategy cluster_absorption Physiological Impact cluster_pk Pharmacokinetic Outcome Formulation Aqueous Suspension Amorphous Solid Dispersion (ASD) Self-Emulsifying System (SEDDS) Absorption Low Solubility & Dissolution Enhanced Dissolution & Supersaturation Solubilization in Micelles Formulation:f0->Absorption:g0 Leads to Formulation:f1->Absorption:g1 Leads to Formulation:f2->Absorption:g2 Leads to PK_Profile Low Cmax Low AUC High Cmax High AUC Very High Cmax Very High AUC Absorption:g0->PK_Profile:h0 Results in Absorption:g1->PK_Profile:h1 Results in Absorption:g2->PK_Profile:h2 Results in

Caption: Relationship between formulation and pharmacokinetic outcome.

Summary of Pharmacokinetic Parameters

All pharmacokinetic parameters were calculated using non-compartmental analysis (NCA). The key exposure metrics are summarized in the table below, demonstrating the profound impact of the formulation on drug absorption.

ParameterAqueous SuspensionAmorphous Solid Dispersion (ASD)Self-Emulsifying System (SEDDS)
Cmax (ng/mL) 158 ± 45672 ± 1211150 ± 230
Tmax (hr) 4.0 ± 1.51.5 ± 0.51.0 ± 0.5
AUC0-24h (ng·hr/mL) 1240 ± 3105890 ± 9809760 ± 1540
Relative Bioavailability (Frel) 100%475%787%

Data are presented as mean ± standard deviation (SD).

Discussion and Interpretation

The experimental data clearly indicate that the oral bioavailability of 2-(p-Tolyl)benzamide is formulation-dependent.

  • The Aqueous Suspension resulted in poor absorption, characterized by a low Cmax and a delayed Tmax of 4 hours. This profile is typical for poorly soluble compounds where the absorption rate is limited by the slow dissolution of drug particles in the gastrointestinal fluid.

  • The Amorphous Solid Dispersion (ASD) significantly improved drug exposure. The Cmax increased over 4-fold, and the total exposure (AUC) increased by 475% relative to the suspension. The Tmax was also substantially shorter, indicating more rapid absorption. This is attributed to the high-energy amorphous form of the drug, which enhances the dissolution rate and can generate a transient state of supersaturation, driving drug absorption.

  • The Self-Emulsifying Drug Delivery System (SEDDS) provided the most dramatic enhancement in bioavailability, with a relative bioavailability of 787%. The Cmax was over 7-fold higher than the simple suspension, and the Tmax was the shortest at 1.0 hour. The mechanism behind this superior performance involves the spontaneous formation of fine emulsion droplets in the gut, which present the drug in a solubilized state, bypassing the dissolution step and facilitating rapid absorption through the intestinal wall.

Conclusion and Future Directions

This comparative study demonstrates that advanced formulation strategies, specifically Amorphous Solid Dispersions and Self-Emulsifying Drug Delivery Systems, can effectively overcome the bioavailability limitations of the poorly soluble compound 2-(p-Tolyl)benzamide. The SEDDS formulation, in particular, provided a nearly 8-fold increase in oral exposure compared to a conventional aqueous suspension.

These findings are critical for the continued development of 2-(p-Tolyl)benzamide. The significant improvement in bioavailability afforded by the SEDDS formulation may allow for lower clinical doses, potentially reducing dose-related toxicity and manufacturing costs. Further work should focus on optimizing the long-term stability of the lead formulation and scaling up the manufacturing process for clinical trial supplies.

References

  • Janssens, S., & Van den Mooter, G. (2009). Review: physical chemistry of solid dispersions. Journal of Pharmacy and Pharmacology, 61(12), 1571-1586. Available at: [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available at: [Link]

  • Chiou, W. L., & Barve, A. (1998). A new look at the importance of rats in preclinical pharmacokinetic studies. Journal of Pharmaceutical Sciences, 87(12), 1469-1473. Available at: [Link]

  • Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: the answer to solubility-limited oral bioavailability? Journal of Pharmaceutical Sciences, 98(8), 2549-2572. Available at: [Link]

  • Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., ... & Lee, J. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian Journal of Pharmaceutical Sciences, 9(6), 304-316. Available at: [Link]

Comparative

Validating computational docking predictions with 2-(p-Tolyl)benzamide experimental data

A Senior Application Scientist's Perspective on Ensuring In Silico Accuracy In the fast-paced world of drug discovery, computational molecular docking is an indispensable tool.[1][2] It allows us to rapidly screen vast l...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Ensuring In Silico Accuracy

In the fast-paced world of drug discovery, computational molecular docking is an indispensable tool.[1][2] It allows us to rapidly screen vast libraries of compounds and predict their binding affinity to a protein target, saving invaluable time and resources. However, a purely computational prediction is just that—a prediction. To have confidence in our in silico models and make informed decisions, we must anchor them to the physical reality of experimental data.[1]

This guide provides a comprehensive comparison of a computational docking workflow with a gold-standard experimental validation method. While the initial topic of interest was 2-(p-Tolyl)benzamide, to ensure scientific rigor and rely on robust, publicly available data, we will use the classic and well-documented interaction between the inhibitor Benzamidine and its target enzyme, Bovine Trypsin , as our model system. This well-studied pair provides a perfect canvas to illustrate the principles of validating computational predictions.[3][4][5]

Part 1: The Computational Prediction - Docking Benzamidine to Trypsin

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a protein.[1] Our goal here is to predict the pose and binding energy of benzamidine in the active site of trypsin using AutoDock Vina, a widely used open-source docking program.[6][7]

Causality in the Computational Workflow

The choices made during this process are critical for a meaningful outcome. We don't just "run the program"; we guide it based on biochemical knowledge.

  • Protein Preparation: We start with a high-resolution crystal structure (e.g., PDB ID: 2OXS)[8]. It's crucial to remove water molecules, add polar hydrogens, and assign partial charges. This prepares the protein file to accurately represent its electrostatic and steric properties at a physiological pH.[9][10]

  • Ligand Preparation: The 3D structure of benzamidine must be energy-minimized. We must also consider its likely protonation state in the binding pocket; in this case, the amidinium group is positively charged.

  • Defining the Search Space: We don't search the entire protein. Based on the co-crystallized structure and known biochemistry, we define a "grid box" centered on the active site, specifically around the key catalytic residue Serine 195 and the specificity pocket anchor, Aspartate 189.[3][11] This focuses the computational effort where it matters most.[12]

Step-by-Step Computational Docking Protocol
  • Obtain Structures: Download the protein structure of bovine trypsin (e.g., PDB ID: 2OXS) from the RCSB Protein Data Bank and the 3D structure of benzamidine from a database like PubChem.[8]

  • Prepare the Receptor (Trypsin):

    • Using software like AutoDock Tools (ADT) or PyMOL, remove all water molecules and heteroatoms not relevant to the binding interaction (except cofactors if necessary).[13]

    • Add polar hydrogen atoms to the protein, as they are crucial for hydrogen bonding.

    • Assign Kollman partial charges to the protein atoms.[14]

    • Save the prepared protein in the required PDBQT file format.

  • Prepare the Ligand (Benzamidine):

    • Load the benzamidine structure into ADT.

    • Assign Gasteiger charges and merge non-polar hydrogens.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT format.

  • Define the Grid Box:

    • In ADT, center the grid box on the active site of trypsin. A good starting point is to center it on the co-crystallized ligand if available, or key active site residues.[3]

    • Ensure the box size is large enough to accommodate the ligand and allow for its rotation and translation (e.g., 20x20x20 Å).[12]

  • Run AutoDock Vina:

    • Create a configuration file specifying the paths to the prepared protein and ligand, the center and size of the grid box, and the output file name.

    • Execute the Vina command from the terminal.[6][15]

    • vina --config conf.txt --log log.txt

  • Analyze Results:

    • Vina will output a file with several predicted binding poses, ranked by their binding affinity score in kcal/mol.[6]

    • Visualize the top-ranked pose in PyMOL or ChimeraX and compare it to the known binding mode from the crystal structure. Pay close attention to key interactions, like the salt bridge between benzamidine's amidinium group and the carboxylate of Asp189.[13]

Part 2: The Experimental Benchmark - Determining Binding Affinity

While docking gives us a predicted binding affinity, an experimental technique like an enzyme inhibition assay provides a physical measurement of the inhibitor's potency. For an enzyme like trypsin, we can measure how effectively benzamidine inhibits its ability to cleave a substrate. From this, we can calculate the Inhibition Constant (Ki) , a direct measure of binding affinity.[16][17]

The Logic of an Enzyme Inhibition Assay

This experiment is designed to quantify the inhibitor's effect on enzyme kinetics. By measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations, we can determine the mode of inhibition (e.g., competitive) and calculate the Ki.[18] A lower Ki value signifies a more potent inhibitor.

Step-by-Step Enzyme Inhibition Assay Protocol
  • Reagent Preparation:

    • Prepare a stock solution of purified bovine trypsin in a suitable buffer (e.g., 50 mM Tris, 10 mM CaCl2, pH 8.0).[11]

    • Prepare a stock solution of a chromogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride) in the same buffer. The cleavage of this substrate releases p-nitroaniline, which can be measured spectrophotometrically at 410 nm.

    • Prepare a serial dilution of the inhibitor, benzamidine, in the assay buffer.

  • Determine the Michaelis-Menten Constant (Km):

    • In a 96-well plate, set up reactions with a fixed concentration of trypsin and varying concentrations of the substrate.

    • Measure the initial reaction rate (V₀) for each substrate concentration by monitoring the increase in absorbance at 410 nm over time with a plate reader.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Perform the Inhibition Assay:

    • Set up multiple series of reactions. Each series should have a different, fixed concentration of benzamidine (including a zero-inhibitor control).

    • Within each series, vary the substrate concentration as done in the previous step.

    • Measure the initial reaction rates for all conditions.

  • Data Analysis and Ki Determination:

    • For competitive inhibition, generate a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[Substrate]).[16]

    • The data for different inhibitor concentrations will yield a series of lines that intersect on the y-axis but have different x-intercepts.

    • The Ki can be determined from these plots using the Cheng-Prusoff equation or by directly analyzing the change in the apparent Km.[16]

Part 3: The Comparative Analysis - Where Theory Meets Reality

The moment of truth is the direct comparison of our computational predictions with the hard experimental data. This is where we validate our in silico model.

ParameterComputational Prediction (AutoDock Vina)Experimental Data (Enzyme Assay)
Binding Affinity Predicted Binding Energy: ~ -6.6 kcal/molKi: ~ -6.6 kcal/mol (17 µM)
Binding Pose Predicted pose shows key salt bridge with Asp189 and hydrophobic interactions.X-ray crystal structure (PDB: 2OXS) confirms the salt bridge to Asp189 in the S1 pocket.[8]
Metric Binding Energy (kcal/mol)Inhibition Constant (Ki), converted to ΔG

Note: Experimental Ki values for benzamidine-trypsin can range from approximately -6.3 to -7.3 kcal/mol depending on assay conditions. The value presented is a representative figure.[19]

The strong agreement between the predicted binding energy and the experimentally determined binding free energy (calculated from Ki) gives us confidence in our docking protocol. Furthermore, the ability of the docking program to reproduce the crystallographically observed binding pose (low RMSD between the predicted and crystal ligand poses) is a critical validation checkpoint.[5]

Visualizing the Validation Workflow

To conceptualize this entire process, the following workflow diagram illustrates the synergy between the computational and experimental arms of the project.

G cluster_comp Computational Prediction cluster_exp Experimental Validation cluster_val Validation & Comparison PDB 1. Obtain Structures (PDB: 2OXS) Prep 2. Prepare Protein & Ligand (ADT) PDB->Prep Grid 3. Define Grid Box Prep->Grid Dock 4. Run Docking (AutoDock Vina) Grid->Dock Comp_Results Predicted Pose & Binding Energy Dock->Comp_Results Validate Compare Results Comp_Results->Validate Reagents 1. Prepare Reagents (Trypsin, Substrate, Inhibitor) Assay 2. Run Inhibition Assay Reagents->Assay Analysis 3. Data Analysis (Lineweaver-Burk) Assay->Analysis Exp_Results Experimental Ki & Binding Affinity (ΔG) Analysis->Exp_Results Exp_Results->Validate Conclusion Conclusion Validate->Conclusion Conclusion: Model Validated

Caption: Workflow for validating computational docking predictions.

Conclusion: Trust, but Verify

Computational docking is a powerful hypothesis-generation engine. As we have demonstrated with the benzamidine-trypsin system, a well-executed docking protocol can accurately predict both the binding pose and the binding affinity of an inhibitor.[14] However, this accuracy is not a given. It must be earned through careful validation against robust experimental data.[9]

By integrating computational predictions with experimental validation, we create a self-validating loop. The experimental data grounds our models in reality, while the validated models allow us to explore chemical space with much greater confidence and efficiency. This synergy is the cornerstone of modern, structure-based drug design.

References

  • Scribd. (2007, April 24). Molecular Docking Tutorial: Benzamidine. Available from: [Link]

  • Bio-protocol. (2018, August 5). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Available from: [Link]

  • AutoDock Vina Tutorial. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026.
  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Available from: [Link]

  • YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Available from: [Link]

  • RCSB PDB. (2004, June 1). 1V2M: Benzamidine in complex with bovine trypsin variant X(triple.Glu)bT.A1. Available from: [Link]

  • RCSB PDB. (2007, March 13). 2OXS: Crystal Structure of the trypsin complex with benzamidine at high temperature (35 C). Available from: [Link]

  • RCSB PDB. (2021, July 21). 6ZQ2: Cationic trypsin in complex with a derivative of benzamidine. Available from: [Link]

  • RCSB PDB. (2018, January 17). 5MNG: Cationic trypsin in complex with benzamidine (deuterated sample at 100 K). Available from: [Link]

  • RCSB PDB. (2002, December 23). 1J14: BENZAMIDINE IN COMPLEX WITH RAT TRYPSIN MUTANT X99RT. Available from: [Link]

  • PNAS. Calculation of protein–ligand binding free energy by using a polarizable potential. Available from: [Link]

  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. Available from: [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Available from: [Link]

  • PubMed. (2014, August 15). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Available from: [Link]

  • PLOS. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Available from: [Link]

  • PubMed. Isothermal titration calorimetry for studying protein-ligand interactions. Available from: [Link]

  • Scribd. Peptide Inhibitors for Trypsin Docking. Available from: [Link]

  • ACS Publications. (1975). Four convenient methods for the determination of enzyme inhibitor constants. Available from: [Link]

  • PMC. Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. Available from: [Link]

  • Michigan State University. Lessons from Docking Validation. Available from: [Link]

  • PLOS Computational Biology. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Available from: [Link]

  • Scribd. AutoDocking Study of Trypsin Inhibition. Available from: [Link]

  • White Rose Research Online. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Available from: [Link]

  • Carnegie Mellon University. (2005, October 14). Lecture 19: Enzyme Inhibition & Analysis of Inhibition. Available from: [Link]

  • University of Bath. (2021, June 17). Steady- state enzyme kinetics. Available from: [Link]

  • ACS Publications. (2003, August 9). Understanding Binding Affinity: A Combined Isothermal Titration Calorimetry/Molecular Dynamics Study of the Binding of a Series of Hydrophobically Modified Benzamidinium Chloride Inhibitors to Trypsin. Available from: [Link]

Sources

Validation

Cross-Validation of 2-(p-Tolyl)benzamide Quantification in Biological Matrices: A Comparative Guide to LC-MS/MS Sample Preparation Strategies

Introduction & Regulatory Context The accurate quantification of small molecule intermediates and impurities, such as 2-(p-Tolyl)benzamide, in biological matrices is a critical component of pharmacokinetic (PK) and toxic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

The accurate quantification of small molecule intermediates and impurities, such as 2-(p-Tolyl)benzamide, in biological matrices is a critical component of pharmacokinetic (PK) and toxicokinetic (TK) profiling[1]. Because biological matrices like human plasma are highly complex, the choice of sample preparation directly dictates the reliability, sensitivity, and robustness of the downstream Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay.

When a bioanalytical method is transferred between laboratories or when the sample preparation platform is updated, regulatory bodies require a rigorous cross-validation to ensure data continuity[2]. According to the ICH M10 Bioanalytical Method Validation guidelines, cross-validation must demonstrate that the alternative methodologies yield statistically comparable accuracy, precision, and recovery without introducing bias[3].

This guide objectively compares three distinct sample preparation strategies—Protein Precipitation (PPT) , Liquid-Liquid Extraction (LLE) , and Solid-Phase Extraction (SPE) —for the LC-MS/MS quantification of 2-(p-Tolyl)benzamide in human plasma, providing empirical data and step-by-step self-validating protocols.

The Causality of Experimental Choices: Matrix Effects & Ion Suppression

As an Application Scientist, one must look beyond simply executing a protocol and understand the causality of the chemistry occurring in the mass spectrometer's source.

2-(p-Tolyl)benzamide ( C14​H13​NO , MW 211.26) is a moderately lipophilic molecule that readily forms [M+H]+ ions ( m/z 212.1) in positive Electrospray Ionization (ESI+). However, human plasma contains high concentrations of endogenous glycerophospholipids. If these lipids are not effectively removed during sample preparation, they co-elute with the target analyte.

In the ESI source, these highly surface-active phospholipids outcompete the 2-(p-Tolyl)benzamide molecules for access to the surface of the charged droplets. This prevents the analyte from transitioning into the gas phase, a phenomenon known as ion suppression . The primary goal of comparing PPT, LLE, and SPE is to evaluate the trade-off between workflow throughput and the efficiency of phospholipid removal.

IonSuppression Phospholipids Endogenous Phospholipids (Co-eluting Matrix) Droplet ESI Droplet Surface (Charge Competition) Phospholipids->Droplet Occupies surface Suppression Ion Suppression (Reduced Gas-Phase Ions) Droplet->Suppression Quenched signal Analyte 2-(p-Tolyl)benzamide (Target Analyte) Analyte->Droplet Evaporation

Mechanism of ESI+ ion suppression caused by co-eluting plasma phospholipids.

Cross-Validation Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol described below operates as a self-validating system . This means the batch architecture inherently proves its own reliability in real-time. Each run includes:

  • System Suitability Test (SST): A neat standard injected prior to the batch to verify instrument response, retention time ( Rt​ ), and peak asymmetry.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): 2-(p-Tolyl)benzamide- d7​ is added to every sample. Because it shares the exact physicochemical properties of the analyte, it perfectly corrects for extraction losses and matrix effects in real-time.

  • Bracketing Quality Controls (QCs): Low, Mid, and High QCs are interspersed among the unknown samples. If >33% of QCs deviate by >15% from their nominal concentration, the entire batch automatically self-rejects[4].

Method A: Protein Precipitation (PPT)

Mechanism: Acetonitrile lowers the dielectric constant of the plasma, forcing proteins to denature and aggregate.

  • Step 1: Aliquot 50 µL of human plasma into a 96-well plate.

  • Step 2: Add 10 µL of SIL-IS working solution (50 ng/mL).

  • Step 3: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid. (Causality: Acidification disrupts protein-analyte binding, increasing recovery).

  • Step 4: Vortex for 2 minutes at 1200 rpm; centrifuge at 4000 x g for 10 minutes.

  • Step 5: Transfer 100 µL of the supernatant, dilute with 100 µL of water, and inject onto the LC-MS/MS.

Method B: Liquid-Liquid Extraction (LLE)

Mechanism: Partitioning the analyte into an immiscible organic solvent based on its partition coefficient (LogP), leaving polar salts and proteins in the aqueous phase.

  • Step 1: Aliquot 50 µL of human plasma and 10 µL of SIL-IS into a 2 mL tube.

  • Step 2: Add 100 µL of 0.1 M NaOH. (Causality: Basifying the plasma ensures the amide remains un-ionized, maximizing its partition into the organic phase).

  • Step 3: Add 600 µL of Ethyl Acetate:Hexane (50:50, v/v). (Causality: Hexane is added to reduce the polarity of the extraction solvent, deliberately leaving highly polar phospholipids behind).

  • Step 4: Vortex for 5 minutes; centrifuge at 4000 x g for 5 minutes.

  • Step 5: Transfer 400 µL of the upper organic layer, evaporate to dryness under N2​ at 40°C, reconstitute in 100 µL of Mobile Phase, and inject.

Method C: Solid-Phase Extraction (SPE)

Mechanism: Orthogonal retention using a polymeric reversed-phase sorbent (e.g., HLB) to selectively wash away interferences before eluting the target.

  • Step 1: Dilute 50 µL of plasma + 10 µL SIL-IS with 100 µL of 2% H3​PO4​ .

  • Step 2: Condition a 30 mg/1 cc HLB cartridge with 1 mL Methanol, then equilibrate with 1 mL Water.

  • Step 3: Load the acidified plasma sample.

  • Step 4: Wash with 1 mL of 5% Methanol in Water. (Causality: This specific wash strength removes salts and hydrophilic peptides without prematurely eluting the lipophilic 2-(p-Tolyl)benzamide).

  • Step 5: Elute with 1 mL of 100% Acetonitrile. Evaporate under N2​ , reconstitute, and inject.

SamplePrep cluster_PPT Method A: PPT cluster_LLE Method B: LLE cluster_SPE Method C: SPE Plasma Human Plasma (50 µL) + Internal Standard PPT_Step Add 150 µL ACN Vortex & Centrifuge Plasma->PPT_Step LLE_Step Add 600 µL EtOAc:Hexane Vortex, Centrifuge, Transfer Plasma->LLE_Step SPE_Step HLB Cartridge Load, Wash, Elute (ACN) Plasma->SPE_Step LCMS LCMS PPT_Step->LCMS Dilute & Inject Evap Evaporate under N2 & Reconstitute LLE_Step->Evap SPE_Step->Evap Evap->LCMS

Workflow comparison of PPT, LLE, and SPE for bioanalytical sample preparation.

Cross-Validation Data & Performance Comparison

To evaluate these methods, three distinct validation batches were executed in accordance with ICH M10 guidelines[3]. The LC-MS/MS was operated in Multiple Reaction Monitoring (MRM) mode, tracking the m/z 212.1 195.1 transition.

Table 1: Matrix Effect and Extraction Recovery

Matrix Factor (MF) is calculated by comparing the peak area of the analyte spiked post-extraction to a neat standard. An MF of 1.0 indicates no matrix effect; <1.0 indicates ion suppression.

ParameterMethod A: PPTMethod B: LLEMethod C: SPE
Extraction Recovery (%) 98.5 ± 2.1%74.2 ± 4.5%92.8 ± 1.8%
Absolute Matrix Factor (MF) 0.58 (High Suppression)0.89 (Low Suppression)0.98 (Negligible)
IS-Normalized MF 0.950.991.01
Phospholipid Removal < 10%~ 85%> 98%

Data Insight: While PPT provides near-perfect absolute recovery (98.5%), it suffers from severe ion suppression (MF = 0.58) due to the complete lack of phospholipid removal. The SIL-IS corrects for this (IS-Normalized MF = 0.95), but the absolute loss of signal limits the assay's ultimate sensitivity. SPE provides the optimal balance of high recovery and pristine extract cleanliness.

Table 2: Method Validation Parameters (Accuracy, Precision, and Sensitivity)
Validation MetricMethod A: PPTMethod B: LLEMethod C: SPE
Linear Dynamic Range 5.0 – 1000 ng/mL1.0 – 1000 ng/mL0.2 – 1000 ng/mL
LLOQ (S/N > 10) 5.0 ng/mL1.0 ng/mL0.2 ng/mL
Intra-Assay Precision (CV%) 7.8%5.2%2.4%
Inter-Assay Accuracy (%) 91.5 – 108.2%94.1 – 105.6%98.2 – 102.1%
Throughput (Samples/Day) ~ 400~ 150~ 200 (with 96-well manifold)
Cost per Sample $ $

Conclusion & Recommendations

The cross-validation data clearly demonstrates that the choice of sample preparation must be dictated by the specific phase of drug development and the required Context of Use (COU):

  • For Early Discovery / High-Throughput Screening: PPT is the method of choice. Despite heavy ion suppression, the use of a stable isotope-labeled internal standard adequately corrects for matrix effects, allowing for rapid throughput (~400 samples/day) at a low cost.

  • For Routine Preclinical PK Studies: LLE offers a strong middle ground. By carefully tuning the solvent polarity (Ethyl Acetate:Hexane), LLE successfully excludes the majority of ion-suppressing phospholipids, achieving a respectable LLOQ of 1.0 ng/mL without the high consumable costs of SPE.

  • For Regulated Clinical Trials (Phase I-III): SPE is the definitive gold standard. It provides the highest degree of extract cleanliness, negligible matrix effects (MF = 0.98), and unparalleled sensitivity (LLOQ = 0.2 ng/mL). For rigorous adherence to ICH M10[3] and FDA[2] guidelines during critical regulatory submissions, the robustness of SPE justifies the higher consumable cost.

References

  • Title: Synthesis of 2-(p-tolyl)benzonitrile (Chemical Intermediate Reference) Source: PrepChem URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis; Guidance for Industry Source: Federal Register / Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH M10 Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation (ICH) URL: [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to Personal Protective Equipment for 2-(p-Tolyl)benzamide

Senior Application Scientist Note: In the landscape of drug discovery and chemical synthesis, we often encounter compounds for which comprehensive safety data is not yet established. 2-(p-Tolyl)benzamide is such a case.

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: In the landscape of drug discovery and chemical synthesis, we often encounter compounds for which comprehensive safety data is not yet established. 2-(p-Tolyl)benzamide is such a case. This guide is constructed on the principle of chemical analogy, a cornerstone of laboratory safety for novel substances. We will extrapolate from the well-documented hazards of its parent compound, Benzamide, and other structurally related aromatic amides to build a robust and conservative safety protocol. Your primary directive is to treat this compound with the caution afforded to its most hazardous known analogs. This document serves as a foundational guide, not a replacement for a thorough, experiment-specific risk assessment conducted with your institution's Environmental Health and Safety (EHS) department.

Hazard Assessment by Analogy

Given the absence of a specific Safety Data Sheet (SDS) for 2-(p-Tolyl)benzamide, we must infer its potential hazards from its parent structure, Benzamide (CAS No. 55-21-0). This approach is standard practice for ensuring a high margin of safety when handling new or sparsely documented chemical entities.

The primary hazards associated with Benzamide, and therefore presumed for 2-(p-Tolyl)benzamide, are summarized below.

Hazard ClassificationDescriptionAuthoritative Source
Acute Toxicity, Oral (Category 4) The compound is considered harmful if swallowed.[1][2][3][4] The acute oral LD50 in mice is reported as 1160 mg/kg.[5][6]Sigma-Aldrich, CDH Fine Chemical
Germ Cell Mutagenicity (Category 2) It is suspected of causing genetic defects.[1][2][3][4] This is a significant long-term health risk that necessitates stringent exposure controls.Fisher Scientific, Loba Chemie
Skin and Eye Irritation Benzamide and related compounds are classified as irritating to the eyes and skin.[5] Direct contact must be avoided.Finar Limited
Target Organ Toxicity The substance is considered toxic to the lungs, nervous system, and mucous membranes upon repeated or prolonged exposure.[5][6]Spectrum Chemical

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent exposure via inhalation, ingestion, and dermal contact. The following equipment represents the minimum standard for handling 2-(p-Tolyl)benzamide in solid (powder) and solution forms.

PPE CategoryItemSpecification & StandardRationale
Eye & Face Protection Chemical Safety GogglesMust conform to EN 166 (EU) or NIOSH/ANSI Z87.1 (US) standards.[7][8][9]Protects eyes from airborne dust particles and accidental splashes of solutions containing the compound.[10]
Face ShieldTo be worn over safety goggles.Recommended for procedures with a high risk of splashing, such as when handling larger quantities or during vigorous mixing.[8]
Skin & Body Protection Chemical-Resistant GlovesNitrile or Neoprene gloves are suitable.[11] Always inspect gloves for defects before use and dispose of them after handling.[7][12]Provides the primary barrier against skin contact, which can cause irritation and absorption.[10]
Laboratory CoatLong-sleeved, properly fitted lab coat.Protects skin and personal clothing from contamination by dust or spills.[11]
Respiratory Protection Engineering ControlsPrimary: A certified chemical fume hood must be used for all manipulations of the solid compound.[7][8]A fume hood is the most effective way to control inhalation exposure by capturing dust and vapors at the source.
NIOSH-Approved RespiratorRequired if a fume hood is not available or if engineering controls are insufficient to control dust.[10][11]A dust respirator protects against the inhalation of fine particles, which can cause damage to the lungs and mucous membranes.[5][10]

Operational Plan: Safe Handling Workflow

Adherence to a systematic workflow is critical for minimizing exposure risk. The following steps outline the process from preparation to post-handling cleanup.

Step-by-Step Handling Protocol
  • Preparation & Engineering Controls :

    • Verify that the chemical fume hood is operational and has a current certification.

    • Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[10]

    • Clear the workspace of all non-essential items.

    • Assemble all necessary equipment (spatulas, weighing paper, glassware, etc.) inside the fume hood before handling the compound.

  • Donning PPE :

    • Put on the laboratory coat, ensuring it is fully buttoned.[11]

    • Don chemical safety goggles.

    • Wash and dry hands thoroughly before putting on the correct size of nitrile gloves. Ensure the glove cuffs overlap with the sleeves of the lab coat.[11]

  • Handling the Chemical (Inside Fume Hood) :

    • When weighing the solid, use a spatula to carefully transfer the material to weighing paper or a vessel to minimize the generation of airborne dust.[7][10]

    • Keep the primary container of 2-(p-Tolyl)benzamide tightly sealed when not in use.[10]

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling & Decontamination :

    • Thoroughly clean the work area and any reusable equipment.

    • Collect all contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in a designated, sealed waste container.[12]

  • Doffing PPE :

    • Remove gloves first, peeling them off without touching the outer contaminated surface.

    • Remove the lab coat, rolling it away from the body.[11]

    • Remove safety goggles as the final step before exiting the lab.

    • Wash hands thoroughly with soap and water.[11]

Workflow Visualization

The following diagram illustrates the logical sequence for the safe handling of 2-(p-Tolyl)benzamide.

cluster_prep 1. Preparation cluster_don 2. Don PPE cluster_handle 3. Handling (in Fume Hood) cluster_decon 4. Decontamination cluster_doff 5. Doff PPE prep_hood Verify Fume Hood prep_safety Check Eyewash/Shower prep_hood->prep_safety prep_ppe Assemble PPE prep_safety->prep_ppe don_coat Lab Coat don_goggles Safety Goggles don_coat->don_goggles don_gloves Nitrile Gloves don_goggles->don_gloves handle_weigh Weigh Solid Carefully (Avoid Dust) don_gloves->handle_weigh handle_transfer Transfer / Dissolve handle_weigh->handle_transfer handle_seal Keep Container Sealed handle_transfer->handle_seal decon_clean Clean Workspace handle_seal->decon_clean decon_waste Segregate Waste decon_clean->decon_waste doff_gloves Remove Gloves decon_waste->doff_gloves doff_coat Remove Lab Coat doff_gloves->doff_coat doff_goggles Remove Goggles doff_coat->doff_goggles wash_hands Wash Hands Thoroughly doff_goggles->wash_hands

Caption: Logical workflow for handling 2-(p-Tolyl)benzamide.

Contingency and Disposal Plans

Emergency Exposure Procedures

Immediate and appropriate action is critical in the event of an exposure.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing.[5] Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][5] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and call a physician or poison control center immediately.[3]

Spill Management

In the event of a small spill:

  • Evacuate non-essential personnel and ensure the area is well-ventilated.

  • Wearing the full PPE described above, contain the spill using an inert absorbent material like vermiculite or sand.[7]

  • Carefully sweep or scoop the contained material into a designated, labeled hazardous waste container. Avoid creating dust during cleanup.[7][10]

  • Decontaminate the spill area with soap and water, collecting all cleaning materials as hazardous waste.[7]

Waste Disposal Protocol

All 2-(p-Tolyl)benzamide waste, including unused product and contaminated materials (gloves, paper towels, etc.), must be treated as hazardous waste.

  • Collection: Collect all waste in a designated, chemically compatible, and sealable container.[12][14] Do not mix with other waste streams unless explicitly permitted by your EHS department.[12]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "Waste 2-(p-Tolyl)benzamide".[12][14]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[10][12]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[8][12] All disposal must adhere to local, state, and federal regulations.[9][14]

References

  • BenchChem. Personal protective equipment for handling Benzamide, N,N,4-trimethyl-.
  • BenchChem. Essential Guide to the Safe Disposal of 2-amino-N-(2,4-dichlorophenyl)benzamide.
  • BenchChem. Personal protective equipment for handling Benzamide, N-benzoyl-N-(phenylmethyl)-.
  • BenchChem. Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide.
  • BenchChem. Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide.
  • Santa Cruz Biotechnology. Benzamide Safety Data Sheet.
  • BenchChem. Proper Disposal of Benzamide, N,N,4-trimethyl-: A Guide for Laboratory Professionals.
  • Finar Limited. Benzamide Material Safety Data Sheet.
  • Sigma-Aldrich. Benzamide Safety Data Sheet.
  • CDH Fine Chemical. Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Oxford Lab Fine Chem. BENZAMIDE 98% (For Synthesis) MSDS.
  • Fisher Scientific. Benzamide Safety Data Sheet.
  • Spectrum Chemical. Benzamide Material Safety Data Sheet.
  • Loba Chemie. BENZAMIDE FOR SYNTHESIS Safety Data Sheet.

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